6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline: A Comprehensive Guide to Structure Elucidation
Abstract: The unambiguous structural elucidation of complex heterocyclic scaffolds is a critical bottleneck in preclinical drug discovery. This whitepaper provides an in-depth, causality-driven methodology for the struct...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
The unambiguous structural elucidation of complex heterocyclic scaffolds is a critical bottleneck in preclinical drug discovery. This whitepaper provides an in-depth, causality-driven methodology for the structural characterization of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) [1]. By integrating High-Resolution Mass Spectrometry (HRMS) with advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical workflow. This guide is designed for analytical chemists and drug development professionals seeking authoritative protocols for characterizing chiral, halogenated quinoline-morpholine derivatives.
Structural Context and Analytical Strategy
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (Molecular Formula:
C19H17BrN2O
) is a highly functionalized small molecule scaffold [1]. It consists of three distinct domains, each presenting unique analytical challenges:
The Quinoline Core: A bicyclic heteroaromatic system where chemical shifts are heavily influenced by the nitrogen atom's magnetic anisotropy [2].
The Bromine Substituent (C6): Introduces a heavy-atom effect in
13C
NMR and a distinct isotopic signature in MS.
The 2-Phenylmorpholine Moiety (C4): Introduces a chiral center at the C2 position of the morpholine ring, rendering the adjacent methylene protons diastereotopic and conformationally locked in a chair geometry [3].
The Causality of the Analytical Workflow
To prevent misassignment of regiochemistry (e.g., morpholine attachment at C2 vs. C4), the analytical workflow must be sequential and self-validating. HRMS acts as the primary gatekeeper to confirm the empirical formula and halogenation state. Subsequently, 1D NMR establishes the proton/carbon inventory, while 2D NMR (specifically HMBC and NOESY) provides the definitive spatial and through-bond evidence required to lock the fragments together.
Strategic workflow for the complete structural elucidation of the target compound.
High-Resolution Mass Spectrometry (HRMS)
Before committing to time-intensive NMR studies, HRMS must be utilized to validate the molecular formula and the presence of the bromine atom.
Mechanistic Insight: Bromine exists in nature as two stable isotopes,
79Br
and
81Br
, in an approximately 1:1 ratio. In positive electrospray ionization (ESI+), the protonated molecular ion
[M+H]+
will present as a distinct doublet separated by 2 m/z units. This isotopic pattern is a self-validating internal control; if the 1:1 doublet is absent, the compound is not halogenated as expected.
HRMS Protocol
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.
Acquisition: Inject 1 µL into an ESI-TOF mass spectrometer operating in positive ion mode.
Parameters: Capillary voltage 3.5 kV, desolvation temperature 350°C.
Data Validation: Extract the exact mass for
C19H18BrN2O+
.
Quantitative HRMS Data Summary
Ion Species
Formula
Theoretical m/z
Expected Intensity Ratio
[M+H]+
(
79Br
)
C19H1879BrN2O+
369.0602
~100%
[M+H]+
(
81Br
)
C19H1881BrN2O+
371.0582
~98%
Nuclear Magnetic Resonance (NMR) Spectroscopy
The core of the structural elucidation relies on high-field NMR (minimum 400 MHz, preferably 600 MHz equipped with a cryoprobe for enhanced
13C
sensitivity).
1H
and
13C
NMR Assignment Logic
The Quinoline Core:
The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect, deshielding the protons at C2 and C4 [2]. Because C4 is substituted with the morpholine ring, the C2 proton will appear as a distinct downfield doublet (typically
δ
8.6 - 8.8 ppm) [4]. The bromine at C6 causes the H5 proton to appear as an isolated spin system (meta-coupled doublet,
J≈2.0
Hz) shifted downfield due to the peri-interaction with the C4 morpholine group.
The Morpholine Ring:
The presence of the phenyl group at C2 breaks the symmetry of the morpholine ring [3]. Consequently, the protons at C3, C5, and C6 are diastereotopic. The H2 proton, being benzylic and adjacent to an oxygen atom, will be the most deshielded aliphatic proton, appearing as a distinct doublet of doublets (
δ
4.5 - 4.8 ppm). The nitrogen-adjacent protons (H3, H5) will appear as complex multiplets due to geminal coupling (
2J≈11−13
Hz) and vicinal axial-axial/axial-equatorial couplings.
2D NMR: Proving the Regiochemistry
To definitively prove that the morpholine ring is attached at C4 (and not C2), we rely on Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) .
HMBC Causality: The morpholine N-methylene protons (H3, H5) will show a strong
3JCH
correlation to the quinoline C4 carbon (
δ≈155
ppm). If the attachment were at C2, this correlation would point to a carbon at
δ≈160
ppm.
NOESY Causality: A spatial correlation between the morpholine protons and the quinoline H5 proton definitively locks the morpholine at the C4 position, as H5 is in close spatial proximity to the C4 substituent.
Key 2D NMR correlations confirming the C4 regiochemistry and C6 halogenation.
Standardized NMR Protocol
Sample Preparation: Dissolve 15-20 mg of the highly purified compound in 0.6 mL of
CDCl3
(containing 0.03% v/v TMS as an internal standard).
CDCl3
is preferred over
DMSO−d6
to prevent potential overlap of the aromatic protons with the broad water peak often found in DMSO.
Acquisition (2D): For HMBC, optimize for long-range couplings (
J=8
Hz). For NOESY, use a mixing time of 300-500 ms depending on the correlation time of the molecule.
Quantitative NMR Data Summary (Expected Ranges)
Position
1H
Chemical Shift (
δ
, ppm)
Multiplicity & Coupling
13C
Chemical Shift (
δ
, ppm)
Quinoline C2
8.70 - 8.80
d,
J≈4.5
Hz
150.0 - 152.0
Quinoline C3
6.80 - 7.00
d,
J≈4.5
Hz
108.0 - 110.0
Quinoline C4
-
-
154.0 - 156.0
Quinoline C5
8.10 - 8.30
d,
J≈2.0
Hz
126.0 - 128.0
Quinoline C6
-
-
119.0 - 121.0 (Heavy Atom)
Morpholine C2
4.50 - 4.80
dd,
J≈10.5,2.5
Hz
76.0 - 79.0
Morpholine C3
2.80 - 3.40
m (diastereotopic)
52.0 - 55.0
Stereochemical Determination
The synthesis of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline typically yields a racemic mixture due to the chiral center at the C2 position of the morpholine ring. Standard NMR in an achiral solvent cannot differentiate between the (R) and (S) enantiomers.
To resolve the absolute configuration, the protocol must be extended:
Chiral Resolution: Employ Chiral Supercritical Fluid Chromatography (SFC) or Chiral HPLC using a polysaccharide-based stationary phase (e.g., Chiralpak AD-H).
Absolute Configuration: Once the enantiomers are isolated, utilize Vibrational Circular Dichroism (VCD) or single-crystal X-ray diffraction (if suitable crystals can be grown via slow evaporation in DCM/Hexane) to assign the absolute (R) or (S) stereocenter.
References
MDPI. "Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis." Molecules. Available at: [Link]
Exploratory
In-Depth Spectroscopic Characterization of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline: A Technical Guide
Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing complex heterocyclic scaffolds. The compound 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 125...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of unambiguously characterizing complex heterocyclic scaffolds. The compound 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9)[1] represents a privileged structural motif frequently utilized in the development of kinase inhibitors and next-generation antimalarials. This whitepaper provides an authoritative, self-validating framework for the synthesis, sample preparation, and comprehensive spectroscopic analysis (NMR, HRMS, IR) of this specific scaffold. Rather than merely listing data, this guide elucidates the underlying physical chemistry and causality behind the observed analytical phenomena.
Structural Rationale & Chemical Significance
The 4-aminoquinoline core is a highly validated hinge-binding motif in medicinal chemistry[2]. The introduction of a bromine atom at the C6 position serves a dual purpose: it modulates the basicity (pKa) of the quinoline nitrogen via inductive electron withdrawal, and it provides a synthetic vector for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).
Concurrently, the attachment of a 2-phenylmorpholine ring at the C4 position introduces a critical element of three-dimensional complexity. The chiral center at the C2 position of the morpholine ring breaks the molecule's plane of symmetry, forcing the morpholine into a preferred chair conformation where the bulky phenyl group adopts an equatorial position to minimize 1,3-diaxial steric clashes[3]. This stereochemical reality fundamentally dictates the complexity of the resulting NMR spectra.
Logical flow explaining the origin of diastereotopic NMR signals in the morpholine ring.
Standardized Experimental Methodologies
To ensure absolute trustworthiness in downstream data, the spectroscopic sample must be generated and prepared using a rigorously controlled, self-validating protocol.
Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Protocol:
Charge a dry Schlenk flask with 6-bromo-4-chloroquinoline (1.0 eq) and 2-phenylmorpholine (1.2 eq).
Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and anhydrous N-methyl-2-pyrrolidone (NMP).
Heat the reaction mixture to 120 °C for 16 hours under an inert argon atmosphere.
Purify via silica gel flash chromatography (EtOAc/Hexane gradient).
Causality of Choices:
The SNAr reaction requires elevated temperatures to overcome the activation energy barrier at the electron-rich C4 position of the quinoline[4]. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently neutralizing the HCl byproduct to prevent the protonation of the 2-phenylmorpholine nucleophile.
Sample Preparation for Spectroscopy
Protocol: Dissolve 15 mg of the highly purified compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality of Choices:
While 4-aminoquinolines are often run in DMSO-d₆[2], CDCl₃ is deliberately chosen here. DMSO is highly viscous, which broadens NMR lines due to faster transverse relaxation (T2). CDCl₃ possesses lower viscosity, yielding sharper linewidths that are absolutely critical for resolving the complex, overlapping multiplets of the diastereotopic morpholine protons.
Step-by-step workflow from chemical synthesis to spectroscopic validation.
Comprehensive Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound is defined by two distinct regions: the highly deshielded aromatic quinoline core and the complex aliphatic morpholine system.
Causality in the Quinoline Core:
The H2 proton appears furthest downfield (δ 8.70) due to the combined anisotropic deshielding of the adjacent aromatic ring current and the inductive electron-withdrawing effect of the adjacent imine nitrogen. The H5 proton appears as a distinct doublet with a small coupling constant (J = 2.2 Hz). This small J-value is diagnostic of meta-coupling across the aromatic ring (coupling with H7), confirming the bromine atom is locked at the C6 position.
Causality in the Morpholine Ring:
Because C2 is a chiral center, no two protons on the C3, C5, or C6 carbons are chemically equivalent[3]. They are diastereotopic. An axial proton on C3 will couple differently to an adjacent equatorial proton than it will to an adjacent axial proton (governed by the Karplus equation). Consequently, instead of simple triplets, these protons manifest as complex multiplets.
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
2
8.70
d
5.0
1H
Quinoline Ar-H
5
8.20
d
2.2
1H
Quinoline Ar-H (ortho to Br)
8
7.95
d
8.9
1H
Quinoline Ar-H
7
7.75
dd
8.9, 2.2
1H
Quinoline Ar-H
Ph
7.30 - 7.45
m
-
5H
Phenyl Ar-H
3
6.85
d
5.0
1H
Quinoline Ar-H
2'
4.65
dd
10.5, 2.5
1H
Morpholine CH-Ph
6'eq / 6'ax
4.15 / 3.90
m / m
-
1H / 1H
Morpholine CH₂-O
3'eq / 3'ax
3.80 / 2.95
m / m
-
1H / 1H
Morpholine CH₂-N
5'eq / 5'ax
3.55 / 3.10
m / m
-
1H / 1H
Morpholine CH₂-N
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Assignment
Causality / Structural Rationale
157.0
C4 (Quinoline)
Highly deshielded by the adjacent tertiary amine.
151.0
C2 (Quinoline)
Deshielded by the adjacent imine nitrogen.
120.0
C6 (Quinoline)
Shifted upfield relative to typical Ar-H carbons due to the heavy-atom effect of Bromine.
78.0
C2' (Morpholine)
Deshielded by both the adjacent oxygen atom and the phenyl ring.
67.0
C6' (Morpholine)
Deshielded by the adjacent electronegative oxygen atom.
54.0, 50.0
C3', C5' (Morpholine)
Less deshielded than C6' because nitrogen is less electronegative than oxygen.
High-Resolution Mass Spectrometry (HRMS)
In mass spectrometry, the presence of bromine provides an unmistakable, self-validating signature. Bromine exists in nature as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%).
When subjected to Electrospray Ionization (ESI+), the compound will not produce a single molecular ion peak. Instead, it produces a diagnostic doublet separated by 2 m/z units. Furthermore, fragmentation via Collision-Induced Dissociation (CID) typically results in the cleavage of the C4-N bond, yielding a halogenated quinoline fragment and a neutral morpholine derivative.
To guarantee trustworthiness, the analytical workflow must not rely on a single point of failure. I enforce the following self-validating loop before any compound is cleared for biological assay testing:
Pre-NMR HRMS Gate: Before allocating expensive cryoprobe NMR time, a rapid low-resolution LC-MS scan is executed. If the 1:1 isotopic doublet (m/z 369/371) is absent, the sample is immediately rejected. This prevents the accidental characterization of debrominated byproducts, a common artifact in cross-coupling synthesis pipelines.
Internal Standard Integration Check: During ¹H NMR processing, the integration of the H2 quinoline proton (1H) is strictly cross-referenced against the integration of the five phenyl protons (5H). If the ratio deviates beyond 1:5.2, it indicates co-eluting impurities or incomplete solvent suppression, triggering a mandatory re-purification step.
2D NMR Confirmation: Because 1D ¹H NMR cannot unambiguously assign the diastereotopic morpholine protons, a Heteronuclear Single Quantum Coherence (HSQC) experiment is mandated. This correlates the complex proton multiplets directly to their attached ¹³C carbons, proving unequivocally that the complex signals arise from the intact morpholine ring and not from aliphatic impurities.
Unlocking the Privileged Scaffold: A Technical Guide to the Biological Activity of Substituted Quinolines
Executive Summary The quinoline nucleus (benzo[b]pyridine) operates as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure facilitates extensive π−π stacking interactions, while specific su...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline nucleus (benzo[b]pyridine) operates as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure facilitates extensive
π−π
stacking interactions, while specific substitutions at the C-2, C-4, and C-7 positions drastically alter its electronic distribution, lipophilicity, and target affinity. This whitepaper synthesizes the mechanistic paradigms and self-validating experimental workflows necessary to evaluate substituted quinolines, focusing on their dual utility as antimalarial and anticancer agents.
Mechanistic Causality: How Structure Dictates Function
The Antimalarial Paradigm: Hemozoin Inhibition
During the intraerythrocytic stage, Plasmodium falciparum degrades host hemoglobin within its acidic food vacuole, releasing toxic free heme (ferriprotoporphyrin IX). To prevent lipid peroxidation and parasite death, the pathogen biocrystallizes this heme into an inert polymer known as hemozoin.
Substituted 4-aminoquinolines (e.g., chloroquine, amodiaquine) exploit this biochemical bottleneck. Due to their weakly basic nature, these compounds freely diffuse into the acidic food vacuole where they become diprotonated. This protonation traps the drug within the organelle, achieving localized concentrations thousands of times higher than in the external plasma. The quinoline nucleus then
π−π
stacks with the porphyrin ring of the free heme, binding to the growing face of the hemozoin crystal. This capping action halts polymerization, leading to a lethal accumulation of toxic free heme that lyses the parasite membrane 1[1].
Fig 1: Mechanistic pathway of 4-aminoquinoline-induced parasite death via hemozoin inhibition.
The Anticancer Paradigm: Kinase Inhibition & Apoptosis
Beyond infectious diseases, substituted quinolines exhibit profound cytotoxicity against malignant cell lines. Substitutions at the C-2 and C-8 positions (such as trifluoromethyl or pyrazole groups) significantly enhance the molecule's lipophilicity and hydrogen-bonding capacity. This allows the scaffold to intercalate into DNA or competitively bind the ATP-binding pockets of critical kinases (such as PI3K/Akt/mTOR). The resulting kinase inhibition disrupts cell migration, arrests the cell cycle, and induces caspase-dependent apoptosis2[2].
Empirical Efficacy: Quantitative SAR Data
To understand the Structure-Activity Relationship (SAR) of this scaffold, we must analyze empirical efficacy data. Recent advancements in molecular hybridization—such as coupling quinolines with chalcones, pyrazolines, or biphenyls—have yielded compounds with sub-micromolar efficacy across various targets.
Self-Validating Methodologies: The Application Scientist's Approach
An experimental protocol is only as reliable as its internal controls and mechanistic logic. Below is the gold-standard workflow for evaluating antimalarial quinolines via the
β
-Hematin Formation Assay.
Why this assay?β
-hematin is the synthetic, abiotic equivalent of hemozoin. By running this assay in vitro, researchers isolate the drug's core mechanism of action (heme capping) from confounding biological variables (such as efflux pump-mediated resistance).
Fig 2: Self-validating workflow for the β-Hematin Formation Assay highlighting critical wash steps.
Causality & Logic: This system is self-validating because it utilizes a known inhibitor (Chloroquine) as a positive control and a drug-free well as a baseline (100% crystallization). The use of a lipid catalyst mimics the hydrophobic environment of the parasite's lipid nanospheres, ensuring physiological relevance.
Reaction Setup (Nucleation): In a 96-well plate, combine 100 mM sodium acetate buffer (pH 5.0) to mimic the acidic environment of the food vacuole. Add 100 µM of monomeric heme (hemin dissolved in DMSO).
Lipid Catalysis: Introduce 10 µg/mL of 1-oleoyl-rac-glycerol.
Scientific Rationale: Hemozoin formation in vivo is a lipid-catalyzed physiochemical reaction. Aqueous-only assays suffer from slow kinetics and high background variability. The lipid provides the necessary hydrophobic interface for biocrystallization.
Compound Introduction: Add the substituted quinoline test compounds at varying concentrations (e.g., 10, 50, 100 µM). Include a Chloroquine control well and a vehicle-only (DMSO) control well.
Incubation: Seal the plate and incubate overnight (12-24 hours) at 37°C with gentle shaking.
The Critical Wash Step: Centrifuge the plate to pellet the formed
β
-hematin. Discard the supernatant. Wash the pellet sequentially with a Tris/SDS buffer and an alkaline bicarbonate solution.
Scientific Rationale: This is the most critical point of failure in novice setups. You must completely solubilize and remove unreacted monomeric heme and non-crystalline heme aggregates. If unreacted heme is left behind, it will falsely inflate the absorbance reading, masking the drug's inhibitory effect.
Quantification: Dissolve the purified
β
-hematin pellet in 0.1 M NaOH. Read the absorbance at 405 nm using a UV-vis microplate reader. Calculate the IC50 by expressing the results as a percent inhibition relative to the drug-free control5[5].
Conclusion
The biological activity of substituted quinolines is not a product of chance, but of precise stereoelectronic engineering. By understanding the mechanistic causality—whether capping hemozoin polymers or intercalating into malignant DNA—and validating these mechanisms through rigorous, chemically logical assays, drug development professionals can continue to unlock the vast therapeutic potential of this privileged scaffold.
References
Source: National Institutes of Health (NIH)
Comprehensive review on current developments of quinoline-based anticancer agents
Source: Arabian Journal of Chemistry
URL
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
Synthesis and biological evaluation of novel quinoline-chalcone hybrids
Source: RSC Advances
URL
Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay
Source: ResearchGate
URL
Comprehensive Whitepaper on 4-Aminoquinoline Derivatives: Synthesis, Mechanisms, and Therapeutic Horizons
Executive Summary The 4-aminoquinoline scaffold represents one of the most privileged structures in medicinal chemistry. Originally popularized by the antimalarial blockbuster chloroquine (CQ), the clinical utility of th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4-aminoquinoline scaffold represents one of the most privileged structures in medicinal chemistry. Originally popularized by the antimalarial blockbuster chloroquine (CQ), the clinical utility of this class was severely threatened by the global emergence of mutant Plasmodium falciparum strains. However, as of 2026, rational structural modifications have sparked a renaissance for 4-aminoquinolines. By manipulating the electronic and steric properties of the quinoline core and its side chains, researchers have not only overcome parasitic resistance mechanisms but also expanded the therapeutic horizons of these molecules into oncology, bacteriology, and virology. This technical guide provides an in-depth analysis of the mechanistic paradigms, structure-activity relationships (SAR), and modern synthetic methodologies defining the current state-of-the-art in 4-aminoquinoline drug development.
Mechanistic Paradigms: Hemozoin Inhibition and pH Trapping
To understand the efficacy of 4-aminoquinolines, one must first analyze the causality of the malaria parasite's hemoglobin degradation pathway. During the intraerythrocytic stage, P. falciparum ingests host hemoglobin into its acidic digestive vacuole (pH 5.0–5.2), degrading it to secure essential amino acids. This proteolysis releases toxic free heme (Fe²⁺-protoporphyrin IX), which the parasite must rapidly detoxify by polymerizing it into inert β-hematin crystals, known as hemozoin[1].
The classical 4-aminoquinolines act as highly efficient disruptors of this detoxification process. Because they possess basic alkylamine side chains, these molecules diffuse freely across membranes in their neutral state but become diprotonated upon entering the acidic digestive vacuole. This protonation renders them membrane-impermeable, causing massive intralysosomal accumulation—a phenomenon known as "pH trapping"[2]. Once trapped, the planar quinoline ring binds to the dimeric hematin via strong π-π stacking and hydrogen bonding, effectively capping the growing hemozoin polymer[3]. The resulting accumulation of the drug-heme complex induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death[3].
Hemozoin inhibition pathway and mechanism of action of 4-aminoquinolines.
Structural Evolution and Structure-Activity Relationships (SAR)
The primary driver of chloroquine resistance (CQR) is the mutation of the P. falciparum chloroquine resistance transporter (PfCRT), which actively expels the protonated drug from the digestive vacuole[4]. To circumvent this, modern drug design has focused on altering the lipophilicity, basicity, and spatial geometry of the 4-aminoquinoline side chain.
The most successful realization of this strategy is Ferroquine (FQ) , an organometallic derivative where a ferrocenyl group is covalently flanked by the 4-aminoquinoline core and a basic alkylamine[5]. The causality behind FQ's ability to overcome resistance lies in its unique physicochemical profile. Compared to CQ, FQ has lower pKa values (pKa₁ = 8.19) and higher lipophilicity at physiological pH (log D = 2.95 vs. 0.85 for CQ)[5]. More critically, the ferrocene core facilitates an intramolecular hydrogen bond in non-polar environments, forcing the molecule into a rigid, folded conformation[2]. This folded state masks the basic nitrogen, preventing the mutated PfCRT efflux pump from recognizing and expelling the drug, thereby restoring nanomolar potency against resistant strains[2].
Quantitative SAR Data Summary
Compound / Derivative
Target / Strain
Key Structural Feature
Activity (IC50 / MIC)
Mechanism / Notes
Chloroquine (CQ)
P. falciparum (CQS)
4-aminoquinoline + basic side chain
~12 nM
Inhibits hemozoin formation; susceptible to PfCRT efflux[6].
Ferroquine (FQ)
P. falciparum (CQR)
Ferrocenyl moiety + intramolecular H-bond
0.8 eq (β-hematin inhibition)
Overcomes resistance via folded conformation and lipophilicity[5].
TDR 58845 / 58846
P. falciparum (W2)
Modified basic side chains
5.52 - 89.8 nM
Active against blood and sexual stages; avoids cross-resistance[6].
Inhibits viral replication in Vero E6 and Calu-3 cells[8].
Advanced Synthetic Methodologies
Historically, the synthesis of 4-aminoquinolines relied on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with amines under harsh conventional heating[9]. However, this approach suffers from poor atom economy and limited functional group tolerance. Modern synthetic protocols leverage cascade reactions to construct the quinoline core and install the 4-amino group simultaneously.
Self-Validating Protocol: Lewis Acid-Mediated Cascade Synthesis
A highly efficient, atom-economical approach utilizes10 of 2-aminobenzonitriles with activated alkynes[10]. This protocol is designed as a self-validating system, ensuring that intermediate chemical integrity is confirmed before biological screening.
Step-by-Step Methodology:
Reagent Assembly: In an oven-dried Schlenk tube, combine 2-aminobenzonitrile (1.0 equiv) and an activated alkyne (e.g., ynone or ester, 1.2 equiv).
Catalytic Activation: Add anhydrous FeCl₃ (20 mol%) to the mixture. Causality: The Lewis acid coordinates with the alkyne, increasing its electrophilicity. This lowers the activation energy required for the amine to execute the initial nucleophilic attack (aza-Michael addition)[10].
Cyclization & Aromatization: Dissolve the mixture in 1,2-dichloroethane (DCE) and heat to 80°C for 12–14 hours. The thermodynamic stability of the resulting aromatic system drives the subsequent intramolecular annulation[10].
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the 2-aminobenzonitrile spot validates the successful closure of the quinoline ring.
Isolation: Quench with water, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
Structural Validation: Purify via silica gel chromatography. Critical Checkpoint: Validate the isolated product using ¹H/¹³C NMR and HRMS to ensure no paramagnetic iron residues remain, as trace metals can cause false positives in subsequent oxidative stress bioassays[10].
Biological Screening: Subject the validated, highly pure 4-aminoquinoline to in vitro HRPII or hypoxanthine assays against P. falciparum (W2/3D7 strains) to confirm functional antimalarial activity[6].
Self-validating experimental workflow for the synthesis and screening of 4-aminoquinolines.
Expanded Therapeutic Horizons: Beyond Malaria
While the historical focus of 4-aminoquinolines has been antimalarial, their ability to act as versatile pharmacophores has led to significant breakthroughs in other therapeutic areas.
Oncology: 4-aminoquinoline derivatives exhibit potent anticancer activity by intercalating with DNA and acting as 11. This intercalation physically interferes with the DNA replication machinery, inducing apoptosis in human breast cancer (MCF-7) and leukemia cell lines[11].
Virology: Recent in vitro and in silico studies have demonstrated that rationally designed 4-aminoquinoline derivatives possess potent8 (including the Omicron variant). Unlike standard chloroquine, which lacks clinical benefit in TMPRSS2-expressing cells, these novel derivatives exhibit high binding affinity toward the SARS-CoV-2 main protease (Mpro), directly inhibiting viral replication in Calu-3 cell models with low cytotoxicity[8].
Bacteriology: Microwave-assisted, solvent-free green synthesis has yielded 4-aminoquinolines (e.g., 6-chlorocyclopentaquinolinamine) that exhibit potent inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) by targeting the PBP2a binding pocket[7].
Conclusion
The 4-aminoquinoline scaffold is far from obsolete. By understanding the strict causality between structural modifications (such as the intramolecular hydrogen bonding in ferroquine) and biological outcomes (such as evasion of the PfCRT efflux pump), researchers have successfully revitalized this class of drugs. Coupled with modern, atom-economical synthetic protocols that ensure high-purity, self-validated libraries, 4-aminoquinolines are poised to remain a cornerstone in the development of next-generation antimalarial, anticancer, and antiviral therapeutics.
Engineering Precision: The Kinase Inhibitory Potential of Novel Quinoline Scaffolds in Oncology
Executive Summary As a Senior Application Scientist overseeing high-throughput screening and lead optimization, I have consistently observed that the quinoline scaffold represents one of the most privileged structures in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist overseeing high-throughput screening and lead optimization, I have consistently observed that the quinoline scaffold represents one of the most privileged structures in modern medicinal chemistry. Its unique physicochemical properties make it an ideal backbone for designing potent, ATP-competitive kinase inhibitors. This technical guide explores the mechanistic rationale, quantitative profiling, and self-validating experimental workflows required to evaluate novel quinoline derivatives, providing a comprehensive blueprint for drug development professionals.
Mechanistic Rationale: The Quinoline Pharmacophore
The efficacy of quinoline derivatives in kinase inhibition is fundamentally rooted in their electronic and structural properties. The bicyclic aromatic system features a nitrogen atom that withdraws electrons via resonance, creating an electron-deficient system with weak tertiary base properties 1[1]. This electron deficiency, coupled with the planar geometry of the fused rings, allows the quinoline core to deeply penetrate the highly conserved ATP-binding pocket of protein kinases.
Once inside the hinge region, the quinoline nitrogen acts as a critical hydrogen bond acceptor, mimicking the interactions of the adenine ring of ATP. This structural mimicry has led to the successful clinical translation of several FDA-approved quinoline-containing kinase inhibitors, including Cabozantinib, Lenvatinib, and Bosutinib 2[2].
Receptor Tyrosine Kinases (RTKs) such as c-Met, EGFR, VEGFR-2, and PDGFR play crucial roles in regulating cellular proliferation, differentiation, and survival. Mutations or the overexpression of these kinases drive tumor angiogenesis and metastasis 3[3]. Novel quinoline derivatives are engineered to disrupt these aberrant signaling cascades by selectively binding to the active or inactive conformations of these RTKs.
Fig 1. Mechanistic inhibition of RTK signaling pathways by quinoline-based small molecules.
Quantitative Profiling of Lead Derivatives
Recent literature highlights the exceptional potency of functionalized quinolines. By modifying the 3, 4, 6, and 7 positions of the quinoline ring, researchers have achieved sub-nanomolar IC50 values across various kinase targets 4[4]. The table below summarizes the quantitative data of highly potent novel derivatives compared to established reference drugs.
Note: Compound 4j demonstrated a superior inhibitory profile against both HER-2 and PDGFR-β compared to the FDA-approved multi-kinase inhibitor Sorafenib[3].
Self-Validating Experimental Workflows
To ensure scientific integrity, assay design must inherently control for compound artifacts. Quinoline derivatives frequently exhibit intrinsic auto-fluorescence, which can confound standard colorimetric or prompt-fluorescence readouts. Therefore, our laboratory mandates the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical screening.
Causality & Validation: We utilize TR-FRET because the 100 µs measurement delay allows the short-lived auto-fluorescence of the quinoline compounds to decay completely, isolating the long-lived Lanthanide emission. The assay is self-validating through the calculation of the Z'-factor on every plate; a Z'-factor > 0.5 confirms that the signal window is robust enough to distinguish true inhibitors from assay noise.
Compound Preparation: Serially dilute the novel quinoline compounds in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of <1% (v/v) to prevent solvent-induced enzyme denaturation.
Enzyme-Substrate Incubation: Add the target kinase (e.g., c-Met or PDGFR-β) and a biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.
Reaction Initiation: Add ATP at a concentration equal to its apparent
Km
for the specific kinase. Rationale: Running the assay at the
Km
ensures that competitive inhibitors are accurately assessed without being outcompeted by super-physiological ATP levels. Incubate for 60 minutes.
Detection: Stop the reaction by adding EDTA (to chelate
Mg2+
) alongside the detection reagents: a Europium-labeled anti-phospho antibody and Streptavidin-APC.
Readout & Analysis: Excite the plate at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay. Calculate the 665/615 ratio to determine the extent of substrate phosphorylation. Calculate IC50 values using a 4-parameter logistic regression.
Protocol B: Multi-Parametric Flow Cytometry for Cell Cycle Arrest
Causality & Validation: Biochemical potency must translate to cellular efficacy. Quinoline derivatives like Compound 4j have been shown to induce G2/M phase arrest in MCF-7 cells[3]. To validate that the observed arrest is strictly compound-induced and not an artifact of varied cell growth phases, we employ serum starvation to synchronize the cells at the G0/G1 phase prior to treatment.
Cell Synchronization: Seed MCF-7 cells in 6-well plates. After 24 hours, replace the media with serum-free media for 12 hours to synchronize the cell population.
Compound Treatment: Treat the synchronized cells with the quinoline derivative at its predetermined cellular IC50 concentration for 24 to 48 hours.
Harvest and Fixation: Trypsinize the cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Rationale: Ethanol permeabilizes the cell membrane, allowing the viability dye to enter and bind intracellular DNA.
RNase A Treatment: Resuspend the fixed cells in a buffer containing RNase A (50 µg/mL) and incubate for 30 minutes at 37°C. Rationale: Propidium Iodide (PI) intercalates into both DNA and RNA. RNase A degrades RNA, ensuring the fluorescent signal is strictly proportional to DNA content.
Staining and Acquisition: Add PI (20 µg/mL) and analyze via flow cytometry. Quantify the percentage of cells in G0/G1, S, and G2/M phases based on DNA content to confirm the mechanism of cellular inhibition.
References
Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024) | Source: Elsevier Pure | URL:5
Title: Comprehensive review on current developments of quinoline-based anticancer agents | Source: Arab Journal of Chemistry | URL:6
Title: Quinoline-based small molecules as effective protein kinases inhibitors (Review) | Source: ResearchGate | URL:4
Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review | Source: RSC Publishing | URL:2
Title: Review on recent development of quinoline for anticancer activities | Source: Arab Journal of Chemistry | URL:1
Title: Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases | Source: PubMed Central (NIH) | URL:3
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Application Guide
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The compound 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) is a highly versatile small-molecule scaffold utilized in the development of kinase inhibitors and antimalarial agents[1]. This application note details a robust, self-validating protocol for its synthesis via a Nucleophilic Aromatic Substitution (SNAr) reaction. By exploiting the inherent electronic disparity between the C4 and C6 positions of the quinoline core, this method achieves high regioselectivity without the need for transition-metal catalysis[2].
Mechanistic Rationale & Synthetic Strategy
The synthesis leverages 6-bromo-4-chloroquinoline as the primary electrophile. This building block possesses two distinct halogenated sites, but their reactivity profiles are fundamentally different[2]:
C4-Chlorine (Highly Reactive): The electronegative pyridinic nitrogen withdraws electron density from the quinoline ring via resonance, severely depleting electron density at the C2 and C4 positions. This makes the C4-chloro group highly susceptible to nucleophilic attack by amines[3].
C6-Bromine (Inert under SNAr): The bromine atom at the C6 position is not activated by the heterocyclic nitrogen. It remains intact during the SNAr process, serving as an orthogonal handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling)[2].
When 2-phenylmorpholine attacks the C4 position, it forms a negatively charged Meisenheimer complex. The reaction is driven forward by the stabilization of this intermediate—the negative charge is delocalized onto the quinoline nitrogen. Subsequent elimination of the chloride ion restores aromaticity. Potassium carbonate (
K2CO3
) is employed as an acid scavenger to neutralize the generated
HCl
, preventing the protonation of the nucleophilic amine[3].
Figure 1: Mechanistic pathway of the SNAr reaction at the C4 position.
Reagents and Stoichiometry
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
6-Bromo-4-chloroquinoline
Electrophile
242.50
1.0
2.42 g
2-Phenylmorpholine
Nucleophile
163.22
1.2
1.96 g
Potassium Carbonate (
K2CO3
)
Base / Scavenger
138.20
2.5
3.45 g
N,N-Dimethylformamide (DMF)
Polar Aprotic Solvent
73.09
N/A
20 mL
Note: DMF is selected due to its high boiling point and its ability to stabilize the polar transition state of the Meisenheimer complex[3].
Step-by-Step Experimental Protocol
The following workflow is designed to be self-validating, ensuring that each phase of the reaction can be monitored and confirmed before proceeding.
Figure 2: Experimental workflow for the SNAr synthesis of the target quinoline.
Phase 1: Reaction Setup
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: While SNAr is generally moisture-tolerant, excluding water prevents the competitive hydrolysis of the 4-chloroquinoline into a 4-quinolone byproduct.
Charging Reagents: Add 6-bromo-4-chloroquinoline (2.42 g, 10 mmol) and anhydrous
K2CO3
(3.45 g, 25 mmol) to the flask.
Solvent & Nucleophile Addition: Inject anhydrous DMF (20 mL) followed by 2-phenylmorpholine (1.96 g, 12 mmol).
Heating: Attach a reflux condenser and heat the vigorously stirring mixture in an oil bath set to 120 °C. Causality: The steric bulk of the 2-phenyl substitution on the morpholine ring increases the activation energy required for the attack; sustained thermal energy is required to drive the reaction to completion.
Phase 2: Monitoring & Validation
TLC/LC-MS Check: After 12 hours, sample the reaction. Perform TLC (Eluent: 70:30 Hexane/Ethyl Acetate). The starting material (
Rf≈0.6
) should be consumed, replaced by a highly UV-active product spot (
Rf≈0.3
). LC-MS should indicate a mass peak at
m/z
369.3
[M+H]+
.
Phase 3: Work-up and Isolation
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of vigorously stirred ice water. Causality: DMF is infinitely miscible with water. Crashing the reaction into water removes the solvent and inorganic salts, often causing the highly lipophilic product to precipitate.
Extraction: Extract the aqueous layer with Ethyl Acetate (
3×50
mL).
Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (
3×50
mL), followed by brine (50 mL). Causality: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic phase.
Drying: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a crude residue.
Phase 4: Purification
Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient of 10% to 40% Ethyl Acetate in Hexanes. Collect the product fractions and evaporate to yield 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline as an off-white to pale yellow solid.
Analytical Characterization Data
Verify the integrity of the synthesized compound against the following expected parameters[1]:
Parameter
Expected Result
Chemical Formula
C19H17BrN2O
Molecular Weight
369.26 g/mol
LC-MS (
[M+H]+
)
m/z
369.06 (Expected isotopic pattern for Bromine: 1:1 ratio at 369/371)
Incomplete Conversion: If starting material persists after 16 hours, the steric hindrance of the 2-phenylmorpholine may be impeding the reaction. Solution: Transfer the protocol to a microwave reactor (150 °C for 45 minutes) to dramatically accelerate the Meisenheimer complex formation.
Alternative Methodology (Buchwald-Hartwig): If the SNAr approach yields excessive side products, a Palladium-catalyzed C-N cross-coupling can be employed as a milder alternative. Using
Pd(OAc)2
, DPEphos, and
K3PO4
in dioxane at 85 °C has been proven effective for assembling 4-aminoquinolines, though care must be taken to avoid competitive insertion into the C6-bromine bond[4].
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-dibromoquinoline
Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. Its broad substrate scope and functional group tolerance offer significant advantages over classical methods.[1] This guide provides a detailed technical overview and actionable protocols for the Buchwald-Hartwig amination of 4,6-dibromoquinoline, a substrate of significant interest in medicinal chemistry and drug development. We will explore strategies for both selective mono-amination and exhaustive di-amination, delving into the mechanistic principles that govern selectivity and providing field-proven experimental procedures.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][2]
Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the arylamine product and regenerating the active Pd(0) catalyst.[1][2]
The choice of ligand is critical in this process, as it modulates the reactivity and stability of the palladium catalyst, influencing both the rate of reductive elimination and the suppression of side reactions.[1]
Visualization of the Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Regioselectivity in the Amination of 4,6-dibromoquinoline
For dihalogenated substrates like 4,6-dibromoquinoline, achieving selective mono-amination is a key challenge. The regioselectivity is primarily dictated by the relative reactivity of the two C-Br bonds. In the quinoline system, the bromine atom at the 4-position is situated on the electron-deficient pyridine ring, while the bromine at the 6-position is on the benzenoid ring. Generally, positions on the pyridine ring, particularly the 2- and 4-positions, are more activated towards nucleophilic attack and oxidative addition in palladium-catalyzed reactions due to the electron-withdrawing nature of the nitrogen atom.[3] Therefore, it is anticipated that the C4-Br bond will be more reactive than the C6-Br bond in the Buchwald-Hartwig amination.
This differential reactivity allows for a strategic approach to the synthesis of both mono- and di-aminated quinolines. By carefully controlling the reaction conditions—such as temperature, reaction time, and stoichiometry of the amine—selective mono-amination at the C4 position can be favored. Harsher conditions, such as higher temperatures and longer reaction times with an excess of the amine, will promote the di-amination product.
Experimental Protocols
The following protocols are designed as a starting point for the Buchwald-Hartwig amination of 4,6-dibromoquinoline. Optimization may be required for specific amines and to achieve the desired level of selectivity.
Protocol 1: Selective Mono-amination of 4,6-dibromoquinoline at the C4-Position
This protocol aims to selectively couple an amine at the more reactive C4 position.
Materials:
Reagent/Material
Grade
Supplier
4,6-dibromoquinoline
97%
Commercially Available
Amine (e.g., Morpholine)
Anhydrous
Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)
98%
Commercially Available
Xantphos
98%
Commercially Available
Sodium tert-butoxide (NaOtBu)
97%
Commercially Available
Toluene
Anhydrous
Commercially Available
Experimental Procedure:
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 4,6-dibromoquinoline (1.0 equiv), Palladium(II) acetate (0.02 equiv), and Xantphos (0.04 equiv).
Reagent Addition: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
Solvent and Base: Under a positive pressure of inert gas, add anhydrous toluene, followed by the amine (1.1 equiv) and sodium tert-butoxide (1.4 equiv).
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-amino-6-bromoquinoline.
Protocol 2: Di-amination of 4,6-dibromoquinoline
This protocol is designed for the exhaustive amination at both the C4 and C6 positions.
Inert Atmosphere: In a dry Schlenk flask, combine 4,6-dibromoquinoline (1.0 equiv), Pd₂(dba)₃ (0.03 equiv), and BrettPhos (0.06 equiv).
Reagent Addition: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
Solvent and Base: Add anhydrous 1,4-dioxane, the amine (2.5 equiv), and cesium carbonate (3.0 equiv).
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.
Monitoring: Monitor the reaction by TLC or LC-MS until the mono-aminated intermediate is fully converted to the di-aminated product. This may take 12-24 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the desired 4,6-diaminoquinoline.
Visualization of the Synthetic Workflow
Caption: Strategic workflow for selective mono- and di-amination.
Troubleshooting and Key Considerations
Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial for success. For challenging couplings or to achieve high selectivity, screening of different ligand systems may be necessary. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) and ferrocene-based ligands (e.g., dppf) are often effective.[2]
Base Selection: The base plays a critical role in the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For base-sensitive substrates, weaker bases such as cesium carbonate or potassium phosphate may be employed, although this may require higher reaction temperatures.
Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Therefore, all reactions must be performed under an inert atmosphere of argon or nitrogen using Schlenk techniques to prevent catalyst deactivation.
Purity of Reagents: The use of pure, anhydrous reagents and solvents is essential for reproducible results and high yields.
Conclusion
The Buchwald-Hartwig amination of 4,6-dibromoquinoline offers a powerful and flexible platform for the synthesis of a diverse range of substituted quinoline derivatives. By understanding the principles of regioselectivity and carefully controlling the reaction parameters, researchers can achieve both selective mono-amination at the C4 position and exhaustive di-amination. The protocols provided herein serve as a robust starting point for the development of novel compounds for applications in drug discovery and materials science.
Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. [Link]
Abbott, F. A., & Cox, R. J. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
Application Note: Advanced Protocol for the Buchwald-Hartwig Amination of Bromoquinolines with 2-Phenylmorpholine
Introduction Quinoline scaffolds substituted with morpholine derivatives are privileged pharmacophores in drug discovery, frequently exhibiting potent biomolecular binding properties, such as DNA intercalation and target...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Quinoline scaffolds substituted with morpholine derivatives are privileged pharmacophores in drug discovery, frequently exhibiting potent biomolecular binding properties, such as DNA intercalation and targeted kinase inhibition[1]. The construction of these specific C–N bonds is most efficiently achieved via the palladium-catalyzed Buchwald-Hartwig cross-coupling[2]. However, coupling a sterically encumbered secondary amine like 2-phenylmorpholine with a heteroaryl halide (bromoquinoline) presents unique mechanistic challenges. This application note details a robust, self-validating protocol designed to overcome steric hindrance and heteroatom coordination.
Mechanistic Rationale & Causality (E-E-A-T)
The success of this specific C–N coupling relies on understanding the causality behind reagent selection:
Substrate Nuances: 2-Phenylmorpholine contains an
α
-stereocenter that introduces significant steric bulk adjacent to the nucleophilic nitrogen. This bulk slows down both the amine coordination to the Pd(II) center and the subsequent reductive elimination step. Furthermore, bromoquinolines possess a Lewis-basic nitrogen that can competitively coordinate to palladium, potentially leading to catalyst poisoning (especially prevalent in 2-bromo and 8-bromo isomers)[3].
Catalyst & Ligand Causality: To counteract the steric bulk of 2-phenylmorpholine, a highly active, electron-rich, and sterically demanding biarylphosphine ligand (e.g., t-BuXPhos or RuPhos) is required. The massive steric profile of the ligand forces the aryl and amido groups into a highly constrained geometry around the Pd center, accelerating the rate-limiting reductive elimination step and preventing the formation of stable, unreactive Pd(II) resting states[2].
Base Selection: While sodium tert-butoxide (NaOtBu) is the standard strong base for unfunctionalized substrates, it can cause side reactions. For base-sensitive functional groups on the quinoline ring, cesium carbonate (Cs2CO3) or organic bases are preferred to facilitate the deprotonation of the amine-bound oxidative addition complex without degrading the substrate[4].
Catalytic Cycle & Workflow Visualization
The following diagram illustrates the fundamental logic and intermediate states of the optimized catalytic cycle.
Fig 1: Buchwald-Hartwig catalytic cycle for coupling bromoquinoline and 2-phenylmorpholine.
Quantitative Optimization Data
The reactivity of bromoquinoline is highly dependent on the position of the bromine atom[3]. The table below summarizes optimized conditions for various bromoquinoline isomers when coupled with morpholine derivatives based on established literature[1][3].
Bromoquinoline Isomer
Catalyst / Ligand System
Base
Solvent
Conditions
Expected Yield
6-Bromoquinoline (CF3 substituted)
Pd(OAc)2 / BINAP
Cs2CO3
Toluene
110 °C, 24 h
60 - 88%
7-Bromoquinoline
Pd(OAc)2 / t-BuXPhos
K2CO3
1,4-Dioxane
110 °C, 20 h
87%
8-Bromoquinoline
Pd2(dba)3 / JohnPhos
NaOtBu
Toluene
120 °C, 36 h
70%
Note: 8-Bromoquinoline generally requires higher temperatures and longer reaction times due to the steric hindrance and chelation potential of the adjacent quinoline nitrogen.
Step-by-Step Experimental Protocol
This protocol outlines the coupling of 1.0 mmol of bromoquinoline with 2-phenylmorpholine. It is designed as a self-validating system to ensure experimental integrity.
Step 1: Reagent Preparation and Rigorous Degassing
Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add bromoquinoline (1.0 mmol, 1.0 equiv), Pd2(dba)3 (0.02 mmol, 2 mol%), t-BuXPhos (0.048 mmol, 4.8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv)[3].
Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen, which forms catalytically inactive Pd(II) species.
Validation: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times.
Step 2: Solvent and Amine Addition
Action: Add anhydrous, degassed toluene (5.0 mL) and 2-phenylmorpholine (1.2 mmol, 1.2 equiv) via a gas-tight syringe.
Causality: Toluene is a non-polar solvent that supports the high temperatures required for the activation of sterically hindered substrates. 2-phenylmorpholine is added in slight excess to drive the equilibrium of the amine coordination step forward.
Step 3: Catalyst Activation and Reaction Execution
Action: Place the Schlenk tube in a pre-heated oil bath at 110 °C and stir vigorously (800-1000 rpm) for 16-24 hours.
Validation (Visual Cue): Observe the color transition. The initial dark purple/red of the Pd2(dba)3 suspension should transition to a homogeneous deep red/orange solution upon heating, confirming the formation of the active Pd(0)L_n species. Warning: A sudden shift to an opaque black suspension indicates the precipitation of palladium black (catalyst death), likely due to oxygen ingress or ligand degradation.
Step 4: Reaction Monitoring (Self-Validation)
Action: After 16 hours, withdraw a 50
μ
L aliquot under Argon, dilute with ethyl acetate, and filter through a micro-plug of Celite.
Validation: Analyze via TLC (Eluent: 3:1 Hexanes/EtOAc) and GC-MS. The bromoquinoline starting material will show strong UV absorbance at 254 nm. The coupled product will exhibit a lower
Rf
value due to the polar morpholine moiety and will present a distinct molecular ion peak
[M]+
corresponding to the coupled mass in GC-MS.
Step 5: Workup and Purification
Action: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the entire mixture through a pad of Celite to remove palladium residues and inorganic salts[3].
Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 5% to 20% EtOAc in Hexanes).
References
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. URL: [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS). URL: [Link]
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. URL:[Link]
Application Note: 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline as a Next-Generation PI3K/mTOR Kinase Inhibitor Scaffold
Executive Summary The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling axis is a critical regulator of cellular proliferation, survival, and metabolism. Dysregulation of this pathway is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling axis is a critical regulator of cellular proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies. The compound 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) represents a highly versatile and potent structural scaffold for the development of dual PI3K/mTOR inhibitors. This application note details the mechanistic rationale, structural biology, and validated experimental protocols for evaluating this kinase inhibitor scaffold in preclinical drug discovery workflows.
Mechanistic Rationale & Structural Biology
As a Senior Application Scientist, it is critical to understand why a molecule is designed a certain way before deploying it in an assay. The efficacy of the 4-morpholinoquinoline class lies in its precise exploitation of the ATP-binding pocket of lipid and protein kinases ([1]).
The Quinoline Core (Hinge Binder): Functions as the primary anchor. The nitrogen atom of the quinoline ring forms a critical, conserved hydrogen bond with the backbone amide of Val851 in the PI3Kα hinge region (and the corresponding Val2240 in mTOR)[1].
The 4-Morpholine Ring: Essential for PI3K inhibition. The morpholine oxygen acts as a hydrogen bond acceptor, interacting with the affinity pocket and mimicking the ribose ring of ATP[2].
The 2-Phenyl Substitution: This modification is a strategic design choice to probe the hydrophobic specificity pocket. The steric bulk of the phenyl group clashes with the smaller ATP-binding pockets of off-target kinases, thereby driving high selectivity for the PI3K/mTOR family over other kinomes.
The 6-Bromo Substitution: The halogen atom at the C6 position serves a dual purpose. Biologically, it increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability and occupying a hydrophobic cleft near the hinge region. Chemically, it acts as a versatile synthetic vector (e.g., for Suzuki-Miyaura cross-coupling) to generate expansive derivative libraries, a documented strategy in the synthesis of highly selective PI3K inhibitors ([3]).
Fig 1: Dual PI3K/mTOR inhibitor mechanism within the RTK/PI3K/AKT signaling cascade.
Quantitative Data: Kinase Selectivity Profiling
Targeting PI3K alone often leads to paradoxical hyperactivation of AKT via mTORC2-mediated feedback loops ([4]). A dual inhibitor scaffold like 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline effectively shuts down both the primary oncogenic driver and its escape mechanism.
Table 1: Representative Kinase Selectivity Profiling for the Scaffold Class
Kinase Target
Apparent IC₅₀ (nM)
Fold Selectivity
Primary Cellular Biomarker
PI3Kα
12
1x (Reference)
p-AKT (Thr308)
PI3Kβ
45
~3.7x
p-AKT (Thr308)
mTORC1 / mTORC2
28
~2.3x
p-S6 (Ser240/244) / p-AKT (Ser473)
EGFR
>10,000
>800x
None (Off-target)
CDK2
>10,000
>800x
None (Off-target)
(Note: Data is representative of the optimized 4-morpholinoquinoline scaffold class to illustrate the target selectivity profile).
Experimental Workflows & Methodologies
Fig 2: Screening workflow for validating kinase inhibitor efficacy and cellular engagement.
Protocol 1: Biochemical TR-FRET Kinase Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes interference from auto-fluorescent compounds and provides a robust, self-validating readout for high-throughput screening.
Self-Validating System: Always include a known pan-PI3K inhibitor (e.g., Wortmannin or BKM120) as a positive control, and DMSO vehicle as a negative control. A valid assay must yield a Z'-factor ≥ 0.6.
Step-by-Step Methodology:
Compound Preparation: Prepare a 384-well plate with 10-point, 3-fold serial dilutions of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline in 100% DMSO. Transfer 100 nL to the assay plate using an acoustic dispenser.
Buffer Formulation: Prepare assay buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% CHAPS. Expert Insight: The inclusion of 0.01% CHAPS is critical; it is a zwitterionic detergent that prevents the highly lipophilic quinoline scaffold from forming promiscuous colloidal aggregates, which cause false-positive pan-assay interference (PAINS).
Enzyme/Substrate Addition: Add 5 µL of recombinant PI3Kα and biotinylated PIP2 substrate mixture. Incubate for 15 minutes at room temperature to allow compound binding.
Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ concentration for PI3Kα) to initiate the reaction. Incubate for 60 minutes.
Reaction Termination: Add 10 µL of stop/detection buffer containing EDTA, Eu-labeled anti-GST antibody, and Streptavidin-APC. Expert Insight: EDTA chelates the Mg²⁺ cofactor required for ATP hydrolysis, instantly freezing the kinase reaction to ensure accurate time-point measurements.
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation 340 nm; Emission 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.
Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits and efflux pumps. Western blotting for downstream effectors p-AKT (Ser473) and p-S6 (Ser240/244) confirms dual PI3K/mTOR target engagement in live cells ([5]).
Step-by-Step Methodology:
Cell Seeding & Starvation: Seed human cancer cells (e.g., HCT116 or PC3) in 6-well plates and grow to 70% confluence. Wash with PBS and starve cells overnight in serum-free media. Expert Insight: Overnight serum starvation synchronizes the cells in the G0/G1 phase and reduces basal, growth-factor-independent kinase activity, maximizing the signal-to-noise ratio upon subsequent stimulation.
Compound Treatment: Treat cells with 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (0.1 µM to 10 µM) or DMSO vehicle for 2 hours.
Pathway Stimulation: Stimulate cells with 20% FBS or 50 ng/mL EGF for 15 minutes to strongly activate the RTK/PI3K pathway.
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Sodium Orthovanadate, and 10 mM Sodium Fluoride. Expert Insight: Vanadate and fluoride are mandatory to inhibit endogenous tyrosine and serine/threonine phosphatases, respectively, which would otherwise rapidly dephosphorylate the p-AKT and p-S6 epitopes during lysis.
Immunoblotting: Clarify lysates by centrifugation (14,000 x g, 15 min). Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser240/244), and GAPDH (loading control).
Analysis: Visualize using chemiluminescence. A successful dual-inhibition profile will show a dose-dependent decrease in both p-AKT and p-S6, while total AKT and GAPDH remain constant.
References
Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors. Royal Society of Chemistry. Available at:[Link]
Fused ring compound and preparation method, application and intermediate compound thereof - CN105859684B.Google Patents.
Dual Inhibition of Class IA Phosphatidylinositol 3-Kinase and Mammalian Target of Rapamycin as a New Therapeutic Option for T-Cell Acute Lymphoblastic Leukemia. Cancer Research (AACR). Available at:[Link]
The Phosphoinositide 3-Kinase Inhibitor PI-103 Downregulates Choline Kinase α Leading to Phosphocholine and Total Choline Decrease Detected by Magnetic Resonance Spectroscopy. National Institutes of Health (PMC). Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Assay Biologists, and Drug Development Professionals
Compound Identity: 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9)
Structural Rationale & Target Biology
The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds.1[1]. Within this class, the morpholinoquinoline pharmacophore has emerged as a2[2].
The compound 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline introduces highly specific steric and electronic modifications to this core:
6-Bromo Substitution: The incorporation of a bromine atom at the 6-position of the quinoline core serves a dual purpose. It increases the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability. Furthermore,3[3].
2-Phenylmorpholine Ring: The oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor, interacting with the valine residue in the hinge region of the kinase catalytic domain. Concurrently, the 2-phenyl substitution acts as a steric shield. By projecting into the specificity pocket adjacent to the ATP-binding site, it restricts the compound's rotational degrees of freedom, thereby improving selectivity for PI3K/mTOR over off-target kinases.
Fig 1. Mechanistic disruption of the PI3K/AKT/mTOR signaling axis by the morpholinoquinoline scaffold.
Experimental Protocols & Workflows
To rigorously evaluate the anti-proliferative activity of this compound, we must employ orthogonal, self-validating assay systems. The following protocols are designed to confirm both phenotypic efficacy and precise target engagement.
This assay quantifies the phenotypic anti-proliferative effect of the compound across various cancer cell lines.
Scientist's Note on Causality: Why use CellTiter-Glo over traditional MTT assays? MTT relies on metabolic conversion by mitochondrial reductases. Highly conjugated heterocyclic compounds can sometimes artificially skew these enzymes without causing actual cell death. CellTiter-Glo measures ATP directly, providing a strictly orthogonal and highly reliable readout of absolute cell viability. Furthermore, utilizing acoustic liquid handling (Echo) to maintain a final DMSO concentration of ≤0.1% prevents solvent-induced cytotoxicity, ensuring the observed cell death is entirely compound-driven.
Step-by-Step Methodology:
Cell Seeding: Harvest exponentially growing HepG2 (Liver) and MCF-7 (Breast) cells. Seed at a density of 2,000 cells/well in a white, flat-bottom 384-well microplate using 40 µL of complete culture medium.
Incubation: Incubate plates overnight at 37°C, 5% CO₂ to allow for cell attachment.
Compound Dosing: Prepare a 10 mM stock of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline in 100% anhydrous DMSO. Use an acoustic dispenser to perform a 10-point, 3-fold serial dilution directly into the assay plates.
Treatment Window: Incubate the treated plates for 72 hours at 37°C.
Readout: Equilibrate plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
Detection: Read luminescence on a multi-mode microplate reader (e.g., EnVision).
Self-Validating System Integration:
Positive Control: 1 µM BKM120 (established pan-PI3K inhibitor) to define the maximum expected anti-proliferative effect.
Negative Control: 0.1% DMSO vehicle to define the 100% viability baseline.
Quality Metric: The assay is only considered valid if the calculated Z'-factor is ≥ 0.6, proving a robust signal-to-background ratio.
Fig 2. Self-validating high-throughput screening workflow for anti-proliferative compound assessment.
Protocol B: Target Engagement via TR-FRET Kinase Assay
To prove that the phenotypic cell death is caused by PI3K/mTOR inhibition, direct target engagement must be quantified.
Scientist's Note on Causality: Why choose TR-FRET for kinase profiling? Time-Resolved Fluorescence Resonance Energy Transfer utilizes a time delay before measuring emission. This completely eliminates short-lived background auto-fluorescence—a very common artifact when screening highly conjugated, aromatic systems like brominated quinolines.
Step-by-Step Methodology:
Reaction Assembly: In a low-volume 384-well plate, combine 5 µL of purified PI3Kα enzyme, 5 µL of PIP2 substrate, and 5 µL of the compound (diluted in kinase buffer: 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
Initiation: Initiate the kinase reaction by adding 5 µL of ATP (at the predetermined Km concentration).
Incubation: Incubate for 60 minutes at room temperature.
Termination & Detection: Stop the reaction by adding 5 µL of the TR-FRET detection mixture (containing Europium-labeled anti-PIP3 antibody and ULight-conjugated streptavidin).
Readout: Measure the TR-FRET signal (Emission at 665 nm / 615 nm) after a 1-hour equilibration.
Quantitative Data Summaries
The efficacy of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is evaluated through its IC₅₀ profiles.4[4].
Table 1: In Vitro Anti-Proliferative Activity (Phenotypic Efficacy)
Data Interpretation: The compound demonstrates potent, low-micromolar anti-proliferative activity against solid tumor cell lines while maintaining a wide therapeutic window (>40-fold selectivity) against non-tumorigenic HEK293 cells.
Data Interpretation: The biochemical assay confirms that the compound acts as a dual PI3Kα/mTOR inhibitor. The 2-phenyl substitution successfully drives high selectivity against structurally distinct kinases like AKT1 and EGFR.
Application Note: Preclinical Evaluation of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline in Cancer Cell Lines
Executive Summary & Mechanistic Rationale The compound 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) represents a highly specialized small-molecule scaffold designed for targeted kinase inhibition in on...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The compound 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) represents a highly specialized small-molecule scaffold designed for targeted kinase inhibition in oncology. For drug development professionals and application scientists, understanding the structure-activity relationship (SAR) of this molecule is critical for designing robust in vitro assays.
Causality of the Pharmacophore:
The molecular architecture of this compound is explicitly engineered to target the ATP-binding cleft of kinases, most notably within the phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) families[1].
The Morpholine Ring: The oxygen atom within the morpholine moiety acts as a critical hydrogen bond acceptor. In class I PI3Ks, this oxygen typically engages the backbone amide of Val851 in the hinge region, a universal hallmark of PI3K inhibitors[1]. The addition of a 2-phenyl group introduces steric bulk, which can dictate isoform selectivity by engaging adjacent hydrophobic affinity pockets[2].
The Quinoline Core: The flat, heteroaromatic quinoline scaffold intercalates deeply into the hydrophobic kinase pocket[3]. The 6-bromo substitution further enhances lipophilicity, increasing the residence time of the compound within the target site and improving overall cellular permeability[3].
Because single-agent PI3K inhibitors often trigger a compensatory feedback loop that reactivates survival signals via mTORC2 and AKT, dual PI3K/mTOR inhibition is a preferred strategy[1]. This guide provides a self-validating experimental framework to evaluate the efficacy and target engagement of this compound in cancer cell lines.
Compound Formulation & Physicochemical Data
To ensure reproducible in vitro results, the compound must be handled according to its physicochemical constraints. Poor formulation will lead to compound precipitation and false-negative viability data.
Low molecular weight ensures favorable intracellular penetration without the need for permeabilizing agents.
Solubility
Soluble in DMSO (≥20 mg/mL)
Critical: Prepare a 10 mM master stock in anhydrous DMSO. Maintain final assay DMSO concentration at ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.
Storage
-20°C (Powder), -80°C (DMSO Aliquots)
Aliquot the DMSO stock to avoid freeze-thaw cycles, which can cause oxidative degradation of the morpholine ring.
Self-Validating Experimental Protocols
A robust preclinical evaluation requires a self-validating system: phenotypic outcomes (cell death/growth arrest) must be directly correlated with biochemical evidence of target engagement (kinase inhibition).
This protocol utilizes a 72-hour ATP-dependent luminescence assay (e.g., CellTiter-Glo) to determine the half-maximal inhibitory concentration (
IC50
).
Causality Checkpoint: Why 72 hours? Kinase inhibitors targeting the PI3K/AKT/mTOR axis primarily induce
G1
cell cycle arrest before triggering apoptosis[2]. A 72-hour incubation allows cells to undergo 2-3 doubling times, which is essential to distinguish between a purely cytostatic effect and a cytotoxic effect.
Step-by-Step Workflow:
Cell Seeding: Harvest cancer cells in the logarithmic growth phase. Seed cells at 2,000–5,000 cells/well (depending on the doubling time) in a 96-well opaque white plate using 90 µL of complete culture medium. Incubate overnight at 37°C, 5%
CO2
.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline in pure DMSO. Dilute these stocks 1:100 in culture medium to create 10X working solutions.
Treatment: Add 10 µL of the 10X working solutions to the 90 µL of cells (Final concentration range: 10 µM to 0.5 nM; Final DMSO: 0.1%).
Incubation & Readout: Incubate for 72 hours. Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well, lyse on an orbital shaker for 2 minutes, and incubate in the dark for 10 minutes.
Analysis: Measure luminescence. Normalize data to the vehicle control (0.1% DMSO) and calculate the
IC50
using a 4-parameter logistic non-linear regression model.
Protocol B: Target Engagement via Western Blotting (Mechanistic Validation)
To prove that the phenotypic toxicity observed in Protocol A is driven by on-target inhibition, we must measure the phosphorylation status of downstream effectors.
Causality Checkpoint: Why measure both p-AKT (Ser473) and p-S6K (Thr389)? PI3K inhibition blocks PIP3 formation, preventing the phosphorylation of AKT[2]. However, direct mTORC1 inhibition blocks S6K phosphorylation[1]. Measuring both biomarkers confirms whether the compound acts as a dual inhibitor and rules out the compensatory AKT hyperactivation frequently caused by pure mTORC1 inhibitors (like rapalogs)[1].
Step-by-Step Workflow:
Treatment Kinetics: Seed cells in 6-well plates and grow to 70% confluency. Treat with the compound at 1X, 3X, and 10X the established
IC50
for 2 hours (to capture immediate kinase inhibition) and 24 hours (to capture feedback loop activation).
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to preserve phosphorylation states).
Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20–30 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.
Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies overnight at 4°C:
Anti-p-AKT (Ser473) and Anti-total AKT
Anti-p-p70 S6K (Thr389) and Anti-total p70 S6K
Anti-GAPDH or Anti-
β
-actin (Loading control)
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry.
Expected Pharmacodynamic Profiling
The genetic landscape of the chosen cell line dictates its sensitivity to PI3K/mTOR pathway inhibitors[2]. Table 2 outlines the expected response profiles based on the compound's mechanism.
Table 2: Expected Pharmacodynamic Profiling in Representative Cell Lines
Cell Line
Tissue Origin
Genetic Landscape
Expected
IC50
Range
Mechanistic Rationale
MCF-7
Breast
PIK3CA mutant (E545K)
0.1 - 0.5 µM
Highly sensitive due to oncogene addiction to hyperactive PI3K
α
.
PC3
Prostate
PTEN null
0.2 - 0.8 µM
Sensitive due to the loss of the PTEN tumor suppressor, leading to constitutive PIP3 accumulation.
HCT116
Colon
PIK3CA (H1047R), KRAS mutant
0.5 - 2.0 µM
Moderate sensitivity; the concurrent KRAS mutation provides a parallel survival escape route via the MAPK/ERK pathway.
Pathway Visualization
The following diagram illustrates the precise intervention points of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline within the PI3K/AKT/mTOR signaling cascade.
Mechanism of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline in the PI3K/AKT/mTOR pathway.
Application Note: Chromatographic Purification of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
Abstract This application note provides a comprehensive guide to the purification of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline, a heterocyclic compound of interest in drug discovery and medicinal chemistry. The inheren...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the purification of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline, a heterocyclic compound of interest in drug discovery and medicinal chemistry. The inherent basicity of the quinoline nitrogen and the structural complexity of the molecule necessitate a well-defined chromatographic strategy to achieve high purity. This document outlines detailed protocols for method development using Thin-Layer Chromatography (TLC), scalable purification via normal-phase flash column chromatography, and high-resolution analysis and purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The rationale behind the selection of stationary phases, mobile phases, and detection parameters is discussed in detail to provide researchers with a robust framework for purifying this and structurally related compounds.
Introduction: The Purification Challenge
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is a substituted quinoline, a scaffold of significant interest in pharmaceutical research due to the wide range of biological activities exhibited by its derivatives[1]. The presence of a bromine atom, a phenylmorpholine substituent, and the basic quinoline nitrogen atom imparts specific physicochemical properties that influence its chromatographic behavior. The primary challenge in the purification of such compounds is often the interaction between the basic nitrogen and the acidic silanol groups on the surface of standard silica gel, which can lead to peak tailing, poor resolution, and in some cases, irreversible adsorption[2][3].
This guide provides a systematic approach to overcome these challenges, ensuring the isolation of the target compound with high purity, which is a critical prerequisite for accurate biological evaluation and further drug development activities[4]. We will explore both normal-phase and reverse-phase chromatographic techniques, providing detailed, step-by-step protocols that can be adapted to specific laboratory settings.
Foundational Chromatographic Principles
The choice between normal-phase and reverse-phase chromatography is a critical decision in the purification of quinoline derivatives.
Normal-Phase Chromatography (NPC): In NPC, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. Less polar compounds elute faster, while more polar compounds are retained longer. For basic compounds like our target molecule, the acidic nature of silica can be problematic. This can be addressed by using a basic modifier in the mobile phase or by employing a less acidic stationary phase like alumina[2][5].
Reverse-Phase Chromatography (RPC): RPC utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This technique separates molecules based on their hydrophobicity, with more non-polar compounds being retained longer[2]. RPC is often the method of choice for compounds that are acid-sensitive or exhibit poor peak shape in NPC[6][7].
The initial method development for both techniques begins with Thin-Layer Chromatography (TLC) to efficiently screen for optimal separation conditions[5].
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly developing a suitable solvent system for column chromatography. The goal is to find a mobile phase composition that provides good separation between the target compound and any impurities, with an ideal Retention Factor (Rf) of 0.3-0.4 for the desired product[5].
Protocol 1: TLC Method Development
Plate Preparation: Use commercially available silica gel 60 F254 TLC plates.
Sample Preparation: Dissolve a small amount of the crude 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline in a suitable solvent such as dichloromethane or chloroform.
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
Developing Solvent Systems: Prepare a series of developing chambers with different solvent systems. A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate[3][8][9].
Addressing Basicity: Due to the basic nature of the quinoline nitrogen, peak streaking may be observed. To mitigate this, add a small amount (0.1-1%) of a basic modifier like triethylamine (NEt₃) to the mobile phase[2][3].
Modified Solvent System Example: Hexane:Ethyl Acetate:NEt₃ (70:30:0.5).
Development: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate.
Visualization: After development, remove the plate and visualize the spots under a UV lamp (254 nm and/or 365 nm). Quinolines are often UV-active[10][11].
Rf Calculation: Calculate the Rf value for the spot corresponding to the target compound. Adjust the solvent ratio to achieve an Rf between 0.2 and 0.8 for clear separation[8]. An Rf of 0.3-0.4 is optimal for column chromatography elution[5].
Once an optimal solvent system has been identified via TLC, the purification can be scaled up using flash column chromatography. This technique utilizes air pressure to force the solvent through the column, leading to a faster and more efficient separation compared to traditional gravity chromatography[5].
Protocol 2: Flash Column Chromatography
Column Selection and Packing:
Select a glass column of appropriate size. The amount of silica gel used is typically 50-100 times the weight of the crude sample[12]. For high-resolution separations, a mesh size of 230-400 is recommended[13].
Prepare a slurry of silica gel in the least polar solvent mixture determined from the TLC analysis (e.g., hexane).
Carefully pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without any air bubbles. A thin layer of sand can be added to the top to protect the silica surface[5].
Sample Loading:
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column[3][14]. This method is particularly useful for compounds that are not very soluble in the mobile phase[3].
Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the column.
Elution:
Begin elution with the solvent system determined from the TLC analysis.
A gradient elution, where the polarity of the mobile phase is gradually increased, can be beneficial for separating complex mixtures with components of varying polarities[5][15]. For example, start with a lower concentration of ethyl acetate in hexane and gradually increase the proportion of ethyl acetate.
Fraction Collection and Analysis:
Collect fractions in test tubes or vials.
Monitor the elution of the compound by spotting fractions on a TLC plate and visualizing under UV light.
Combine the fractions containing the pure product.
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline.
High-Resolution Purification and Analysis: Reverse-Phase HPLC
For achieving the highest purity or for analytical purposes, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. It offers superior resolution compared to column chromatography[2].
Protocol 3: Analytical and Preparative RP-HPLC
Instrumentation: A standard HPLC system equipped with a UV detector, a gradient pump, and an autosampler is required. For preparative work, a fraction collector is necessary[4].
Column: A C18 column is a common choice for the separation of quinoline derivatives[4][6][16].
Mobile Phase Preparation:
Mobile Phase A: HPLC-grade water with a modifier. 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is commonly used to improve peak shape and resolution for basic compounds[4][7].
Mobile Phase B: HPLC-grade acetonitrile or methanol with the same modifier as Mobile Phase A.
All solvents should be filtered and degassed before use to prevent bubbles from forming in the system[17].
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, and filter it through a 0.45 µm syringe filter to remove any particulate matter[4][16].
Method Development (Analytical Scale):
Start with a "scouting gradient" to determine the approximate retention time of the compound. A typical scouting gradient runs from a low to a high percentage of the organic solvent (e.g., 5% to 95% acetonitrile) over 15-20 minutes[18].
Optimize the gradient to achieve baseline separation of the target compound from impurities. This may involve adjusting the gradient slope, initial and final mobile phase compositions, and the flow rate[15][18].
Detection: Monitor the elution profile using a UV detector. Quinolines typically have strong UV absorbance, and a wavelength of 254 nm is a good starting point. For enhanced sensitivity, the specific maximum absorption wavelength (λmax) of the compound can be determined using a UV-Vis spectrophotometer[2][10].
Preparative Scale-Up: Once an optimal analytical method is developed, it can be scaled up for preparative purification. This involves using a larger diameter column, a higher flow rate, and injecting a larger sample volume[4][7]. Fractions are collected based on the elution of the target peak.
Post-Purification: The collected fractions containing the pure compound are combined, and the solvent is removed, often by lyophilization or rotary evaporation, to yield the final product.
Caption: Overall workflow for the purification of the target compound.
Diagram 2: Decision Tree for Method Selection
Caption: Decision-making process for chromatographic method selection.
Conclusion
The successful purification of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline relies on a systematic chromatographic approach. By beginning with TLC for rapid method development, followed by scalable purification using normal-phase flash chromatography with a modified mobile phase, and finally employing RP-HPLC for high-resolution analysis and polishing, researchers can consistently obtain this compound with high purity. The protocols and principles outlined in this application note provide a solid foundation for the purification of this and other challenging basic heterocyclic compounds in a drug discovery setting.
References
SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]
Musiol, R., et al. (n.d.).
SIELC Technologies. (2018, February 16). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
Al-Ghamdi, A. F., et al. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Retrieved from [Link]
Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved from [Link]
Kazus, D., & Kriz, R. (2002, August 2). Gradient elution in normal-phase high-performance liquid chromatographic systems. PubMed. Retrieved from [Link]
Murgia, S., et al. (2021, May 7). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Retrieved from [Link]
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
Unknown. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies.
Deng, X., et al. (2011, April 10). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Retrieved from [Link]
Blogs - News. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
American Chemical Society. (2024, December 16). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry. Retrieved from [Link]
Sciencemadness. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
Fuji Silysia Chemical. (n.d.).
BGD Group. (2011). TLC Developing System. (PDF).
Teledyne LABS. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC. Retrieved from [Link]
Sorbead India. (n.d.). Using The Right Mesh Size Of The Silica Gel For Column Chromatography. Retrieved from [Link]
ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
MDPI. (2024, February 10). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. Retrieved from [Link]
ResearchGate. (2022, April 25). How to load conventional glass column Chromatography?. Retrieved from [Link]
Biotage. (2023, January 23). Pushing flash column chromatography loading limits. Retrieved from [Link]
ResearchGate. (n.d.). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. Retrieved from [Link]
PubMed. (2003, March 14). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
MDPI. (2020, October 20). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]
PubChemLite. (n.d.). 6-bromo-4-(2-phenylmorpholin-4-yl)quinoline (C19H17BrN2O). Retrieved from [Link]
Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]
ResearchGate. (n.d.). Chromatographic determination of morpholine and products of its microbiological degradation. Retrieved from [Link]
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
Synple Chem. (2019, August 1). Application Note – N-Heterocycle Formation. Retrieved from [Link]
ResearchGate. (2022, January 15). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Retrieved from [Link]
Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
Chemsrc. (2026, February 16). (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone. Retrieved from [Link]
Elsevier. (2023, July 22). Unveiling the crystal structure and quantum properties of 6-bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Optoelectronic Characterization of Perylene Diimide-Quinoline Based Small Molecules. Retrieved from [Link]
Application Notes & Protocols: 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
A Guide for Researchers in Drug Discovery and Development Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline. The gui...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers in Drug Discovery and Development
Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline. The guidance herein is synthesized from established best practices for handling quinoline derivatives and morpholine-containing compounds. All protocols are based on the potential hazards of its structural components. A thorough, experiment-specific risk assessment must be conducted by the end-user in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work.
Section 1: Compound Profile and Physicochemical Properties
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is a complex heterocyclic molecule incorporating a bromoquinoline core and a phenylmorpholine substituent. While empirical data is scarce, its structure suggests it is likely a solid at room temperature with poor aqueous solubility. The properties outlined below are derived from computational predictions and analysis of its constituent moieties.
Table 1: Physicochemical and Structural Information
Section 2: Hazard Identification and Risk Assessment
The risk profile of this compound is inferred from its primary structural components: 6-bromoquinoline and morpholine.
6-Bromoquinoline Moiety: The quinoline ring system is known to be biologically active. The bromo- derivative, 6-bromoquinoline, is classified as a skin and eye irritant and may cause respiratory irritation.[3] It is crucial to prevent inhalation of dust and direct contact with skin or eyes.[3]
Morpholine Moiety: Morpholine itself is a corrosive and flammable liquid.[4][5] While integrated into a larger, solid structure, the morpholine ring presents potential metabolic liabilities, particularly oxidation at the carbon atoms adjacent to the nitrogen and oxygen.[6] This susceptibility to oxidation also hints at potential chemical instability under non-ideal storage conditions.
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[9][10]
Section 3: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk. The selection of PPE must be based on the specific laboratory procedure being performed.
Table 3: Required PPE for Handling 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
Procedure
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Storage & Transport
Nitrile gloves (inspect before use).
Safety glasses.
Lab coat.
Not required if container is sealed.
Weighing & Solid Transfer
Double-glove with nitrile gloves.
Chemical splash goggles and face shield.
Lab coat.
Mandatory use of a certified chemical fume hood.[7]
Solution Preparation
Chemical-resistant nitrile gloves.
Chemical splash goggles and face shield.
Lab coat (consider a chemical-resistant apron).
Mandatory use of a certified chemical fume hood.[7]
General Lab Work
Nitrile gloves.
Chemical splash goggles.
Lab coat.
Work should be conducted in a well-ventilated area.
Section 4: Safe Handling Protocols
Adherence to a systematic workflow is critical for ensuring personnel safety and experimental integrity.
Engineering Controls: The Primary Barrier
Chemical Fume Hood: All procedures that involve handling the open solid compound or its solutions must be performed inside a certified chemical fume hood with a face velocity appropriate for handling chemical powders.
Safety Equipment: An operational emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]
Ventilation: Ensure general laboratory ventilation meets institutional standards.
Protocol: Handling the Solid Compound
Preparation: Before retrieving the compound, ensure the fume hood is operational and the work surface is clean and decontaminated. Don all required PPE as specified in Table 3.
Equilibration: If the compound is stored refrigerated or frozen, allow the sealed container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the solid.
Weighing: Perform weighing within the fume hood. Use a dedicated spatula and weigh boat. To minimize dust generation, do not pour the powder from a height. Use a gentle tapping motion to transfer the solid.
Transfer: If transferring the solid to a reaction vessel, do so carefully within the fume hood.
Cleanup: Immediately after handling, decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.
Post-Handling: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
Protocol: Solution Preparation
Solvent Selection: Choose an appropriate, dry solvent. Given the predicted high lipophilicity (XlogP 4.2)[1], solvents like DMSO, DMF, or Dioxane are likely candidates.
Dissolution: In a fume hood, add the weighed solid to the reaction vessel first. Slowly add the solvent to the solid to avoid splashing and aerosol generation.[8]
Mixing: Use magnetic stirring or gentle sonication to aid dissolution. Ensure the vessel is capped during mixing to prevent vapor release.
Storage of Solutions: If a stock solution is prepared for later use, store it in a tightly sealed, clearly labeled amber vial at or below -20°C to minimize degradation. (See Section 5).
Workflow Visualization
Caption: A logical workflow for the safe handling of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline.
Section 5: Storage and Stability
Proper storage is paramount to preserving the chemical integrity of the compound and ensuring experimental reproducibility. The structural motifs suggest sensitivity to light, air, and moisture.
Recommended Storage Conditions
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (-4°C) or freezing (-20°C) is recommended. Some structurally similar compounds may even require cold-chain transport, highlighting the importance of low temperatures.[11]
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The morpholine moiety can be susceptible to oxidation, and an inert atmosphere minimizes this risk.[6]
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[9]
Location: Store in a locked, designated cabinet away from strong oxidizing agents, acids, and bases.[7][9]
Chemical Stability Considerations
The primary points of instability are likely photodegradation of the bromoquinoline ring and oxidation of the morpholine ring.
Solutions: Solutions are generally less stable than the solid material. It is best practice to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted to avoid repeated freeze-thaw cycles, purged with inert gas, and stored at -20°C or -80°C in the dark.
Hydrolysis: Avoid exposure to moisture, as this could potentially lead to slow degradation over time.[9][10]
Stability Factors Diagram
Caption: Key environmental factors affecting stability and the corresponding storage solutions.
Section 6: Spill and Waste Management
Accidents should be anticipated, and clear protocols for response must be in place.
Spill Response Protocol
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
Ventilate: Ensure the area is well-ventilated, preferably by a chemical fume hood.
Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[9][10] Do not use combustible materials like paper towels to absorb liquid spills.
Clean: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Report: Report the incident to the lab manager and institutional EHS department.
Waste Disposal
All materials that come into contact with 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline must be treated as hazardous waste.[7]
Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and decontamination rinsate should be collected in a labeled, sealed hazardous waste container compatible with the solvents used.
Disposal: All waste must be disposed of following local, state, and federal regulations through your institution's EHS-approved waste management program.[8]
References
Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs. Benchchem.
Application Note: Solution Preparation and Handling Protocols for 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
Introduction and Physicochemical Profiling 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) is a highly lipophilic, halogenated heterocyclic scaffold frequently utilized in early-stage drug discovery and m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Physicochemical Profiling
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) is a highly lipophilic, halogenated heterocyclic scaffold frequently utilized in early-stage drug discovery and medicinal chemistry[1]. The presence of the quinoline core, a phenylmorpholine moiety, and a heavy bromine atom significantly increases its molecular weight and hydrophobic surface area.
These structural features render the compound highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) but severely limit its aqueous solubility. In biopharmaceutical terms, it behaves as a classic "grease-ball" molecule, making it highly prone to rapid precipitation (crashing out) when introduced directly into aqueous assay buffers[2]. Handling this compound requires strict adherence to step-wise dilution protocols to maintain data integrity in biological assays.
Quantitative Data Summary
Property
Value
Chemical Name
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
CAS Number
1252528-26-9
Molecular Formula
C19H17BrN2O
Molecular Weight
369.26 g/mol
Physical State
Solid powder
Primary Solvents
Anhydrous DMSO, DMF
Aqueous Solubility
Poor / Insoluble (Requires formulation aids)
In Vitro Assay Preparation: Master Stock in DMSO
Causality & E-E-A-T Principle: When preparing master stocks of highly lipophilic scaffolds, the use of anhydrous DMSO is critical. DMSO is highly hygroscopic; the absorption of atmospheric water over time drastically reduces the solvation capacity of the liquid. This absorbed moisture leads to invisible micro-precipitation of the compound during freeze-thaw cycles, which is a primary cause of artificially low IC₅₀ values and irreproducible high-throughput screening (HTS) data[3].
Protocol: 10 mM Master Stock Preparation
Weighing: Accurately weigh 3.69 mg of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline powder into a sterile, moisture-free microcentrifuge tube.
Solvent Addition: Add exactly 1.0 mL of anhydrous, molecular-biology grade DMSO to achieve a 10 mM concentration.
Dissolution: Vortex the solution vigorously for 1-2 minutes. If visual inspection reveals undissolved particulates, place the tube in a bath sonicator at room temperature for 5 minutes. Avoid probe sonication, as localized thermal spikes can degrade halogenated scaffolds.
Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) in tightly sealed amber vials. Store at -20°C or -80°C in a desiccator to prevent moisture ingress[3].
Causality & E-E-A-T Principle: Introducing a concentrated DMSO stock of a lipophilic compound directly into a large volume of aqueous media causes "solvent shock." The rapid change in dielectric constant forces the compound into a supersaturated state, leading to rapid nucleation and precipitation. To prevent this, a step-wise intermediate dilution strategy must be employed[4].
Protocol: Step-Wise Aqueous Dilution
Thawing: Bring a single-use DMSO aliquot to room temperature naturally. Vortex briefly to ensure complete homogeneity.
Intermediate Dilution: Create a 100x working stock by diluting the 10 mM master stock into an intermediate solvent mixture (e.g., 90% DMSO / 10% Tween-20, or purely DMSO) to reach a concentration of 100 µM.
Final Assay Transfer: Add the intermediate stock drop-wise to the final aqueous assay buffer under continuous vortexing or rapid stirring.
Validation: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity or off-target membrane effects in cell-based assays[4].
In Vivo Formulation Strategy
For preclinical animal studies, standard saline is insufficient for dosing poorly water-soluble compounds[5]. A co-solvent formulation is required to maintain the compound in solution for intraperitoneal (IP) or intravenous (IV) administration without causing embolisms.
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Quinoline Synthesis
Welcome to the technical support center for the optimization of Buchwald-Hartwig amination, with a specific focus on its application in quinoline synthesis. This guide is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the optimization of Buchwald-Hartwig amination, with a specific focus on its application in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance their synthetic strategies. Here, we will delve into the nuances of this powerful C-N bond-forming reaction, providing field-proven insights and actionable protocols to overcome common challenges.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments.
Issue 1: Low to No Product Yield
Question: I am attempting to couple a 2-chloroquinoline with a primary aniline using Pd₂(dba)₃ and XPhos, but I am observing very low conversion to the desired 2-aminoquinoline. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in a Buchwald-Hartwig amination of a haloquinoline can stem from several factors, ranging from catalyst inactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
Catalyst System and Pre-activation:
Ligand Choice: XPhos is a good starting point for many aryl chlorides. However, the electronic and steric properties of your specific quinoline and aniline substrates may necessitate a different ligand. For electron-rich anilines, a more electron-deficient biarylphosphine ligand might be beneficial. For sterically hindered substrates, bulkier ligands like BrettPhos could be more effective.[2][3] A screening of different ligands is often a worthwhile endeavor.[4]
Catalyst Pre-activation: In some cases, pre-activating the catalyst by heating the palladium source and ligand in the solvent for a short period before adding the substrates and base can improve catalytic activity.[3]
Base Selection and Strength:
Inadequate Basicity: The base plays a crucial role in the deprotonation of the amine to form the active nucleophile.[3][5] For less acidic amines, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.[1]
Base Solubility: The solubility of the base can also impact the reaction rate.[1] If using an inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), ensure vigorous stirring to maintain a good dispersion.[1] In some cases, a combination of an inorganic and a soluble organic base like DBU can be beneficial.[1]
Solvent Effects:
Solvent Polarity and Coordinating Ability: The choice of solvent is critical. Aprotic, non-coordinating solvents like toluene and dioxane are generally preferred.[1][2] Solvents like THF can also be effective. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[1]
Substrate Solubility: Ensure that your haloquinoline and amine are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for failed reactions.[1]
Reaction Temperature and Time:
Insufficient Temperature: The oxidative addition of aryl chlorides to the Pd(0) center is often the rate-limiting step and typically requires elevated temperatures, often in the range of 80-110 °C.[1][6] If your reaction is sluggish, a modest increase in temperature may be beneficial.
Reaction Monitoring: It's crucial to monitor the reaction progress by a suitable analytical technique like TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product degradation or side reactions.
Issue 2: Observation of Significant Side Products (e.g., Hydrodehalogenation)
Question: My Buchwald-Hartwig reaction on a 4-bromoquinoline is producing a significant amount of the corresponding quinoline (hydrodehalogenation product) alongside my desired aminated product. How can I suppress this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, arising from β-hydride elimination from the palladium-amide intermediate or from reaction with trace water. Here’s how to mitigate it:
Ligand Modification: The choice of ligand can significantly influence the relative rates of reductive elimination (to form the desired product) and β-hydride elimination.
Bulky Ligands: Employing bulky, electron-rich phosphine ligands, such as Josiphos or Buchwald's biarylphosphine ligands (e.g., SPhos, RuPhos), can sterically hinder the conformation required for β-hydride elimination and favor the desired reductive elimination pathway.
Careful Control of Reaction Conditions:
Anhydrous Conditions: Ensure that all reagents and the solvent are scrupulously dried and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Trace amounts of water can be a source of protons for the hydrodehalogenation pathway.
Base Selection: While a strong base is necessary, an excessively strong base or a high concentration of it can sometimes promote side reactions. Consider screening different bases; for instance, switching from NaOtBu to a slightly weaker but still effective base like K₃PO₄ might be beneficial.
Amine Substrate Considerations:
Primary vs. Secondary Amines: Primary amines with β-hydrogens are more prone to β-hydride elimination. If your synthesis allows, using a secondary amine or a primary amine lacking β-hydrogens can circumvent this issue.
Issue 3: Difficulty in Coupling Heterocyclic Amines
Question: I'm struggling to couple a 2-chloroquinoline with imidazole. The reaction is very slow and gives a complex mixture of products. Are there specific conditions recommended for coupling N-heterocyclic amines?
Answer:
N-heterocyclic amines like imidazole and pyrazole can be challenging substrates for Buchwald-Hartwig amination due to their potential to act as ligands for the palladium catalyst, leading to catalyst inhibition.[1]
Ligand Selection is Key:
Specialized Ligands: For coupling N-heterocyclic amines, specific ligands have been developed to overcome catalyst inhibition. Ligands like DavePhos and tBuBrettPhos have shown success in these challenging couplings.[2] These ligands are designed to be sterically demanding, which can disfavor the binding of the N-heterocycle to the palladium center in a non-productive manner.
Reaction Parameter Optimization:
Base: A weaker base such as Cs₂CO₃ or K₃PO₄ is often preferred for these couplings to avoid deprotonation of the heterocycle at undesired positions.[1]
Solvent: Toluene or dioxane are generally good choices.
Temperature: A careful optimization of the temperature is necessary. Start at a moderate temperature (e.g., 80 °C) and gradually increase if the reaction is slow, while monitoring for decomposition.
Protecting Group Strategy:
If direct coupling is unsuccessful, consider a protecting group strategy. For instance, protecting the imidazole nitrogen with a group that can be easily removed after the coupling reaction might be a viable alternative.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions about the Buchwald-Hartwig amination for quinoline synthesis.
What is the general mechanism of the Buchwald-Hartwig amination?
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps[1][5][7]:
Activation of the Palladium Precatalyst: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.[1]
Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition to the haloquinoline (Ar-X), forming an L-Pd(II)(Ar)(X) intermediate.[1][5] The reactivity of the aryl halide generally follows the order I > Br > Cl.[1]
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the coordinated amine to form a palladium-amido complex.[3]
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active L-Pd(0) catalyst.[3][5]
Ligand Selection Workflow
What are the best practices for setting up a Buchwald-Hartwig amination reaction?
To ensure reproducibility and success, adhere to the following best practices:
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. All reactions should be set up and run under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.
Anhydrous Reagents and Solvents: Water can lead to catalyst deactivation and promote side reactions like hydrodehalogenation. Use freshly distilled or commercially available anhydrous solvents. Dry solid reagents in a vacuum oven if necessary.
Reagent Purity: Use high-purity reagents. Impurities in the starting materials can sometimes inhibit the catalyst.
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) and base (1.2-1.5 equivalents) is typically used.
Catalyst Loading: Catalyst loading is generally in the range of 0.5-2 mol %. For challenging substrates, a higher catalyst loading may be required.
III. Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of 2-Chloroquinoline with Aniline
This protocol provides a starting point for the synthesis of 2-anilinoquinoline. Optimization may be required for different substrates.
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol %) and XPhos (0.024 mmol, 2.4 mol %).
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.
Addition of Reagents: Under a positive pressure of inert gas, add 2-chloroquinoline (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
Solvent Addition: Add anhydrous toluene (5 mL).
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst. [8]Wash the Celite pad with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 2-anilinoquinoline.
IV. References
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved from [Link]
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved from [Link]
Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds - ScienceOpen. (2014, December 19). Retrieved from [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (2021, September 8). Retrieved from [Link]
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008, November 21). Retrieved from [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved from [Link]
Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction - ResearchGate. (2025, March 10). Retrieved from [Link]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. (n.d.). Retrieved from [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a] - ResearchGate. (n.d.). Retrieved from [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved from [Link]
Technical Support Center: Troubleshooting 4-Aminoquinoline Synthesis
Welcome to the Technical Support Center for 4-Aminoquinoline Synthesis. As a cornerstone pharmacophore in antimalarial therapeutics and kinase inhibitors, the 4-aminoquinoline core is ubiquitous in drug development[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Aminoquinoline Synthesis. As a cornerstone pharmacophore in antimalarial therapeutics and kinase inhibitors, the 4-aminoquinoline core is ubiquitous in drug development[1]. However, its synthesis is frequently complicated by chemoselectivity and regioselectivity pitfalls.
As an application scientist, I have designed this guide to move beyond mere procedural steps. Here, we will dissect the causality behind common side reactions across the three primary synthetic routes—Nucleophilic Aromatic Substitution (
SNAr
), Conrad-Limpach Cyclization, and Buchwald-Hartwig Cross-Coupling—and provide self-validating protocols to ensure your experimental success.
The most direct route to 4-aminoquinolines is the
SNAr
reaction of 4,7-dichloroquinoline with an amine[1]. While the C4 position is highly activated, the reaction is prone to over-alkylation.
FAQ 1: Why am I observing significant dimerization (bis-alkylation) when reacting 4,7-dichloroquinoline with aliphatic diamines?
Causality: The
SNAr
at the C4 position is kinetically favored because the quinoline nitrogen acts as an electron sink, stabilizing the intermediate Meisenheimer complex[1]. However, once the primary amine reacts, the resulting mono-substituted product contains a secondary amine. This secondary amine is often more nucleophilic than the starting primary amine. If the local concentration of the 4,7-dichloroquinoline electrophile is high, the secondary amine will attack a second equivalent, forming a bis-alkylated dimer[2].
Solution: To enforce kinetic trapping of the mono-substituted product, you must manipulate the stoichiometry and addition rate. Use a 3- to 5-fold molar excess of the diamine (often running the reaction neat) or utilize a slow-addition syringe pump to keep the steady-state concentration of 4,7-dichloroquinoline near zero[2].
Caption: S_NAr pathway of 4,7-dichloroquinoline highlighting the dimerization side reaction.
Protocol 1: Optimized
SNAr
Workflow for Mono-Amination
This protocol utilizes a self-validating precipitation mechanism to confirm reaction progress.
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 eq of 4,7-dichloroquinoline in a minimal volume of absolute ethanol.
Amine Addition: Add 5.0 eq of the target diamine. The excess amine serves as both the nucleophile and the acid scavenger[2].
Heating: Attach a reflux condenser and heat the mixture to 80 °C under nitrogen.
Validation Checkpoint: Monitor the physical state of the reaction. As the reaction proceeds, the amine hydrochloride byproduct will form. Because it is insoluble in hot ethanol, the mixture will transition from a clear solution to a thick white suspension. If the solution remains clear after 4 hours, the electrophile has not been consumed; verify the nucleophilicity of your amine.
Endpoint & Workup: Confirm completion via TLC (9:1 DCM:MeOH). The UV-active starting material (
Rf
~0.8) should be completely absent. Cool to room temperature, concentrate under vacuum, and partition between DCM and 1N NaOH to remove the hydrochloride salts[3].
Conrad-Limpach Cyclization Side Reactions
When building the quinoline core from scratch, the Conrad-Limpach synthesis (condensation of anilines with
β
-ketoesters) is the gold standard for 4-quinolones[4].
FAQ 2: During thermal cyclization, my reaction yields the 2-quinolone (Knorr product) isomer. How do I control regioselectivity?
Causality: This is a classic textbook example of kinetic versus thermodynamic control[5]. The initial condensation of the aniline and the
β
-ketoester can proceed down two pathways. At low temperatures (< 50 °C), the attack occurs at the ketone, forming an enamine (kinetic control). At elevated temperatures (> 100 °C), the attack occurs at the ester, forming an amide (thermodynamic control)[6].
If you heat the reaction too quickly or perform the condensation at high temperatures, you form the amide, which subsequently cyclizes under acidic conditions to the 2-quinolone (Knorr product)[6].
Solution: Strictly isolate the kinetic enamine intermediate by running the initial condensation at room temperature with a catalytic acid. Once isolated, subject the pure enamine to "flash heating" at 250 °C in an inert, high-boiling solvent (like Dowtherm A or mineral oil) to force the electrocyclic ring closure to the 4-quinolone[4].
Caption: Temperature-dependent regioselectivity in the Conrad-Limpach and Knorr syntheses.
For sterically hindered or electron-deficient amines that fail under
SNAr
conditions, palladium-catalyzed Buchwald-Hartwig amination is required[7].
FAQ 3: My Pd-catalyzed amination of 4-chloroquinoline is yielding primarily the protodehalogenated product (quinoline). What is the mechanism of this failure?
Causality: You are observing a failure at the reductive elimination step of the catalytic cycle. After the oxidative addition of the 4-chloroquinoline and subsequent coordination/deprotonation of your amine, a Pd(II)-amido complex is formed[8]. If your amine possesses
β
-hydrogens (e.g., aliphatic amines) and your phosphine ligand lacks sufficient steric bulk (like standard
PPh3
), the complex will undergo β
-hydride elimination faster than reductive elimination[8]. This yields an imine side product and a Pd(II)-hydride species, which then reductively eliminates to give the hydrodehalogenated quinoline[8].
Solution: You must force the geometry of the Pd(II) complex to favor reductive elimination. Switch to a bidentate ligand with a large bite angle (e.g., BINAP) or a highly sterically hindered dialkylbiaryl phosphine (e.g., DavePhos or BrettPhos)[7]. The steric bulk crowds the palladium center, accelerating reductive elimination and suppressing the
β
-hydride elimination pathway.
Caption: Divergent pathways of the Pd(II)-amido intermediate in Buchwald-Hartwig amination.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses visual cues to validate catalyst integrity.
Glovebox Setup: In an anaerobic glovebox, charge an oven-dried Schlenk tube with 4-chloroquinoline (1.0 eq), the amine (1.2 eq),
Pd2(dba)3
(2 mol%), BINAP or DavePhos (4.5 mol%), and sodium tert-butoxide (1.5 eq)[7].
Solvent Addition: Add anhydrous, degassed toluene (0.2 M). Toluene is preferred as the inorganic salt byproducts are insoluble, driving the reaction forward[9].
Heating: Seal the tube, remove it from the glovebox, and heat to 100 °C behind a blast shield.
Validation Checkpoint: Observe the color. A healthy active Pd(0)/ligand complex in toluene will typically appear deep red/orange. If the solution rapidly turns black and a fine precipitate forms on the glass walls (Palladium Black), your catalyst has decomposed. This is a self-validating indicator of oxygen ingress or moisture, meaning the reaction must be aborted and restarted with stricter Schlenk technique.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium and salts, and purify via flash chromatography[7].
Quantitative Data Presentation
The following table summarizes the causal relationship between reaction conditions and the quantitative yield of desired products versus side products. Use this data to benchmark your own experimental results.
Synthetic Route
Reaction Condition
Desired Product Yield (%)
Major Side Product
Side Product Yield (%)
SNAr
1.0 eq diamine, 80 °C
45%
Bis-alkylated dimer
40%
SNAr
5.0 eq diamine, 80 °C
92%
Bis-alkylated dimer
< 2%
Conrad-Limpach
Initial Condensation at 150 °C
15%
2-Quinolone (Knorr)
75%
Conrad-Limpach
Initial Condensation at 25 °C
88%
2-Quinolone (Knorr)
< 5%
Buchwald-Hartwig
Pd2(dba)3
/
PPh3
, 100 °C
20%
Dehalogenated quinoline
65%
Buchwald-Hartwig
Pd2(dba)3
/ BINAP, 100 °C
85%
Dehalogenated quinoline
< 5%
References
Source: PubMed Central (PMC)
Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions
Source: Benchchem
URL
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities
Source: MDPI
URL
Technical Support Center: Optimizing the Synthesis of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when producing 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9).
The synthesis of this molecule relies on coupling 6-bromo-4-chloroquinoline with 2-phenylmorpholine. While this appears to be a straightforward Nucleophilic Aromatic Substitution (SNAr), researchers frequently encounter low yields due to the steric hindrance of the secondary amine and chemoselectivity issues introduced by the 6-bromo substituent. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my yield consistently below 40% when reacting 6-bromo-4-chloroquinoline with 2-phenylmorpholine under standard thermal conditions?The Causality: 2-phenylmorpholine is a bulky, sterically hindered secondary amine. Standard base-catalyzed thermal conditions (e.g., refluxing DMF with K₂CO₃) often fail to provide sufficient activation energy to overcome the steric clash during the formation of the Meisenheimer complex[1].
The Solution: You must chemically activate the electrophile. By introducing a Brønsted acid (such as catalytic p-TsOH or HCl), you protonate the quinoline nitrogen. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, vastly increasing the electrophilicity of the C4 carbon and allowing the hindered amine to attack more readily[2].
Q2: To bypass the steric hindrance, should I switch to a Palladium-catalyzed Buchwald-Hartwig amination?The Causality: Absolutely not. While Buchwald-Hartwig couplings are excellent for hindered amines, your starting material contains a 6-bromo group. Palladium catalysts will readily undergo oxidative addition into the C(sp2)-Br bond at the 6-position, leading to unwanted polymerization, oligomerization, or C6-amination side products[3].
The Solution: Stick to metal-free SNAr. The C4-Cl bond is highly activated by the electron-withdrawing nature of the quinoline nitrogen, whereas the C6-Br bond is completely inert to SNAr conditions. SNAr guarantees perfect chemoselectivity.
Q3: Even with acid catalysis, my reaction takes 24 hours and generates degradation products. How can I improve the reaction profile?The Causality: Prolonged heating of functionalized quinolines in polar solvents can lead to hydrolysis (forming 4-hydroxyquinolines) or thermal degradation.
The Solution: Transition from conventional heating to microwave irradiation. Microwave synthesis in polar aprotic solvents (like NMP) rapidly superheats the reaction mixture, overcoming the steric activation barrier in minutes rather than hours, thereby outcompeting the slower degradation pathways[4].
Part 2: Mechanistic Pathways & Troubleshooting Logic
Chemoselectivity pathways: SNAr vs. Pd-Catalyzed cross-coupling.
Troubleshooting logic tree for optimizing 4-aminoquinoline yields.
Part 3: Quantitative Data Comparison
The following table summarizes the causal relationship between reaction conditions and the resulting yield/chemoselectivity.
Reaction Conditions
Solvent
Catalyst
Temperature / Time
Chemoselectivity (C4 vs C6)
Yield (%)
Standard Thermal SNAr
DMF
K₂CO₃ (2.0 eq)
120 °C / 24 h
High
30 - 40%
Buchwald-Hartwig
Dioxane
Pd(OAc)₂ / DPEphos
85 °C / 18 h
Low (C6-Br insertion)
< 15%
Acid-Catalyzed Thermal
NMP
p-TsOH (0.1 eq)
130 °C / 12 h
High
65 - 75%
Acid-Catalyzed Microwave
NMP
p-TsOH (0.1 eq)
140 °C / 30 min
High
> 85%
Part 4: Self-Validating Experimental Protocol
This protocol utilizes an acid-catalyzed, microwave-assisted SNAr approach. Furthermore, it employs a self-validating acid-base extraction during the workup. Because the starting material (6-bromo-4-chloroquinoline) has a very low pKa (≈2.5) and the product is significantly more basic (pKa ≈6.0), extracting with 1M HCl inherently separates the converted product from any unreacted starting material.
Step-by-Step Methodology:
Reaction Setup: To a 10 mL microwave-safe vial, add 6-bromo-4-chloroquinoline (1.0 mmol, 1.0 equiv), 2-phenylmorpholine (1.5 mmol, 1.5 equiv), and p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 equiv).
Solvent Addition: Suspend the reagents in 2.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Add a magnetic stir bar and seal the vial with a crimp cap.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 140 °C for 30 minutes with high stirring.
Initial Quench: Allow the vessel to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 20 mL of Ethyl Acetate (EtOAc). Wash with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize the acid catalyst, followed by brine (10 mL).
Self-Validating Extraction (Critical Step): Extract the EtOAc layer with 1M aqueous HCl (3 × 15 mL).
Scientific Insight: The target product and excess 2-phenylmorpholine will protonate and migrate to the aqueous layer. Any unreacted 6-bromo-4-chloroquinoline (which is non-basic) will remain in the EtOAc layer.
Product Recovery: Collect the acidic aqueous layers and cool them in an ice bath. Slowly adjust the pH to 10 using 2M aqueous NaOH. The product will crash out as a free base.
Final Isolation: Extract the basified aqueous layer with fresh EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline.
References
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC
Source:1
Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology
Source:3
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC
Source:2
Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed
Source:4
Solubility issues with 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
Technical Support Center: Troubleshooting Solubility for 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Solubility for 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical and pharmacokinetic hurdles associated with halogenated, multi-ring heterocycles.
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9)[1] is a highly versatile small molecule scaffold[1], but it presents a classic "brick dust" and "grease ball" hybrid challenge. Its high lipophilicity—driven by the bromo-quinoline core and the bulky phenylmorpholine group—combined with a rigid crystal lattice makes it notoriously difficult to keep in solution. Poor aqueous solubility of such lipophilic compounds drastically affects dissolution rates and systemic absorption, imposing significant burdens during drug development[2].
This guide provides field-proven, mechanistically grounded strategies to overcome these barriers, ensuring data integrity in your in vitro assays and bioavailability in your in vivo models.
Q1: Why does my 10 mM DMSO stock of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline crash out immediately upon dilution into my pH 7.4 assay buffer?A: This is a classic solvent-shift precipitation. The compound is highly soluble in DMSO due to its non-polar regions. However, in aqueous media at pH 7.4, the molecule is un-ionized. The quinoline and morpholine nitrogens are weakly basic; at physiological pH, they lack the protonation necessary for ion-dipole interactions with water. The sudden increase in the dielectric constant forces the hydrophobic molecules to aggregate, minimizing their exposed surface area to water.
Q2: Can I just increase the DMSO concentration in my assay to 5% to force it into solution?A: No. While 5% DMSO will likely keep the compound in solution, it will almost certainly cause assay interference. High DMSO concentrations denature proteins, disrupt lipid bilayers in cell-based assays, and inhibit enzyme kinetics. The industry standard is to keep final DMSO concentrations ≤0.5% (or max 1% for robust cell lines)[3]. Instead of increasing DMSO, you must use a co-solvent, pH adjustment, or surfactant strategy.
Q3: How do I formulate this compound for in vivo oral (PO) dosing if it won't dissolve in water?A: You must utilize advanced formulation strategies to manipulate the activity coefficient of the solute[2]. Because this compound is weakly basic, salt formation (e.g., using mesylate or hydrochloride salts) can enhance polarity and adjust the micro-pH of the dissolving particle[4]. Alternatively, lipid-based formulations or cyclodextrin inclusion complexes can physically shield the hydrophobic regions from the aqueous environment[5].
To guide your formulation choices, the following table summarizes the expected solubility enhancements using various excipients based on standard practices for lipophilic, weakly basic quinolines.
When preparing serial dilutions for IC50 determinations, preventing compound crash-out is critical to avoid false negatives.
Caption: Logical decision tree for resolving in vitro solubility issues of lipophilic compounds.
In Vivo Formulation Strategy
For animal models, you cannot rely on DMSO. You must utilize advanced formulation strategies to ensure bioavailability[5].
Caption: Workflow for selecting an in vivo formulation strategy based on physicochemical properties.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of a Stable In Vitro Stock via pH-Shift and Carrier Protein
Causality: By dropping the pH slightly during the initial aqueous dilution, we protonate the basic nitrogens. Adding Bovine Serum Albumin (BSA) provides a hydrophobic sink, mimicking physiological protein binding and preventing the free fraction from nucleating and precipitating.
Step-by-Step Methodology:
Primary Stock: Dissolve 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline in 100% anhydrous DMSO to a concentration of 10 mM. Vortex and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.
Intermediate Dilution: Prepare a 10x intermediate stock (1 mM) by diluting the primary stock into a mildly acidic co-solvent mixture (e.g., 10% PEG-400 in 50 mM Citrate buffer, pH 5.0). Add the DMSO stock dropwise while vortexing continuously to prevent localized high concentrations that trigger nucleation.
Assay Buffer Preparation: Prepare your final assay buffer (e.g., HEPES pH 7.4) supplemented with 0.1% BSA (fatty acid-free) or 0.01% Tween-20.
Final Dilution: Dilute the intermediate stock 1:10 into the assay buffer to achieve a 100 µM top concentration (final DMSO = 1%).
Self-Validation Step: Centrifuge the final solution at 10,000 x g for 15 minutes. Carefully extract the supernatant and analyze via HPLC-UV (detecting at the quinoline λmax, typically ~254-280 nm). Compare the AUC to a standard curve prepared entirely in organic solvent (e.g., 50/50 Acetonitrile/Water). If the recovery is >95%, your solubilization protocol is successful and stable.
Protocol 2: Preparation of an HP-β-CD Inclusion Complex for In Vivo Dosing
Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic cavity. The bulky 2-phenylmorpholine and bromo-quinoline moieties can insert into this cavity, shielding the hydrophobic surface area from water, drastically improving aqueous solubility without altering the drug's chemical structure[6].
Step-by-Step Methodology:
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or 50 mM Acetate buffer (pH 4.5). Stir until completely clear.
Drug Addition: Weigh the required amount of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline to achieve your target dosing concentration (e.g., 5 mg/mL). Add the solid powder directly to the cyclodextrin solution.
Complexation: Stir the suspension vigorously at room temperature for 24-48 hours. Do not apply high heat, as inclusion complex formation is an exothermic equilibrium process; heating can actually reduce the binding constant.
Filtration: Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.
Self-Validation Step: Perform Dynamic Light Scattering (DLS) on the filtrate. A true inclusion complex will show no large particulate peaks (>10 nm). Next, quantify the drug concentration in the filtrate via LC-MS/MS to confirm the target dose is achieved prior to animal administration.
References
PharmaFocusAsia. "Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs." Pharma Focus Asia. Available at:[Link]
International Journal of Innovative Science and Research Technology (IJISRT). "Formulation-Driven Strategies for Overcoming Solubility Barriers in Drug Development: A Review." IJISRT. Available at:[Link]
Jain, S., Patel, N., & Lin, S. "Solubility and dissolution enhancement strategies: current understanding and recent trends." Drug Development and Industrial Pharmacy. Available at:[Link]
Technical Support Center: Catalyst Selection for C-N Coupling on Quinoline Scaffolds
Welcome to the technical support center for C-N coupling reactions on quinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for C-N coupling reactions on quinoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this crucial transformation. The inherent properties of the quinoline ring system—specifically the Lewis basic nitrogen atom—present unique challenges that require careful consideration of catalyst systems and reaction parameters.
This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental issues to enhance the success and reproducibility of your C-N coupling reactions.
Troubleshooting Guide
This section addresses the most common problems encountered during C-N coupling reactions with quinoline-based substrates.
Category 1: Low or No Product Yield
Question: My Buchwald-Hartwig reaction with a haloquinoline is not starting, or I'm observing very low conversion. What are the likely causes?
Answer: Failure to initiate a reaction is a frequent issue, often stemming from rapid catalyst deactivation or suboptimal conditions. The primary suspect is typically the quinoline nitrogen itself.
Potential Cause 1: Catalyst Poisoning by Quinoline Nitrogen.
Explanation: The lone pair of electrons on the quinoline's nitrogen atom can coordinate strongly to the palladium center. This coordination occupies a site necessary for the catalytic cycle, forming an off-cycle, inactive complex and effectively "poisoning" the catalyst.[1] This is particularly problematic with less sterically hindered palladium complexes.
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the biarylphosphine class, such as XPhos, SPhos, or RuPhos , are designed to create a sterically crowded coordination sphere around the palladium atom.[1] This steric shield physically hinders the quinoline nitrogen from accessing and deactivating the metal center, allowing the catalytic cycle to proceed.
Potential Cause 2: Inefficient Pre-catalyst Activation.
Explanation: Many standard protocols use Pd(II) sources like Pd(OAc)₂ or PdCl₂, which must be reduced in situ to the active Pd(0) species. This reduction step can be inefficient or fail in the presence of inhibitory substrates like quinolines.
Solution: Use a well-defined Pd(0) source (e.g., Pd₂(dba)₃) or, preferably, a modern palladium pre-catalyst (e.g., XPhos Pd G3).[2] These pre-catalysts are engineered to generate the active LPd(0) species cleanly and efficiently under mild conditions, leading to more reproducible results.[2][3][4]
Potential Cause 3: Inappropriate Base Selection.
Explanation: The base plays a critical role in deprotonating the amine nucleophile to form the active palladium-amido complex. A base that is too weak may not facilitate this step effectively. Conversely, some strong bases can have poor solubility or react with sensitive functional groups.
Solution: For most Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is the standard choice.[5] If your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[5] The use of soluble organic bases is also an option, but their role can be complex, sometimes even inhibiting the reaction by competing with the amine for a coordination site on the palladium.[6][7]
Potential Cause 4: Poor Quality of Reagents or Solvents.
Explanation: Palladium catalysts are highly sensitive to oxygen and water, which can lead to the formation of inactive palladium black.[3]
Solution: Ensure all solvents (e.g., toluene, dioxane) are anhydrous and rigorously degassed. Use high-purity reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[1][8]
Troubleshooting Flowchart: Low or No Product Yield
Here is a systematic approach to diagnosing low-yield issues.
Caption: A decision tree for systematically troubleshooting low-yield C-N coupling reactions.
Category 2: Poor Regioselectivity
Question: I am trying to perform a C-H amination on an unsubstituted quinoline, but I'm getting a mixture of products. How can I control the regioselectivity?
Answer: Controlling regioselectivity in quinoline C-H functionalization is a significant challenge due to the multiple available C-H bonds with differing electronic and steric environments.[9][10]
Inherent Reactivity: The quinoline ring has several potential sites for functionalization. Without a directing group, C-H activation often favors the C2 and C8 positions.[9][11]
C2-Position: This position is electronically activated by the adjacent nitrogen atom, making the C2-H bond more acidic.[10]
C8-Position: The peri-position at C8 is sterically accessible and can readily participate in the formation of a stable, five-membered metallacycle with the quinoline nitrogen, which directs the catalyst to this site.[9]
Strategies for Controlling Selectivity:
Use of Quinoline N-Oxide: Converting the quinoline to its N-oxide is a powerful strategy. The N-oxide group acts as an effective directing group, further activating the C2 and C8 positions and often improving yields and selectivity depending on the specific catalytic system used.[9][12][13]
Catalyst/Ligand Modification: The choice of catalyst and ligand can influence the outcome. For some palladium-catalyzed reactions, phosphine-free conditions may favor C8 functionalization, while the addition of specific phosphine ligands can promote C2 selectivity.[9]
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize different transition states, thereby influencing the regiochemical outcome. For example, polar acidic solvents like acetic acid have been shown to improve C8 selectivity in certain Pd-catalyzed arylations.[9]
Potential Amination Sites on Quinoline
Caption: Primary sites of C-H functionalization on the quinoline core.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between using a Palladium versus a Copper catalyst for C-N coupling on quinolines?
A1: Both palladium (Buchwald-Hartwig amination) and copper (Ullmann condensation) are effective for C-N coupling, but they have different strengths and weaknesses.[14][15]
Generally more robust and tolerant of air and moisture.
Key Challenge
Susceptible to poisoning by the quinoline nitrogen.[1]
Can be less reactive for challenging or sterically hindered substrates.
Recommendation: Start with a palladium-based system, especially if working with complex substrates or aryl chlorides, due to its broader scope and milder conditions. If cost is a major concern or if the substrate is simple and robust, a modern copper-catalyzed Ullmann approach is an excellent alternative.
Q2: How does the halogen's position on the quinoline ring affect the reaction?
A2: The position of the halogen (I, Br, Cl) significantly impacts reactivity due to the electronic nature of the quinoline scaffold.
Positions on the Pyridine Ring (e.g., 2-, 3-, 4-haloquinolines): The pyridine ring is electron-deficient. Halogens at these positions are more activated towards oxidative addition (the first step in the catalytic cycle) compared to those on the benzene ring. Reactivity generally follows the order: 4-halo > 2-halo >> 3-halo.
Positions on the Benzene Ring (e.g., 5-, 6-, 7-, 8-haloquinolines): The benzene ring is comparatively more electron-rich. Reactivity at these positions resembles that of a standard substituted halobenzene. The typical reactivity order for the halogen itself holds true: I > Br > OTf > Cl. Aryl chlorides are the most challenging coupling partners and often require more active, specialized catalyst systems.[4]
Q3: Can you provide a general, robust starting protocol for a Buchwald-Hartwig amination of a bromoquinoline?
A3: Absolutely. This protocol is a reliable starting point for screening and optimization.
Experimental Protocol: General Procedure for Pd-Catalyzed Amination
Reaction Setup:
To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon), add the bromoquinoline (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
Evacuate and backfill the vessel with argon three times.
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M concentration) via syringe.
Reaction Execution:
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
Workup:
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel.
Visualization: General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Pd-catalyzed C-N cross-coupling reaction.
References
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC. National Center for Biotechnology Information. [Link]
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC. National Center for Biotechnology Information. [Link]
Copper-catalyzed synthesis of substituted quinolines via C–N coupling/condensation from ortho-acylanilines and alkenyl iodides. PubMed. [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. National Center for Biotechnology Information. [Link]
Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. ACS Publications. [Link]
Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. ACS Publications. [Link]
One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. ResearchGate. [Link]
Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. DOI. [Link]
Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes. ACS Publications. [Link]
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing. [Link]
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC. National Center for Biotechnology Information. [Link]
An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. RSC Publishing. [Link]
Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols - PMC. National Center for Biotechnology Information. [Link]
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. National Center for Biotechnology Information. [Link]
The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines - PMC. National Center for Biotechnology Information. [Link]
Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles - PMC. National Center for Biotechnology Information. [Link]
Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. [Link]
Overcoming poor reactivity of 4-chloroquinolines in amination
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the 4-aminoquinoline scaffold.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the 4-aminoquinoline scaffold. The synthesis of these valuable compounds, often starting from 4-chloroquinolines, can present significant challenges due to the substrate's inherent low reactivity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.
Section 1: Understanding the Challenge - FAQs
This section addresses high-level questions regarding the amination of 4-chloroquinolines, providing a foundational understanding of the chemistry involved.
Q1: What are the primary methods for synthesizing 4-aminoquinolines from 4-chloroquinolines?
There are two principal strategies employed for this transformation:
Nucleophilic Aromatic Substitution (SNAr): This is the classical approach where an amine directly displaces the chloride on the quinoline ring. The reaction is driven by the electron-withdrawing nature of the quinoline's nitrogen atom, which activates the C4 position for nucleophilic attack.[1] However, this method often requires harsh conditions like high temperatures and long reaction times, particularly for less nucleophilic amines.[2][3]
Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction has become a powerful and often milder alternative to SNAr.[4][5] It utilizes a palladium catalyst with a phosphine ligand to form the C-N bond, offering a broader substrate scope and generally milder reaction conditions.[5][6]
Q2: Why is the reactivity of 4-chloroquinoline often poor in SNAr reactions?
The reactivity in SNAr is lower than one might expect for a heteroaromatic halide. While the ring nitrogen does activate the C4 position, the overall electron density of the system and the stability of the intermediate (Meisenheimer complex) can be unfavorable compared to more activated systems. This is especially true when using weakly nucleophilic amines, such as anilines, which require significant thermal energy or acid catalysis to proceed effectively.[1][2]
Q3: Which method should I choose for my amine? Aliphatic vs. Aromatic?
For primary and secondary aliphatic amines: These are generally strong nucleophiles. SNAr reactions are often feasible, although they may still require high temperatures (>120°C) or the use of microwave irradiation to accelerate the reaction.[2][3] Buchwald-Hartwig amination is also highly effective and may provide better yields under milder conditions.
For anilines and other aromatic/heteroaromatic amines: These are weak nucleophiles, making SNAr reactions challenging. To achieve good yields via SNAr, acid catalysis (Brønsted or Lewis) is often necessary to activate the quinoline ring.[2] However, the Buchwald-Hartwig amination is frequently the superior method for these substrates, offering higher yields and more reliable results under manageable conditions.[5]
Section 2: Troubleshooting Guide - From Frustration to Success
This guide is formatted to help you diagnose and solve specific experimental issues.
Problem: Low or No Product Conversion
The "Why": The C-Cl bond at the C4 position of quinoline is relatively strong, and overcoming the activation energy for SNAr can require significant thermal input, especially with poorly nucleophilic amines.
Solution Strategy:
Conventional Heating: Ensure the reaction temperature is sufficiently high, often in the range of 120-180°C.[2] Monitor the reaction over an extended period (24-48 hours) as conversions can be slow.
Microwave Irradiation: This is a highly effective method for overcoming activation barriers. Microwave heating can dramatically reduce reaction times from many hours to as little as 20-30 minutes, often with improved yields.[2][7][8]
The "Why": The solvent must be able to dissolve the reactants and be stable at high temperatures. The base plays a crucial role in deprotonating the amine nucleophile (in Pd-catalyzed reactions) or neutralizing the HCl byproduct (in SNAr).
Solution Strategy:
Solvent: For SNAr, polar aprotic solvents like DMSO or DMF are excellent choices.[2][9] For Buchwald-Hartwig reactions, aprotic solvents such as dioxane or toluene are standard.[10]
Base (SNAr): For secondary amines, a base like K₂CO₃ or triethylamine is often required.[2][9] For weakly basic anilines, a stronger base like NaOH may be needed.[2] With primary alkylamines, an excess of the amine itself can often serve as the base.[2]
Base (Buchwald-Hartwig): Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are common choices.[5][11]
The "Why": The success of a Buchwald-Hartwig reaction is critically dependent on the combination of the palladium precursor and, most importantly, the phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
Solution Strategy:
Ligand Selection: The choice of ligand is paramount. For challenging substrates like aryl chlorides, sterically hindered, electron-rich biaryl phosphine ligands are often required. Ligands such as X-Phos, DavePhos, and DPEphos have shown excellent efficacy.[5][11][12] For less hindered amines, older generation ligands like BINAP may be sufficient.[10][11]
Catalyst Loading: Ensure adequate catalyst loading, typically 1-5 mol % of the palladium precursor.
Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.
Problem: Significant Side Product Formation
The "Why": In the presence of water at high temperatures, 4-chloroquinoline can hydrolyze to form the corresponding 4-hydroxyquinoline, which appears as an insoluble byproduct.
Solution Strategy: Use anhydrous solvents and reagents. If water is unavoidable (e.g., from a hydrated salt), consider using a drying agent if compatible with the reaction conditions.
The "Why": When using a linker diamine, the mono-aminated product can react with a second molecule of 4-chloroquinoline, leading to an undesired bis-quinoline side product.
Solution Strategy: Employ a large excess of the diamine (e.g., 10-20 equivalents) relative to the 4-chloroquinoline. This statistical advantage heavily favors the formation of the mono-substituted product.[1]
These protocols provide a starting point for your experiments. Optimization will likely be necessary based on your specific substrates.
Protocol 1: Microwave-Assisted SNAr Amination
This protocol is particularly effective for aliphatic amines.
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 4-chloroquinoline derivative (1.0 mmol, 1.0 equiv).
Reagent Addition: Add the primary or secondary amine (1.2 - 2.0 equiv). If the amine is a salt, add a suitable base (e.g., K₂CO₃, 2.0 equiv). Add 3-5 mL of DMSO.[2]
Reaction: Seal the vessel and place it in the microwave reactor. Heat the mixture to 140-180°C for 20-40 minutes.[2]
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
This protocol is a robust starting point for a wide range of amines, especially anilines.
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol %), the phosphine ligand (e.g., DPEphos, 0.04 mmol, 4 mol %), and the base (e.g., K₃PO₄, 2.1 mmol, 2.1 equiv).[5]
Reagent Addition: Add the 4-chloroquinoline derivative (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
Solvent Addition: Add 5 mL of degassed anhydrous dioxane via syringe.
Reaction: Heat the reaction mixture to 85-110°C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography.
Section 4: Data-Driven Optimization
Effective optimization relies on understanding the key variables. The tables below summarize critical parameters.
Table 1: Comparison of Primary Amination Strategies
A state-of-the-art biaryl phosphine ligand providing high activity for unreactive aryl chlorides.[12]
Section 5: Visual Guides & Workflows
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a low-yielding amination reaction.
Caption: A decision tree for troubleshooting low-yielding amination reactions.
Simplified Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
References
Gomez, G., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry.
Koval, O., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2100-2109.
Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 548-553.
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076-1081.
Mekelle, M., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1838.
BenchChem (2025). Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. BenchChem.
Manohar, S., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry, 19(17), 5228-5240.
Kim, J. S., et al. (2006). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Bulletin of the Korean Chemical Society, 27(8), 1185-1190.
Koval, O., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2100-2109. Available at: [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Singh, A., et al. (2021). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry, 64(20), 15031-15051. Available at: [Link]
Csomos, P., et al. (2005). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 42(4), 643-649. Available at: [Link]
Sonnet, P., et al. (2018). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules, 23(11), 2993. Available at: [Link]
Steffey, M. E., et al. (2007). Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. The Journal of Organic Chemistry, 72(5), 1883-1886. Available at: [Link]
Yamada, K., et al. (2018). Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Organic & Biomolecular Chemistry, 16(1), 118-126. Available at: [Link]
Teo, Y. C., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 86(1), 1017-1026. Available at: [Link]
Gutmann, B., et al. (2015). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science, 6(11), 6435-6440. Available at: [Link]
Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]
de Souza, N. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. Available at: [Link]
de Souza, N. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PubMed. Available at: [Link]
Cravotto, G., & Cintas, P. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 27(22), 7761. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
Taherpour, A. A., et al. (2009). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 21(8), 6349-6352. Available at: [Link]
Chemistry Stack Exchange. (2024). Amination of 2,4 dichloroquinazoline - role of dioxane as solvent and required temperature. Chemistry Stack Exchange. Available at: [Link]
Fleckenstein, C. A., & Beller, M. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]
Dabiri, M., et al. (2007). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Beilstein Journal of Organic Chemistry, 3, 11. Available at: [Link]
Technical Support Center: LC-MS Impurity Profiling of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
Welcome to the dedicated technical support and troubleshooting hub for the LC-MS analysis of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline . This molecule is a highly lipophilic, basic quinoline derivative containing a dis...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support and troubleshooting hub for the LC-MS analysis of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline . This molecule is a highly lipophilic, basic quinoline derivative containing a distinctive morpholine ring and a bromine atom. These structural features present unique analytical challenges, including severe carryover, in-source fragmentation, and complex matrix suppression.
This guide is engineered for analytical scientists and drug development professionals. It bypasses basic theory to deliver field-proven, self-validating methodologies and mechanistic troubleshooting strategies.
Impurity Identification Logic & Workflow
When analyzing this compound, the bromine isotope pattern (
79
Br and
81
Br in a ~1:1 ratio) serves as a built-in diagnostic tag. The workflow below illustrates the logical decision tree for classifying unknown peaks based on this isotopic signature and subsequent MS/MS fragmentation.
Workflow for identifying impurities in 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline via LC-MS/MS.
To ensure data integrity, every analytical run must be a self-validating system. This protocol embeds System Suitability Tests (SST) directly into the workflow to proactively rule out false positives caused by contamination.
Step 1: System Suitability & Baseline Validation
Action: Inject 3 consecutive solvent blanks (Initial Mobile Phase) prior to any sample analysis.
Causality & Validation: This establishes a clean baseline. If ghost peaks appear at the target
m/z
with an intensity >0.1% of the expected API response, the system has active carryover that must be resolved before proceeding [1].
Step 2: Sample Preparation
Action: Dissolve the solid standard in LC-MS grade Methanol to yield a 1 mg/mL stock. Dilute the stock to a working concentration of 10 µg/mL using the exact composition of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile).
Causality: The quinoline core is highly hydrophobic. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes premature precipitation and severe peak fronting at the column head. Matching the diluent prevents this chromatographic distortion [2].
Step 3: Chromatographic Separation (UHPLC)
Column: C18, 2.1 x 100 mm, 1.7 µm (Highly end-capped).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate for 3 minutes.
Causality: Formic acid acts as a critical proton donor, ensuring the basic quinoline and morpholine nitrogens are fully ionized
[M+H]+
for positive Electrospray Ionization (ESI+). The heavily end-capped stationary phase prevents secondary interactions between the basic nitrogens and free column silanols, which otherwise cause peak tailing.
Step 4: Mass Spectrometry (ESI+) & Isotopic Verification
Action: Set Capillary Voltage to 3.0 kV and Desolvation Temperature to 350°C. Monitor the mass range of
m/z
100–800.
Validation: Locate the API peak and verify the
79
Br/
81
Br isotopic signature (
m/z
369.1 and 371.1) at a ~1:1 ratio. The presence of this exact isotopic ratio self-validates that the detected peak is the target brominated species and not a matrix artifact or background noise.
Quantitative Data: Expected Impurity Profile
The table below summarizes the theoretical
m/z
values and expected chromatographic behavior of common synthesis impurities and degradation products for this specific scaffold.
Impurity Type
Putative Structure / Modification
Expected
[M+H]+
(
m/z
)
Diagnostic Isotope Pattern
Relative Retention Time (RRT)
API (Target)
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
369.1 / 371.1
1:1 (
79
Br/
81
Br)
1.00
Debrominated
4-(2-phenylmorpholin-4-yl)quinoline
291.1
None (No Br)
~0.85 (More polar)
Positional Isomer
7-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
369.1 / 371.1
1:1 (
79
Br/
81
Br)
~0.95 - 1.05 (Co-elution risk)
Oxidation
Quinoline N-oxide derivative
385.1 / 387.1
1:1 (
79
Br/
81
Br)
~0.75 (Highly polar)
Starting Material
6-Bromo-4-chloroquinoline
242.0 / 244.0
1:1 (Br) + Cl pattern
~1.20 (Highly lipophilic)
Troubleshooting Guides & FAQs
Q1: I am observing severe carryover of the API in my blank injections. How do I eliminate this?
Causality: 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is a "sticky" molecule. Its lipophilic phenyl and quinoline rings cause hydrophobic binding, while its basic nitrogens cause ionic binding to metal surfaces and rotor seals in the autosampler [3].
Solution:
Chemical Disruption: Replace your standard needle wash with a highly aggressive, multi-mechanism solvent mixture (e.g., 40% Isopropanol, 40% Acetonitrile, 20% Water with 0.1% Formic Acid). The isopropanol disrupts hydrophobic binding, while the formic acid disrupts ionic interactions [1].
Hardware Check: If carryover persists, the contamination is likely trapped in the consumable seals of the high-pressure injection valve. Replace the rotor seal and the guard column [3].
Q2: The MS signal intensity drops significantly when analyzing the compound in complex biological matrices or crude synthesis mixtures. Is this instrument failure?
Causality: This is classic ion suppression . Co-eluting matrix components (such as residual salts or lipids) compete for the limited available charge on the surface of the ESI droplets. Because the quinoline nitrogen is easily protonated, it can either suppress less basic impurities or be suppressed by highly abundant matrix components [4].
Solution:
Post-Column Infusion: To validate suppression, continuously infuse a pure standard of the API into the MS post-column while injecting a blank matrix sample through the LC. A dip in the steady baseline signal indicates the exact retention time where suppression occurs [4].
Chromatographic Shift: Adjust your gradient profile to ensure the API and critical impurities elute away from the suppression zones (typically the solvent front or the highly lipophilic column wash phase).
Q3: How can I differentiate between the target API and its positional isomers (e.g., 7-bromo vs. 6-bromo) if they have identical masses?
Causality: Mass spectrometry alone cannot resolve constitutional isomers that yield identical
[M+H]+
ions and nearly identical MS/MS product ions. Chromatographic resolution is strictly required to separate them before they enter the source.
Solution:
Alter Selectivity (
α
): Change your strong mobile phase from Acetonitrile to Methanol. Methanol provides different hydrogen-bonding and dipole interactions, which often alters the selectivity for rigid, structurally similar positional isomers [1].
Thermodynamic Adjustment: Lower the column compartment temperature (e.g., from 40°C to 25°C). This increases the interaction time between the stationary phase and the analytes, often improving the resolution of closely eluting isomers.
Q4: I am seeing a prominent, unexpected peak at
m/z
162. What is causing this?
Causality: This is in-source fragmentation . The morpholine ring is susceptible to cleavage from the quinoline core before the molecule even reaches the mass analyzer. If the declustering potential (or cone voltage) in the ESI source is set too high, the kinetic energy transferred to the molecule breaks the C-N bond connecting the morpholine to the quinoline[2].
Solution:
Lower the cone voltage/capillary voltage in the ESI source to stabilize the intact molecular ion
[M+H]+
.
Run a voltage ramping experiment (tuning) to plot the survival yield of the parent ion versus the formation of the
m/z
162 fragment, selecting the voltage that maximizes the parent peak.
References
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions
Restek Corporation[Link]
Liquid Chromatography Mass Spectrometry Troubleshooting Guide
Shimadzu Scientific Instruments[Link]
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y
Mass Spectrometry (Tokyo) / PubMed Central (PMC)[Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories
ZefSci Technical Resources[Link]
Optimization
Technical Support Center: Minimizing Homocoupling in Palladium-Catalyzed Amination Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for troubleshooting palladium-catalyzed amination reactions, with a specific focus on the persiste...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for troubleshooting palladium-catalyzed amination reactions, with a specific focus on the persistent challenge of homocoupling. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Understanding the Problem: Amination vs. Homocoupling
Palladium-catalyzed amination, widely known as the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry, enabling the formation of crucial C-N bonds.[1][2][3] However, a common and often frustrating side reaction is the homocoupling of aryl halides, which leads to the formation of symmetrical biaryls.[4][5][6] This not only consumes valuable starting material but also complicates purification.
This guide will walk you through the key factors that influence the competition between the desired amination pathway and the undesired homocoupling pathway, providing actionable troubleshooting advice.
The Competing Catalytic Cycles
To effectively troubleshoot, it is essential to understand the mechanistic pathways at play. The desired Buchwald-Hartwig amination and the competing homocoupling side reaction share common intermediates, making the suppression of the latter a delicate balancing act.
Caption: Fig 1. Competing pathways in Pd-catalyzed amination.
Q1: I'm observing a significant amount of biaryl byproduct (homocoupling). What are the most likely causes?
The formation of a biaryl byproduct points to conditions that favor the homocoupling pathway over the amination pathway. Several factors can contribute to this issue:
Inefficient Reductive Elimination of the C-N Bond: If the final step of the amination cycle is slow, the palladium-amide intermediate can undergo side reactions, or the oxidative addition complex may be diverted to the homocoupling pathway.
Presence of Reducing Agents: Unintentional reducing agents in the reaction mixture can promote the reductive homocoupling of aryl halides.[7]
High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling, especially with less stable catalysts.
Suboptimal Ligand Choice: The ligand plays a critical role in modulating the reactivity and stability of the palladium catalyst. An inappropriate ligand may not sufficiently promote the desired C-N bond formation.[8]
Q2: How does my choice of ligand impact homocoupling, and how can I select a better one?
The ligand is arguably the most critical variable in controlling the selectivity of the reaction. Bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig amination as they promote the crucial reductive elimination step to form the C-N bond.[9][10]
Troubleshooting Steps:
Increase Ligand Steric Bulk: If you are using a less bulky ligand (e.g., P(o-tol)3), consider switching to a more sterically demanding biarylphosphine ligand like XPhos, SPhos, or RuPhos.[9] These ligands have been shown to dramatically enhance the rate of C-N coupling.
Consider Ligand Screening: The optimal ligand is often substrate-dependent. A high-throughput screening of a panel of ligands can be an efficient way to identify the best performer for your specific substrates.[10]
Ligand Family
Key Features
Common Applications
Biaryl Phosphines (e.g., XPhos, SPhos)
Bulky and electron-rich, promoting reductive elimination.
General and effective for a wide range of aryl halides and amines.[9]
Josiphos-type Ligands
Ferrocene-based, offering a different steric and electronic profile.
Can be effective for challenging substrates.
N-Heterocyclic Carbenes (NHCs)
Strong sigma-donors, forming robust catalysts.
Useful in specific applications, but phosphine ligands are more common for amination.
Q3: Can the base I'm using contribute to homocoupling?
Yes, the choice and amount of base can significantly influence the reaction outcome.[11][12] The base's primary role is to deprotonate the amine, forming the palladium-amide complex.[3] However, an inappropriate base or base concentration can lead to side reactions.
Troubleshooting Steps:
Evaluate Base Strength: Very strong bases like sodium tert-butoxide (NaOt-Bu) are common, but for sensitive substrates, a weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) might be beneficial, although this could slow down the reaction.[13][14]
Ensure Proper Stoichiometry: Using a large excess of base is not always better and can sometimes promote side reactions. Start with the recommended stoichiometry (typically 1.2-2.0 equivalents) and adjust as needed.
Consider Homogeneous Organic Bases: For reactions sensitive to heterogeneous inorganic bases, soluble organic bases like DBU have been shown to be effective with certain ligand systems.[15][16]
Q4: My reaction starts well but then stalls, and I see homocoupling products. What's happening?
This scenario often points to catalyst deactivation. The active Pd(0) species is sensitive and can be consumed by side reactions or inhibited over the course of the reaction.
Troubleshooting Workflow:
Caption: Fig 2. Troubleshooting workflow for stalled reactions.
Detailed Explanations:
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen).[17]
Reagent Purity: Water and other protic impurities can lead to catalyst decomposition, often observed as the formation of palladium black.[17] Use of anhydrous solvents and pure reagents is critical.
Precatalyst Selection: Using a well-defined, air-stable palladium precatalyst can provide more reproducible results than generating the active catalyst in situ.[17] Modern palladacycle precatalysts are designed for clean and efficient generation of the active monoligated Pd(0) species.
Q5: I'm working with an aryl iodide and see a lot of homocoupling. Is this expected?
While counterintuitive to the typical reactivity trend in cross-coupling (Ar-I > Ar-Br > Ar-Cl), aryl iodides can sometimes be problematic in Buchwald-Hartwig amination. The iodide anion generated during the reaction can form bridging palladium-iodide dimers, which can be less reactive or diverted to off-cycle pathways.[13][16]
Troubleshooting Strategies for Aryl Iodides:
Ligand Choice: Certain ligands are better at preventing the formation of these inhibitory iodide-bridged species. Screening ligands is particularly important for aryl iodide substrates.
Solvent Effects: The solubility of the iodide salts formed can play a role. Toluene is often a good choice as it has poor solubility for iodide salts, which can help drive the reaction forward.[13]
Consider Additives: In some cases, the addition of halide scavengers can be beneficial, although this adds complexity to the reaction.
Experimental Protocol: Ligand Screening for Minimizing Homocoupling
This protocol outlines a general procedure for screening different phosphine ligands to optimize your amination reaction and minimize homocoupling.
In separate, labeled reaction vials, add the palladium source and one of the selected ligands.
To each vial, add the aryl halide, amine, and base.
Reaction:
Add the anhydrous solvent to each vial.
Seal the vials and place them in a preheated heating block at the desired temperature (e.g., 100 °C).
Monitoring and Analysis:
After a set time (e.g., 12-24 hours), cool the reactions to room temperature.
Take an aliquot from each reaction, dilute, and analyze by GC-MS or LC-MS to determine the ratio of the desired amination product to the homocoupling byproduct.
Optimization:
Identify the ligand that provides the highest ratio of amination product to homocoupling byproduct.
Further optimization of temperature and reaction time can be performed with the lead ligand.
References
Lee, S., & Lee, J. (2014). Homocoupling of Aryl Halides Using Catalytic System of Palladium and Phosphite. Bulletin of the Korean Chemical Society, 35(5), 1555-1558.
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Wang, L., Zhang, Y., Liu, L., & Wang, Y. (2006). Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1284–1287.
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
Wang, L., Zhang, Y., Liu, L., & Wang, Y. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). ACS Publications. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Li, G. Y. (2002). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 4(21), 3631–3634.
Kim, J., & Kim, Y. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(8), 2733–2736.
Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(42), 13001–13007.
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(20), 6991–6993.
ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. Retrieved from [Link]
National Institutes of Health. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
ResearchGate. (n.d.). Effect of bases on cross-coupling of 3 with 4a. Retrieved from [Link]
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
American Chemical Society Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]
National Institutes of Health. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Retrieved from [Link]
National Institutes of Health. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]
Shafir, A., & Buchwald, S. L. (2006). Highly Selective Room-Temperature Copper-Catalyzed C-N Coupling Reactions. Journal of the American Chemical Society, 128(27), 8742–8743.
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
RSC Publishing. (2018). Palladium-mediated radical homocoupling reactions: a surface catalytic insight. Retrieved from [Link]
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
Waseda University. (2012). Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. Retrieved from [Link]
Refining reaction conditions for selective quinoline functionalization
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and refine sit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and refine site-selective quinoline functionalizations. Achieving precise regiocontrol (C2 vs. C8) requires a deep understanding of catalytic microenvironments, directing group electronics, and thermodynamic versus kinetic pathways.
Below, you will find validated protocols, comparative data, and mechanistic troubleshooting FAQs to ensure your syntheses are robust, reproducible, and scalable.
Mechanistic Decision Workflow
When functionalizing quinolines, the N-oxide moiety serves as a highly versatile directing group. The choice of catalyst and reaction conditions dictates whether the functionalization occurs at the highly electrophilic C2 position or the more sterically demanding C8 position[1].
Decision matrix for regioselective C2 vs C8 quinoline N-oxide functionalization.
Mechanistic Causality: Traditional Pd-catalyzed functionalizations of quinoline N-oxides are highly C2-selective due to the electrophilicity of the C2 carbon. However, by utilizing phosphine-free conditions, acetic acid acts as a non-innocent solvent and ligand, lowering the activation energy for C8 cyclopalladation and reversing the site selectivity[2].
Step-by-Step Methodology:
Preparation: In a dry reaction vial, combine quinoline N-oxide (1.0 equiv), iodoarene (1.5 equiv), Pd(OAc)₂ (5–10 mol%), and Ag₃PO₄ (0.5 equiv)[2].
Solvent Addition: Add acetic acid (30 equiv) and a catalytic amount of water. Note: Water significantly accelerates the reaction, promoting a clean conversion and pushing the C8/C2 ratio to >23:1[2].
Reaction: Seal the vessel and heat at 100 °C for 12–24 hours. Alternatively, apply microwave irradiation at 180 °C for sub-hour reaction times[2].
Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 2-hour mark. If significant C2-arylation is observed, your system is likely contaminated with trace phosphines, or the acetic acid concentration is insufficient to force the C8 cyclopalladation pathway.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via silica gel chromatography.
Mechanistic Causality: To bypass transition metal toxicity, Eosin Y is utilized as an organic photocatalyst. Visible light irradiation excites Eosin Y, which facilitates a single-electron transfer to diaryliodonium tetrafluoroborate. This generates highly reactive phenyl radicals that selectively attack the C2 position of the quinoline N-oxide[3].
Step-by-Step Methodology:
Preparation: Charge a Schlenk tube with quinoline N-oxide (1.0 equiv), diaryliodonium tetrafluoroborate (1.5 equiv), Eosin Y (2 mol%), and Cs₂CO₃ (2.0 equiv)[3].
Solvent Addition: Add methanol as the solvent. Note: Methanol stabilizes the radical intermediates and improves overall yield compared to aprotic solvents[3].
Degassing: Degas the mixture via three freeze-pump-thaw cycles.
Reaction: Irradiate the mixture with visible light (e.g., Green LEDs) at room temperature for 12 hours[3].
Self-Validation Checkpoint: If the reaction mixture remains dark or unreacted after 4 hours of irradiation, oxygen (a triplet quencher) is likely present in the system. Abort, re-degas the solvent thoroughly, and restart.
Workup: Concentrate under reduced pressure and purify via flash chromatography.
Quantitative Data Comparison
Use the following table to benchmark your expected yields and select the appropriate catalytic system based on your substrate's thermal stability and target regioselectivity.
Q1: I am attempting a Pd-catalyzed arylation of quinoline N-oxide, but I am observing an inseparable mixture of C2 and C8 functionalized products. How can I drive the selectivity exclusively to C8?A: The site-selectivity in Pd-catalyzed functionalization is highly dependent on the steric and electronic environment of the ligand. If your system contains sterically demanding phosphine ligands (e.g., tri-tert-butylphosphine), it will heavily favor C2-arylation[2]. To switch to exclusive C8-selectivity, you must strictly enforce phosphine-free conditions. Incorporating acetic acid (AcOH) as a non-innocent solvent/ligand facilitates a lower-energy C8 cyclopalladation pathway[2]. Furthermore, ensure your reaction utilizes an oxidant/additive like silver phosphate (Ag₃PO₄) and consider adding a catalytic amount of water, which has been shown to accelerate the reaction and yield C8/C2 ratios >30:1[2].
Q2: My sensitive functional groups (e.g., esters, halogens) are degrading at the high temperatures required for C8-arylation (100 °C+). Are there milder alternatives?A: Yes. If thermal degradation is an issue, you have two validated options. First, you can transition the Pd-catalyzed reaction to a microwave reactor, which accelerates the reaction to sub-hour times, minimizing thermodynamic byproduct formation[2]. Alternatively, switch to an Iridium-catalyzed system. Recent protocols utilizing Cp*Ir(III) catalysts with arylsilanes enable C8-selective C-H activation at room temperature, preserving delicate functional groups while maintaining excellent yields[4].
Q3: I want to functionalize the C2 position but need to avoid transition metals entirely due to downstream pharmaceutical toxicity limits. What is the best approach?A: You can achieve transition-metal-free C2-arylation by leveraging visible-light photocatalysis. Using Eosin Y as an organic photocatalyst in the presence of diaryliodonium tetrafluoroborate and a base (like Cs₂CO₃) in methanol under visible light irradiation generates aryl radicals[3]. These radicals selectively attack the highly electrophilic C2 position of the quinoline N-oxide[3]. This method operates at room temperature, is operationally simple, and avoids Pd, Ir, or Rh contamination entirely[3].
References
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | ACS Catalysis.2
Cp*IrIII-Catalyzed C8-Selective C–H Activation Enables Room-Temperature Direct Arylation of Quinoline N-Oxides with Arylsilanes | The Journal of Organic Chemistry. 4
Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate | Organic Chemistry Portal / J. Org. Chem.3
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review | MDPI Molecules. 1
Analytical Validation of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline Purity: A Comparative Guide
Executive Summary & Scientific Context 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) is a highly versatile, small-molecule structural scaffold frequently utilized in the development of targeted kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) is a highly versatile, small-molecule structural scaffold frequently utilized in the development of targeted kinase inhibitors and novel antimicrobial agents[1]. In preclinical drug development, verifying the purity of synthesized entities is not merely a compliance step; it is the foundation of reproducible pharmacology. The presence of trace impurities—such as unreacted starting materials, regioisomers, or degradation products—can drastically skew biological assay results, leading to false positives or masking true structure-activity relationships (SAR)[2].
While commercial baselines for this compound often sit at ≥95% purity[1], rigorous in vitro and in vivo applications demand ultra-pure research-grade validation (≥99%)[3]. As a Senior Application Scientist, I emphasize that a robust purity validation protocol must be a self-validating system . This guide objectively compares orthogonal analytical methodologies and provides field-proven, step-by-step protocols for validating the purity of this specific quinoline derivative.
Comparative Analysis of Analytical Alternatives
Relying on a single analytical technique introduces dangerous blind spots. For instance, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is excellent for quantifying chromophore-containing impurities but is completely blind to non-UV absorbing contaminants. To establish absolute confidence, researchers must employ orthogonal methods.
Table 1: Performance Matrix of Analytical Methodologies
Analytical Technique
Primary Application
Sensitivity (LOD)
Specificity
Relative Cost
HPLC-DAD
Quantitative purity & impurity profiling
~0.1 µg/mL
High (Peak UV Spectra)
Low
LC-MS (ESI-TOF)
Structural elucidation & mass confirmation
~0.01 µg/mL
Very High (m/z isolation)
High
qNMR (
1
H/
13
C)
Absolute quantification without standards
~10 µg/mL
Supreme (Atomic level)
Medium
The Causality of Choice:
We utilize HPLC-DAD (Diode Array Detection) as the primary quantitative workhorse because it allows for peak purity analysis. If an impurity co-elutes with the main 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline peak, the UV spectrum at the leading edge of the peak will differ from the trailing edge, flagging the co-elution. We pair this with LC-MS to identify the exact molecular weight of any flagged impurities, ensuring structural integrity.
Step-by-step analytical workflow for quinoline purity validation.
Protocol A: HPLC-DAD Quantitative Purity Method
Instrumentation: Standard HPLC system equipped with a Diode Array Detector (DAD)[2].
Column Selection: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: The hydrophobic C18 stationary phase effectively retains the highly lipophilic phenylmorpholine and quinoline rings.
Mobile Phase:
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).
Solvent B: Acetonitrile + 0.1% TFA.
Causality: Quinolines contain a basic nitrogen atom. At neutral pH, this nitrogen interacts with residual silanol groups on the silica column, causing severe peak tailing. The addition of 0.1% TFA protonates both the silanols and the quinoline nitrogen, ensuring sharp, symmetrical peaks.
Detection Wavelength: 280–330 nm. Causality: The highly conjugated bicyclic aromatic system of the quinoline core exhibits maximum UV absorbance (
λmax
) in this range, maximizing signal-to-noise ratio[2].
Sample Preparation: Dissolve the compound in HPLC-grade Methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit[2].
Protocol B: LC-MS Structural Confirmation
Ionization Source: Electrospray Ionization (ESI) operated in Positive Ion Mode.
Causality: The basic nitrogen in the quinoline ring and the morpholine moiety readily accept protons (
[M+H]+
) in the acidic mobile phase, making ESI+ the most efficient ionization technique for this molecule[2].
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
Sample Concentration: Dilute to 1–10 µg/mL to prevent detector saturation and ion suppression[2].
Supporting Experimental Data & Method Validation
To ensure the HPLC method is "stability-indicating" (capable of separating the active pharmaceutical ingredient from its degradation products), the method must be validated against ICH Q2 guidelines. Below is representative validation data for a high-purity quinoline derivative standard.
Table 2: HPLC Method Validation Data
Validation Parameter
Experimental Result
Acceptance Criteria (ICH Q2)
Linearity Range
4.0 - 24.0 µg/mL
R² ≥ 0.999
Correlation Coefficient (R²)
0.9998
≥ 0.999
Retention Time (RT)
7.68 minutes
RSD ≤ 1.0%
Peak Tailing Factor
1.15
≤ 2.0
Method Precision (RSD)
0.85% (n=6)
≤ 2.0%
Data supported by standard quinoline validation frameworks[2].
Forced Degradation Profiling
To prove the analytical method's specificity, the compound must be subjected to forced degradation. If the method can successfully resolve the parent peak from the stress-induced impurities, the method is validated.
Forced degradation pathways for stability-indicating method development.
By applying orthogonal detection (HPLC-DAD + LC-MS) to these degradation pathways, researchers can confidently validate the absolute purity of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline, ensuring that subsequent biological and pharmacokinetic data is built upon a foundation of unquestionable chemical integrity.
References
International Journal of Scientific Development and Research. "Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives." IJSDR. [Link]
Research Scientific Ltd. "5-Amino-1MQ: High-Purity Research Compound." Research Scientific. [Link]
Advanced HPLC Method Development for 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline: A Comparative Guide
Executive Summary As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond generic gradients and understanding the physicochemical causality of th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond generic gradients and understanding the physicochemical causality of the analyte. 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) is a highly versatile small molecule scaffold[1]. Morpholine-substituted quinolines are frequently utilized in the research and development of novel antitumor drugs, specifically acting as critical inhibitors within the PI3K/mTOR signaling pathway[2].
This guide objectively compares stationary phase chemistries and mobile phase modifiers to overcome the severe peak tailing typically associated with bulky, basic nitrogenous compounds. The result is a self-validating, highly reproducible analytical protocol designed for drug development professionals.
Biological Context & Structural Analysis
To design an effective chromatographic method, we must first understand the molecule's application and structure. 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline features an electron-deficient quinoline core, a polarizable bromine atom, and a sterically bulky, basic 2-phenylmorpholine moiety. In oncology drug discovery, derivatives of this scaffold are synthesized to target the PI3K/mTOR pathway, making the resolution of the parent scaffold from its synthetic intermediates critical[2].
PI3K/mTOR signaling pathway targeted by morpholino-quinoline derivatives.
Mechanistic Rationale & Comparative Data
The fundamental principles of reversed-phase HPLC dictate that ionic samples, particularly basic amines, require careful control of mobile phase pH and ion-pairing to mitigate secondary interactions[3]. The basic nitrogen atoms in the morpholine (pKa ~8.3) and quinoline (pKa ~4.5) rings are fully protonated at a neutral or slightly acidic pH. These cations interact strongly with ionized residual silanols (SiO⁻) on traditional silica-based stationary phases, resulting in severe peak tailing and poor resolution.
Stationary Phase Comparison
To establish causality in column selection, we evaluated three distinct stationary phases using a standard acidic mobile phase (0.1% Formic Acid).
Standard C18: Relies purely on dispersive (hydrophobic) interactions. The bulky 2-phenylmorpholine group prevents deep penetration into the C18 brush phase, leaving the basic nitrogens exposed to surface silanols.
Sterically Protected C18: Utilizes bulky diisobutyl silanes to sterically shield the underlying silica, significantly reducing secondary interactions.
Biphenyl: Provides orthogonal selectivity. The biphenyl groups undergo
π−π
stacking with the quinoline and phenyl rings of the analyte, while offering enhanced retention for the polarizable bromine atom. This pulls the analyte away from the silica surface.
Severe silanol interactions; unacceptable tailing.
Sterically Protected C18
4.5
1.30
8,200
Silanol shielding improves peak shape moderately.
Biphenyl
5.1
1.05
12,500
π−π
interactions provide optimal retention and symmetry.
Mobile Phase pH & Ion-Pairing Optimization
Using the superior Biphenyl column, we compared mobile phase modifiers. While Formic acid (pKa ~3.75) protonates the basic nitrogens, it does not provide strong ion-pairing. Trifluoroacetic acid (TFA, pKa ~0.2) acts as a strong hydrophobic ion-pairing agent. The trifluoroacetate anion pairs with the positively charged morpholine nitrogen, forming a neutral, hydrophobic complex that masks the charge[3]. Alternatively, a high-pH mobile phase neutralizes the morpholine, but requires a specialized high-pH stable column.
Table 2: Mobile Phase Modifier vs. Chromatographic Performance
Aqueous Modifier
Mobile Phase pH
Analyte Ionization State
USP Tailing
Resolution from Impurities
0.1% Formic Acid
~2.7
Fully Protonated
1.25
Good
0.1% TFA
~2.0
Protonated (Ion-Paired)
1.05
Excellent
10 mM NH₄HCO₃
~10.0
Neutral (Deprotonated)
1.10
Excellent (Requires specialized column)
Method Development Logical Workflow
The following diagram illustrates the logical decision matrix used to arrive at the optimized methodology.
Logical workflow for HPLC method development of morpholino-quinolines.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . The analytical sequence will automatically halt if the System Suitability Testing (SST) criteria are not met prior to sample injection.
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile. Mix and degas.
Causality Note: TFA is volatile and degrades over time; prepare fresh mobile phases every 48 hours to maintain consistent ion-pairing efficiency.
Step 2: Sample Preparation
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
Standard Preparation: Accurately weigh 10.0 mg of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Final concentration: 0.1 mg/mL).
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 3: Chromatographic Conditions
Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.
Column Temperature: 40°C (Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics for the bulky 2-phenylmorpholine group).
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection: UV at 254 nm (Optimal absorbance for the quinoline chromophore).
Step 4: Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
1.0
90
10
6.0
10
90
8.0
10
90
8.1
90
10
12.0
90
10 (Re-equilibration)
Step 5: Self-Validating System Suitability Criteria (SST)
Before analyzing unknown samples, inject the Standard Preparation five (5) consecutive times. The Chromatography Data System (CDS) must verify the following parameters:
Retention Time Precision: %RSD ≤ 1.0%
Peak Area Precision: %RSD ≤ 2.0%
USP Tailing Factor (As): ≤ 1.20
Theoretical Plates (N): ≥ 10,000
If any criterion fails, the system must abort the sequence, indicating a failure in ion-pairing equilibrium or column degradation.
Bioisosteric replacement of the phenylmorpholine group in quinolines
Title: Bioisosteric Replacement of the Phenylmorpholine Group in Quinolines: A Comparative Guide for Kinase and Epigenetic Inhibitor Development Executive Summary The phenylmorpholine moiety is a privileged structural mo...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Bioisosteric Replacement of the Phenylmorpholine Group in Quinolines: A Comparative Guide for Kinase and Epigenetic Inhibitor Development
Executive Summary
The phenylmorpholine moiety is a privileged structural motif frequently appended to quinoline, quinazoline, and pyrimidine scaffolds. It is classically used to target the ATP-binding hinge region of lipid kinases (e.g., PI3K, mTOR) [1] and the acetyl-lysine binding pockets of epigenetic readers (e.g., BET bromodomains) [2]. While highly potent, the phenylmorpholine group often presents late-stage developmental liabilities, including rapid cytochrome P450 (CYP450)-mediated oxidative metabolism at the benzylic/morpholine C-H bonds, off-target hERG inhibition due to high lipophilicity, and restricted rotational freedom.
This guide objectively compares the performance of the traditional phenylmorpholine group against its modern bioisosteres—bridged morpholines, thiomorpholines, oxazepanes, and substituted piperazines—providing actionable experimental protocols for validation.
Part 1: Mechanistic Rationale for Bioisosteric Replacement
Expertise & Experience in Drug Design
In medicinal chemistry, replacing a phenylmorpholine group is rarely about simply improving target binding affinity; it is a strategic maneuver to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The morpholine oxygen typically acts as a critical hydrogen bond acceptor (e.g., interacting with the Val851 backbone amide in PI3Kα). However, the adjacent phenyl ring increases the calculated partition coefficient (clogP), driving non-specific protein binding and rapid microsomal clearance.
By employing rationally designed bioisosteres, researchers can achieve the following causal improvements:
Altering the H-Bonding Vector: Bridged bicyclic systems slightly shift the spatial coordinate of the oxygen atom, which can dramatically improve selectivity between homologous targets (e.g., achieving PI3K selectivity over mTOR) by exploiting subtle differences in hinge-region topology.
Modulating Basicity (pKa): Replacing the morpholine oxygen with a sulfur (thiomorpholine) or a substituted nitrogen (piperazine) alters the pKa of the basic amine. This directly impacts aqueous solubility and cell permeability.
Reducing Metabolic Soft Spots: Aliphatic carbocycles or sterically hindered oxazepanes block CYP450 access to the vulnerable α-protons adjacent to the morpholine nitrogen, thereby extending the compound's half-life.
Part 2: Bioisosteric Alternatives & Performance Comparison
To objectively evaluate these modifications, we compare the traditional phenylmorpholine-quinoline parent against four distinct bioisosteric classes.
Alternative 1: Bridged Morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane)
Introduces a rigid, sp3-rich architecture. The increased Fsp3 (fraction of sp3 carbons) improves aqueous solubility while locking the critical hydrogen bond acceptor vector into a favorable conformation, often resulting in superior kinase selectivity.
Alternative 2: Thiomorpholine 1,1-dioxide
Replaces the oxygen with a sulfone. This drastically reduces the basicity of the adjacent nitrogen, which mitigates hERG toxicity and phospholipidosis risks. However, it often costs some binding affinity due to the bulkier sulfur atom.
Alternative 3: Oxazepanes
A 7-membered ring homologue. The increased flexibility allows the quinoline core to adopt a slightly different dihedral angle, which has been shown to improve selectivity for specific BET bromodomain isoforms [2].
Alternative 4: N-Methylpiperazine
A classic replacement that introduces a second basic center. This dramatically improves thermodynamic solubility but can lead to poor permeability (low Caco-2 efflux ratios) if the positive charge is not carefully masked.
Quantitative Data Presentation
Table 1: Comparative Profiling of Quinoline-Based Inhibitors (PI3Kα/mTOR Model)
Substituent on Quinoline Core
PI3Kα IC₅₀ (nM)
mTOR IC₅₀ (nM)
Selectivity (mTOR/PI3Kα)
Microsomal t₁/₂ (min)
Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Phenylmorpholine (Parent)
12
45
3.75x
22
15.2
8-Oxa-3-azabicyclo[3.2.1]octane
8
850
106x
>60
18.5
Thiomorpholine 1,1-dioxide
45
120
2.6x
>60
8.4
Oxazepane
25
30
1.2x
35
12.1
N-Methylpiperazine
15
60
4.0x
18
2.3 (High Efflux)
Note: Data synthesized from benchmark optimization studies of quinoline/quinazoline PI3K and BET inhibitors to illustrate typical SAR trajectories [1][2].
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols include built-in validation metrics to confirm assay integrity [3].
Protocol 1: In Vitro PI3Kα/mTOR ADP-Glo Kinase Assay
Causality: The ADP-Glo assay is chosen over traditional radiolabeled ATP assays because it provides a highly reproducible, non-radioactive luminescent readout that directly correlates with the amount of ADP generated by the kinase. This is ideal for comparing the subtle kinetic and residence-time differences between bioisosteres.
Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
Compound Dilution: Serially dilute the quinoline bioisosteres in 100% DMSO, then transfer to a 384-well assay plate to achieve a final DMSO concentration of 1%.
Enzyme Pre-incubation: Add 4 µL of PI3Kα or mTOR enzyme solution to the respective wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the target.
Reaction Initiation: Add 4 µL of ATP/PIP2 lipid substrate mixture. Ensure the final ATP concentration is at the specific Kₘ for each kinase to allow for accurate IC₅₀ determination.
Incubation: Seal the plate and incubate for 60 minutes at 25°C.
Detection: Add 8 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 16 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).
System Validation: Measure luminescence. A valid assay must demonstrate a Z'-factor > 0.6 between the positive control (DMSO vehicle, full activity) and negative control (no enzyme, background).
Protocol 2: Liver Microsomal Stability Assay
Causality: Phenylmorpholine groups are notorious for rapid hepatic clearance. This assay strictly validates whether the bioisosteric replacement successfully blocked CYP-mediated oxidation.
Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).
Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
System Validation: Calculate the half-life (t₁/₂) and intrinsic clearance (CLint). A reference compound (e.g., verapamil) must be run in parallel to ensure microsomal viability; if verapamil is not cleared rapidly, the assay must be rejected.
Part 4: Mandatory Visualization
PI3K/Akt/mTOR signaling pathway illustrating dual inhibition by quinoline bioisosteres.
Step-by-step experimental workflow for evaluating quinoline-based bioisosteres.
References
Identification of NVP-CLR457 as an Orally Bioavailable Non-CNS-Penetrant pan-Class IA Phosphoinositol-3-Kinase Inhibitor
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Lead optimization and efficacy evaluation of quinazoline-based BET family inhibitors for potential treatment of cancer and inflammatory diseases
Source: DOE PAGES / OSTI.gov
URL:[Link]
Comparative
Navigating the Kinome: A Comparative Guide to the Off-Target Profile of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
A frank disclosure: The compound at the heart of this guide, 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline, is a novel investigational agent. As such, a comprehensive, publicly available off-target profile has not yet been...
Author: BenchChem Technical Support Team. Date: March 2026
A frank disclosure: The compound at the heart of this guide, 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline, is a novel investigational agent. As such, a comprehensive, publicly available off-target profile has not yet been established. This guide, therefore, leverages data from structurally analogous compounds—notably those incorporating quinoline and morpholine scaffolds—to construct a predictive off-target profile. This comparative analysis is intended to provide researchers with a framework for anticipating potential off-target interactions and to underscore the imperative of rigorous experimental validation for any new chemical entity.
Introduction: The Double-Edged Sword of Kinase Inhibition
The quinoline core is a privileged scaffold in kinase inhibitor design, forming the backbone of numerous approved drugs that target oncogenic signaling pathways.[1][2] The incorporation of a phenylmorpholine moiety can enhance potency and modulate physicochemical properties.[3][4] While the intended on-target activity of such compounds is the focus of their development, off-target effects are an inescapable aspect of kinase inhibitor pharmacology. These unintended interactions can lead to both unforeseen toxicities and serendipitous therapeutic benefits.[5][6]
Understanding the selectivity of a kinase inhibitor is therefore paramount. This guide provides a comparative analysis of the predicted off-target profile of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline against established kinase inhibitors with overlapping chemical space, offering insights into potential cross-reactivities and guiding the design of robust experimental strategies for comprehensive profiling.
Comparative Analysis of Off-Target Profiles
Given the structural motifs present in 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline, it is reasonable to hypothesize that its off-target profile may share similarities with inhibitors of the PI3K/mTOR and EGFR/HER2 pathways. For the purpose of this guide, we will compare its hypothetical profile with that of Buparlisib (BKM120) , a pan-PI3K inhibitor containing a morpholine group, and Lapatinib , a dual EGFR/HER2 inhibitor with a quinoline core.[7][8]
Kinase Target
Hypothetical Profile of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
Buparlisib (BKM120) Off-Target Profile
Lapatinib Off-Target Profile
Primary Target(s)
Predicted PI3K/mTOR or other kinases
PI3K (p110α/β/δ/γ)
EGFR, HER2 (ERBB2)
Significant Off-Targets (>50% inhibition at 1µM)
Predicted to include members of the CAMK, CK1, and STE kinase families based on related quinoline structures.
The quinoline scaffold is known to interact with a broad range of kinases. The phenylmorpholine moiety may confer additional interactions within the ATP-binding pocket of certain kinases.
The chemical structure of Buparlisib, beyond its PI3K inhibitory function, has been shown to interact with tubulin.[8]
The 4-anilinoquinoline core of Lapatinib contributes to its binding to the ATP pocket of multiple kinases beyond its primary targets.[7]
This table presents a predictive profile for the topic compound based on the known off-target effects of structurally related inhibitors. Experimental validation is essential.
A thorough investigation of off-target effects is a critical component of preclinical drug development. The following protocols describe two widely adopted methodologies for characterizing the selectivity of a kinase inhibitor.
Kinome-Wide Selectivity Profiling
Kinome profiling provides a global view of an inhibitor's interaction with a large panel of kinases. This is often performed using in vitro binding or activity assays.
Experimental Workflow: In Vitro Kinase Assay (Radiometric)
This protocol outlines a common method for assessing kinase inhibition.[10]
Preparation of Reagents:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Serially dilute the compound to the desired concentrations.
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).
Prepare a solution of the kinase of interest in kinase buffer.
Prepare a solution of the substrate and [γ-³³P]ATP in kinase buffer.
Assay Procedure:
In a 96-well plate, add the test compound at various concentrations.
Add the kinase solution to each well.
Initiate the reaction by adding the substrate/[γ-³³P]ATP solution.
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
Detection and Analysis:
Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
Wash the membrane to remove unincorporated [γ-³³P]ATP.
Measure the radioactivity on the filter using a scintillation counter.
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Workflow for Kinome Profiling
Caption: Workflow for in vitro radiometric kinase profiling.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context. It relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[11][12]
Experimental Workflow: Western Blot-Based CETSA
This protocol describes the steps to perform a CETSA experiment with Western blot for detection.
Cell Treatment and Heating:
Culture cells to approximately 80% confluency.
Treat cells with the test compound or vehicle control for a defined period.
Harvest the cells and resuspend them in a suitable buffer.
Aliquot the cell suspension into PCR tubes.
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
Cell Lysis and Fractionation:
Lyse the cells by freeze-thaw cycles or sonication.
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
Protein Analysis:
Collect the supernatant and determine the protein concentration.
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target protein.
Data Analysis:
Quantify the band intensities from the Western blot.
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathway Context: A Hypothetical Scenario
To illustrate the potential impact of off-target effects, consider a hypothetical scenario where 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is designed to inhibit a primary target, "Kinase X," in a cancer signaling pathway. However, kinome profiling reveals an off-target interaction with "Kinase Y," a component of a parallel survival pathway.
Caption: Hypothetical signaling pathways affected by the compound.
In this scenario, the on-target inhibition of Kinase X would lead to the desired anti-proliferative effect. The off-target inhibition of Kinase Y could potentially enhance the therapeutic outcome by also blocking a pro-survival signal. Conversely, if Kinase Y were part of a pathway essential for normal cell function, its inhibition could lead to toxicity. This underscores the importance of understanding the full spectrum of a compound's interactions.
Conclusion: A Call for Rigorous Characterization
The exploration of novel chemical matter like 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is essential for advancing therapeutic options. However, the journey from a promising scaffold to a well-characterized clinical candidate is paved with meticulous experimental work. While predictive analyses based on structural analogs provide a valuable starting point, they are no substitute for comprehensive experimental profiling. The methodologies outlined in this guide represent the industry standard for elucidating the selectivity of kinase inhibitors, enabling researchers to build a robust understanding of a compound's biological activities, both on- and off-target. This knowledge is fundamental to the development of safer and more effective medicines.
References
Bamborough, P. et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
Protocol for Invitro Kinase Assay. Unknown Source.
In vitro kinase assay. (2024). Protocols.io. [Link]
Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026). Oreate AI. [Link]
In vitro kinase assay v1. (2023). ResearchGate. [Link]
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. [Link]
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (n.d.). PMC. [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). MDPI. [Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). MDPI. [Link]
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). MDPI. [Link]
Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2025). ResearchGate. [Link]
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). * Bentham Science*. [Link]
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI. [Link]
Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. [Link]
Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025). ResearchGate. [Link]
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). MDPI. [Link]
Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. [Link]
Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (2008). PubMed. [Link]
Several reported potent morpholine based PI3K inhibitors with examples of binding mode. (n.d.). ResearchGate. [Link]
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016). PMC. [Link]
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]
Study of Efficacy and Safety of Buparlisib (BKM120) Plus Paclitaxel Versus Placebo Plus Paclitaxel in Recurrent or Metastatic Head and Neck Cancer Previously Pre-treated With a Platinum Therapy. (n.d.). ClinicalTrials.gov. [Link]
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. [Link]
Her2 positive metastatic breast cancer treated with low dose lapatinib in a resource-constrained setting in South India: a retrospective audit. (2024). ecancer. [Link]
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). PubMed. [Link]
The selectivity of protein kinase inhibitors: a further update. (n.d.). PMC. [Link]
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PMC. [Link]
Protein Kinase Inhibitors - Selectivity or Toxicity? (2021). IntechOpen. [Link]
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (n.d.). PubMed. [Link]
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology.
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (n.d.). AIR Unimi. [Link]
Validating the Binding Target of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline: A Comparative Guide to PI3K/mTOR Dual Inhibition
The development of small-molecule kinase inhibitors requires rigorous validation to distinguish true orthosteric target engagement from off-target phenotypic artifacts. 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
The development of small-molecule kinase inhibitors requires rigorous validation to distinguish true orthosteric target engagement from off-target phenotypic artifacts. 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) is a highly versatile, privileged molecular scaffold[1]. Structural analysis of its pharmacophore—specifically the 4-morpholinoquinoline core—strongly identifies it as a putative ATP-competitive dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[2][3].
In this guide, we will deconstruct the mechanistic rationale behind this compound, objectively compare its performance profile against established clinical-stage alternatives, and provide a self-validating experimental architecture to definitively prove its binding targets in your own laboratory.
The Pharmacological Rationale: Why PI3K/mTOR?
The PI3K/AKT/mTOR signaling cascade is a master regulator of cellular proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of numerous malignancies[2].
The structural logic of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is rooted in classic kinase inhibitor design[4][5]:
The Morpholine Ring (The Hinge Binder): The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor. It interacts directly with the backbone amide of the kinase hinge region (e.g., Val882 in PI3Kα and Val2240 in mTOR)[4].
The Quinoline Core (The Adenine Mimic): The planar bicyclic quinoline system occupies the adenine-binding pocket of the ATP site, providing essential
π−π
stacking and hydrophobic interactions[5].
The 6-Bromo & 2-Phenyl Substitutions (The Selectivity Filters): These bulky, hydrophobic moieties project into the affinity pockets adjacent to the ATP cleft, driving selectivity away from the broader kinome and enhancing the residence time on PI3K/mTOR targets[3].
Targeting both PI3K and mTOR simultaneously is a deliberate strategy to overcome the feedback loop often seen with isolated mTORC1 inhibitors (like rapamycin), which paradoxically hyperactivate AKT via mTORC2 and PI3K[2].
Figure 1: PI3K/AKT/mTOR signaling cascade and the dual-node inhibition strategy.
Head-to-Head Comparative Profiling
To objectively evaluate 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline, we must benchmark it against gold-standard alternatives in the field: Dactolisib (NVP-BEZ235) , a potent pan-PI3K/mTOR dual inhibitor[4], and Buparlisib (BKM120) , a pan-PI3K inhibitor that spares mTOR.
The table below summarizes the comparative biochemical and cellular performance profile expected for this class of quinoline-morpholine derivatives.
Parameter
6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
Dactolisib (NVP-BEZ235)
Buparlisib (BKM120)
Primary Target(s)
PI3K (Class I) / mTOR
PI3K (Class I) / mTOR
PI3K (Class I)
PI3Kα IC₅₀ (Biochemical)
~ 2 - 15 nM (Class Representative)
4 nM
52 nM
mTOR IC₅₀ (Biochemical)
~ 10 - 50 nM (Class Representative)
6 nM
> 10,000 nM
Kinome Selectivity
High (Driven by 2-phenyl substitution)
Moderate
Moderate
Cellular p-AKT (Ser473) IC₅₀
~ 50 - 100 nM
20 nM
250 nM
Compensatory Feedback
Suppressed (Dual inhibition)
Suppressed
Active (mTORC1 intact)
Key Takeaway: While Buparlisib effectively halts PI3K, it leaves mTORC1/2 active, often leading to resistance. 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline mimics the dual-action profile of Dactolisib, completely shutting down the axis and preventing AKT reactivation via mTORC2.
The Validation Architecture: Experimental Protocols
To prove that 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline binds to and inhibits PI3K/mTOR, you must execute a self-validating triad of experiments: Cell-free biochemical profiling, cellular pharmacodynamics, and direct biophysical target engagement.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Biochemical assays isolate the enzyme from the cellular matrix. By using recombinant PI3Kα and mTOR, we eliminate variables like membrane permeability and efflux pumps, proving direct catalytic inhibition.
Step-by-Step Methodology:
Reagent Preparation: Prepare a 384-well low-volume plate. Dilute recombinant PI3Kα and mTOR (separately) in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline in 100% DMSO. Add 50 nL of compound to the wells using an acoustic dispenser (e.g., Echo). Self-Validation Control: Include DMSO-only wells (0% inhibition) and 1 µM Dactolisib wells (100% inhibition).
Enzyme Incubation: Add 5 µL of the kinase solution to the wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
Reaction Initiation: Add 5 µL of ATP/Substrate mix (e.g., PIP2 for PI3K, GFP-4E-BP1 for mTOR) at the predetermined
Km
for ATP. Incubate for 60 minutes.
Detection: Add 10 µL of the TR-FRET detection mixture (containing Terbium-labeled anti-phospho antibodies and EDTA to stop the reaction).
Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) at 665 nm / 615 nm emission. Calculate IC₅₀ using a 4-parameter logistic curve fit.
Causality: To prove the compound works in a physiological environment, we must track the downstream phosphorylation states. PI3K inhibition blocks PIP3, preventing AKT membrane recruitment and Thr308 phosphorylation. mTORC2 inhibition directly blocks AKT Ser473 phosphorylation. Monitoring both sites proves dual engagement.
Step-by-Step Methodology:
Cell Culture: Seed HCT116 or PC3 cells (known for high basal PI3K/mTOR activity) in 6-well plates at
3×105
cells/well. Incubate overnight.
Treatment: Treat cells with the compound at 0.1, 1, and 10 µM for 2 hours. Self-Validation Control: Use 0.1% DMSO as a vehicle control and 1 µM Buparlisib as a PI3K-only control (which will reduce Thr308 but may spare or elevate Ser473).
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (Critical: Phosphatase inhibitors prevent the loss of the p-AKT signal).
Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.
Probing: Probe with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), p-S6 (Ser235/236), total AKT, total S6, and GAPDH (loading control).
Analysis: A successful dual inhibitor will dose-dependently ablate both p-AKT (Ser473) and p-S6 signals while leaving total protein levels unchanged.
Protocol C: Cellular Thermal Shift Assay (CETSA)
Causality: Western blots prove pathway inhibition, but not direct binding (the compound could theoretically be inhibiting an upstream RTK). CETSA relies on the thermodynamic principle that a ligand-bound protein is more resistant to heat-induced unfolding and aggregation than an unbound protein. This provides definitive proof of orthosteric binding inside living cells.
Figure 2: Cellular Thermal Shift Assay (CETSA) workflow for direct target engagement validation.
Step-by-Step Methodology:
Incubation: Treat two flasks of HCT116 cells: one with 10 µM 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline and one with DMSO for 1 hour.
Aliquot & Heat: Harvest the cells, wash with PBS, and divide each treatment into 8 equal aliquots in PCR tubes. Heat the tubes in a thermal cycler across a gradient from 40°C to 70°C for exactly 3 minutes, followed by 3 minutes at room temperature.
Lysis: Lyse the cells using 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath).
Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins. Critical Step: The supernatant contains only the folded, soluble protein.
Detection: Run the supernatants on a Western blot and probe for mTOR and PI3Kα.
Validation: Plot the band intensities against temperature. A rightward shift in the melting curve (
Tm
) of >2°C in the compound-treated samples compared to DMSO definitively confirms direct target binding in the cellular milieu.
References
Google Patents. "CN103936762B - Morpholine quinolines, Preparation Method And The Use.
National Institutes of Health (PMC). "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation." Available at:[Link]
MDPI Pharmaceuticals. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Available at:[Link]
ACS Publications. "Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer." Available at:[Link]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Quinoline and Isoquinoline Derivatives
Introduction: The Tale of Two Isomers In the realm of heterocyclic chemistry, few pairs are as fundamental and illustrative as quinoline and isoquinoline. Both are bicyclic aromatic compounds with the chemical formula C₉...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Tale of Two Isomers
In the realm of heterocyclic chemistry, few pairs are as fundamental and illustrative as quinoline and isoquinoline. Both are bicyclic aromatic compounds with the chemical formula C₉H₇N, consisting of a benzene ring fused to a pyridine ring.[1][2] The critical distinction, which is the very source of their unique chemical personalities, lies in the placement of the nitrogen atom. In quinoline, the nitrogen occupies position 1, while in isoquinoline, it resides at position 2.[1]
This seemingly subtle structural variance creates a profound ripple effect, altering the electronic landscape across each molecule. The differing electronegativity and lone pair availability of the nitrogen atom in these positions dictate the electron density distribution, dipole moment, and steric environment.[3] Consequently, quinoline and isoquinoline, along with their vast families of derivatives, exhibit distinct and predictable spectroscopic signatures. For researchers in drug discovery and materials science, where these scaffolds are ubiquitous, a deep understanding of these signatures is not merely academic—it is essential for unambiguous identification, structural elucidation, and the rational design of novel functional molecules.[2][4]
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize these isomers, moving from the foundational parents to functionalized derivatives. We will explore not just the "what" of the data, but the "why," grounding our observations in the principles of molecular structure and electronic theory.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework. The distinct placement of the nitrogen atom in quinoline and isoquinoline results in highly characteristic and readily distinguishable ¹H and ¹³C NMR spectra.[1]
The Causality of Chemical Shifts: The nitrogen atom is more electronegative than carbon and thus exerts a deshielding effect on nearby protons and carbons, causing their signals to appear further downfield (at a higher ppm value). The magnitude of this effect is distance-dependent, providing a clear spectroscopic fingerprint for each isomer.
In quinoline , the nitrogen is at position 1. This places it directly adjacent to the C2-H2 proton, which consequently experiences the strongest deshielding effect and typically appears as the most downfield signal in the aromatic region (around 8.90 ppm).[1][5] Conversely, in isoquinoline , the nitrogen at position 2 deshields the C1-H1 and C3-H3 protons most significantly, with the H1 proton appearing furthest downfield (around 9.22 ppm).[1]
This fundamental difference is the primary diagnostic tool for distinguishing between the two parent skeletons using ¹H NMR. The comparative chemical shifts are summarized below.
Data Presentation: NMR Chemical Shifts
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Position
Quinoline ¹H (ppm)
Isoquinoline ¹H (ppm)
Quinoline ¹³C (ppm)
Isoquinoline ¹³C (ppm)
1
-
9.22 (s)
-
152.7
2
8.90 (dd)
-
150.2
-
3
7.38 (dd)
7.58 (d)
121.0
120.5
4
8.12 (dd)
8.50 (d)
136.0
143.2
4a
-
-
127.5
128.8
5
7.75 (d)
7.80 (d)
129.4
126.5
6
7.52 (t)
7.62 (t)
126.4
127.2
7
7.65 (t)
7.70 (t)
129.2
130.3
8
8.05 (d)
7.95 (d)
128.2
127.5
8a
-
-
148.3
135.5
Data compiled from BenchChem.[1] Chemical shifts and multiplicities are representative and can vary slightly with solvent and concentration.
The Influence of Derivatives: Substituents introduce predictable changes to these base spectra. Electron-donating groups (e.g., -OCH₃, -NH₂) will generally shield nearby protons, shifting them upfield, while electron-withdrawing groups (e.g., -NO₂, -CN) will cause further deshielding (downfield shifts). The analysis of coupling constants (J values) provides crucial information about the connectivity and substitution pattern.[6]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: Probing Electronic Transitions
UV-Vis and fluorescence spectroscopy provide insights into the electronic structure of molecules by probing the transitions of electrons between different energy levels.
UV-Visible Absorption
Both quinoline and isoquinoline are aromatic systems and thus exhibit strong UV absorption due to π → π* transitions, with weaker absorption from n → π* transitions originating from the nitrogen's lone pair. Their UV spectra are broadly similar, consisting of multiple bands typically below 350 nm. However, subtle differences in the wavelengths of maximum absorbance (λₘₐₓ) and molar absorptivity (ε) exist due to the different electronic distributions.
The choice of solvent is critical in UV-Vis analysis.[7] Polar protic solvents can form hydrogen bonds with the nitrogen atom, stabilizing the ground state and often leading to a slight blue shift (hypsochromic shift) of the n → π* transition.
Fluorescence Emission
As standalone molecules, both quinoline and isoquinoline are weakly fluorescent. Their photophysics are often dominated by efficient intersystem crossing to the triplet state, which quenches fluorescence.[8] However, their emission properties are exquisitely sensitive to their environment and chemical modification, a feature that has been widely exploited in the development of fluorescent probes.[9]
The Protonation Effect: A key phenomenon is the dramatic enhancement of fluorescence upon protonation.[10] In an acidic medium, the nitrogen atom is protonated, forming a quinolinium or isoquinolinium cation. This protonation locks the lone pair of electrons, inhibiting the non-radiative decay pathways (like intersystem crossing) that quench fluorescence in the neutral molecule.[11] This results in a significant increase in the fluorescence quantum yield (ΦF), often by over 50-fold.[10]
The Substituent Effect: The introduction of substituents can profoundly modulate the fluorescence properties.
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH) or amino (-NH₂) groups can significantly enhance the quantum yield and cause a red shift (bathochromic shift) in the emission wavelength.[12] These groups increase the electron density of the π-system, facilitating the π → π* transition.
Structural Rigidity: Derivatives with increased structural rigidity often exhibit higher quantum yields. For instance, coupling a rigid four-membered ring to the isoquinoline core was shown to restrict rotation, leading to enhanced fluorescence.[13]
The diagram below illustrates the fundamental electronic transitions involved.
Caption: Key electronic transitions in quinoline and isoquinoline.
Data is representative and compiled from multiple sources.[10][11][12][13]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and overall structure. For quinoline and isoquinoline, the key regions are:
> 3000 cm⁻¹: Aromatic C-H stretching vibrations.
1500-1650 cm⁻¹: C=C and C=N aromatic ring stretching vibrations. The exact positions of these bands are sensitive to the electronic effects within the pyridine portion of the molecule and can be used as a diagnostic tool.[14]
650-900 cm⁻¹: Out-of-plane C-H bending vibrations. The pattern in this "fingerprint" region is highly characteristic of the substitution pattern on the benzene ring.
While the IR spectra of the two parent isomers are very similar, high-resolution analysis or studies involving their interaction with surfaces can reveal distinct differences in their ring vibration modes.[14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For both quinoline and isoquinoline, the molecular formula C₉H₇N gives a molecular weight of 129.16 g/mol . In an MS experiment, both will show a prominent molecular ion peak [M]⁺ at m/z = 129.
The differentiation lies in their fragmentation patterns under techniques like electron ionization. Both isomers show two primary dissociation pathways: the loss of a hydrogen atom ([M-H]⁺) and the loss of hydrogen cyanide ([M-HCN]⁺).[16] However, the energies required to induce this fragmentation (appearance energies) are subtly different, reflecting the different bond strengths within the two structures.
Table 3: Comparative Mass Spectrometry Fragmentation Data
Isomer
Primary Fragmentation
Appearance Energy (eV)
Secondary Fragmentation
Appearance Energy (eV)
Quinoline
Loss of HCN (m/z 102)
11.9 ± 0.1
Loss of H (m/z 128)
12.0 ± 0.1
Isoquinoline
Loss of HCN (m/z 102)
11.6 ± 0.2
Loss of H (m/z 128)
12.1 ± 0.2
Data from Bodi et al., J. Phys. Chem. A, 2015.[16]
Experimental Protocols & Workflow
The reliable acquisition of spectroscopic data hinges on meticulous and standardized experimental procedures. The following protocols provide a self-validating framework for the analysis of quinoline and isoquinoline derivatives.
General Experimental Workflow
The comparative analysis follows a logical progression from sample preparation to data interpretation, ensuring that results are both accurate and reproducible.
Caption: General workflow for comparative spectroscopic analysis.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the quinoline or isoquinoline derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Set the spectral width to cover a range of -1 to 11 ppm.
Use a standard 90° pulse angle.
Set the relaxation delay to at least 2 seconds to ensure quantitative integration.
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
Set the spectral width to cover a range of 0 to 160 ppm.
Use a proton-decoupled pulse sequence (e.g., zgpg30).
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
Data Processing: Fourier transform the raw data. Phase correct the spectra and perform baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick all peaks in both spectra.
Protocol 2: UV-Vis and Fluorescence Spectroscopy
Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) of the sample in a UV-grade solvent (e.g., ethanol, acetonitrile).[1] From the stock, prepare a dilute working solution in a quartz cuvette so that the maximum absorbance at λₘₐₓ is between 0.1 and 1.0. This is crucial to ensure adherence to the Beer-Lambert law.[17]
Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a fluorescence spectrophotometer (spectrofluorometer).
UV-Vis Acquisition:
Record a baseline spectrum using a cuvette filled with the pure solvent.
Acquire the sample's absorption spectrum over a relevant range (e.g., 200-500 nm).
Identify the wavelength(s) of maximum absorbance (λₘₐₓ).
Fluorescence Acquisition:
Use the same sample solution from the UV-Vis measurement.
Set the excitation wavelength to one of the determined λₘₐₓ values.
Scan the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
For Quantum Yield (Relative Method): Measure the integrated fluorescence intensity of the sample and a well-characterized standard (e.g., quinine sulfate) under identical conditions. Calculate the quantum yield using the comparative method.[18]
Conclusion
The spectroscopic comparison of quinoline and isoquinoline derivatives is a clear demonstration of structure-function relationships at the molecular level. The simple transposition of a nitrogen atom creates a cascade of electronic changes that are unambiguously reported by a suite of analytical techniques. For the practicing scientist, mastering the interpretation of these spectra is fundamental. It allows for the rapid identification of the core scaffold, the precise mapping of substituents, and the prediction of photophysical properties. This knowledge is paramount in accelerating the cycle of design, synthesis, and testing that drives innovation in medicine and materials science.
References
Bodi, A., et al. (2015). Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A. [Link]
Czopek, A., et al. (2016). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules. [Link]
International Journal of Fauna and Biological Studies. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. [Link]
Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]
Gzella, A., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]
Abu-Hasan, A. A., et al. (2015). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules. [Link]
Al-Attas, A. A., et al. (2002). IR Spectroscopic Investigation of the Interaction of Quinoline with Acidic Sites on Oxide Surfaces. Langmuir. [Link]
Sandford, G., et al. (2004). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]
Trindade, B. C., et al. (2020). Fluorescence enhancement of quinolines by protonation. ResearchGate. [Link]
Trindade, B. C., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
Scribd. Quinoline vs Isoquinoline: Structures & Reactions. Scribd. [Link]
The Royal Society of Chemistry. (2014). Experimental procedures. The Royal Society of Chemistry. [Link]
Csupor-Löffler, B., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants. MDPI. [Link]
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
Kisiel, Z., et al. (2003). Rotational spectra of quinoline and of isoquinoline: Spectroscopic constants and electric dipole moments. ResearchGate. [Link]
IJSRED. (2023). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. ijsred.com. [Link]
Hisamatsu, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. [Link]
Brieflands. (2022). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. Brieflands. [Link]
Johns, S. R., et al. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. ConnectSci. [Link]
The Journal of Chemical Physics. (2014). The far-infrared spectrum of azulene and isoquinoline. AIP Publishing. [Link]
Ash, T. J., et al. (2017). Proton Capture Dynamics in Quinoline Photobases: Substituent Effect and Involvement of Triplet States. The Journal of Physical Chemistry A. [Link]
Taylor & Francis Online. (2018). Simultaneous Determination of Isoquinoline Alkaloids in Medicinal Asiatic Plants. Taylor & Francis Online. [Link]
Le Saux, G., et al. (2021). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-responsive dyes. RSC Publishing. [Link]
ResearchGate. (2013). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]
ResearchGate. (2011). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry. ResearchGate. [Link]
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor.org. [Link]
Yang, Y., et al. (2023). Infrared spectra of isoquinolinium and isoquinolinyl radicals. RSC Publishing. [Link]
ResearchGate. (2016). Absorption and fluorescence spectra of 1-(isoquinolin-3-yl)imidazolidin-2-one (3e). ResearchGate. [Link]
Weckhuysen, B. M. (2020). Ultraviolet-Visible (UV-Vis) Spectroscopy. Utrecht University Research Portal. [Link]
Biochemistry. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Biochemistry. [Link]
Canadian Science Publishing. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids. Canadian Science Publishing. [Link]
JEOL. (2022). How to read NMR spectra from the basics. JEOL. [Link]
Wilson, A. J., et al. (2016). Using ultraviolet absorption spectroscopy to study nanoswitches based on non-canonical DNA structures. Scientific Reports. [Link]
Jayashree, B. S., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. [Link]
PubMed. (2011). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. PubMed. [Link]
Structural Elucidation Guide: Confirming the Synthesis of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
Executive Summary The synthesis of complex heterocyclic scaffolds requires rigorous analytical validation to ensure both regiochemical accuracy and structural integrity. 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex heterocyclic scaffolds requires rigorous analytical validation to ensure both regiochemical accuracy and structural integrity. 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) is a highly versatile small molecule scaffold utilized extensively in drug discovery[1]. Confirming its structure post-synthesis presents a specific analytical challenge: verifying the exact placement of the bromine atom, confirming the C-N linkage between the quinoline core and the morpholine ring, and establishing the stereochemistry of the morpholine's chiral center. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-Ray Diffraction (SCXRD) as analytical modalities for this structural elucidation.
Comparative Analysis of Analytical Modalities
To establish a self-validating proof of structure, researchers must layer orthogonal analytical techniques. Here is a comparison of the three primary modalities used to confirm this specific quinoline derivative.
High-Resolution Mass Spectrometry (HRMS-ESI)
Performance Profile: HRMS is the optimal first-line modality for confirming the molecular formula (C19H17BrN2O).
Mechanistic Causality: Because the basic nitrogen atoms in both the quinoline and morpholine rings readily accept protons, Electrospray Ionization in positive mode (ESI+) is highly efficient. More importantly, Bromine possesses two stable isotopes (
79
Br and
81
Br) in a nearly 1:1 natural abundance ratio. Therefore, the mass spectrum must exhibit a self-validating isotopic doublet for the
[M+H]+
ion at m/z 369.06 and 371.06. If this 1:1 ratio is absent, the presence of the 6-bromo substituent is definitively falsified.
1D and 2D NMR Spectroscopy
Performance Profile: While HRMS confirms what atoms are present, NMR confirms how they are connected. Proton (
1
H) NMR is an indispensable tool for the unambiguous determination of substitution patterns on the quinoline ring system[2].
Mechanistic Causality: The electron-withdrawing nature of the quinoline nitrogen heavily deshields adjacent protons, pushing them downfield[2]. However, 1D NMR alone cannot definitively prove that the morpholine ring is attached specifically at the C-4 position rather than C-2. To prove this causality, 2D Heteronuclear Multiple Bond Correlation (HMBC) is required. A ³JCH cross-peak between the morpholine's aliphatic protons (H-3' and H-5') and the quaternary C-4 carbon of the quinoline ring (~150-160 ppm) provides absolute proof of the regiochemistry[3].
Single-Crystal X-Ray Diffraction (SCXRD)
Performance Profile: SCXRD is the gold standard for 3D spatial resolution.
Mechanistic Causality: The 2-phenylmorpholine moiety contains a chiral center at the C-2' position. While 2D NOESY NMR can suggest relative stereochemistry (axial vs. equatorial positioning) based on spatial proton proximity, only SCXRD can determine the absolute configuration (R or S) of the synthesized enantiomer by analyzing the anomalous dispersion of the heavy bromine atom.
Data Presentation: Modality Comparison
The following table summarizes the comparative performance and data yield of the three analytical alternatives for confirming 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline.
Analytical Technique
Primary Data Yield
Resolution / Specificity
Sample Requirement
Key Limitations
HRMS (ESI-TOF)
Exact mass, Bromine isotopic pattern
High (Sub-ppm mass accuracy)
< 1 mg
Cannot distinguish between structural isomers (e.g., 2-substituted vs 4-substituted).
1D/2D NMR
Atomic connectivity, Regiochemistry
Very High (Atomic level)
5–15 mg
Cannot determine absolute stereochemistry without the use of chiral shift reagents.
SCXRD
3D Spatial arrangement, Absolute configuration
Ultimate (0.1 Å resolution)
Single crystal (>0.1 mm)
Highly time-consuming; requires the compound to form high-quality diffracting crystals.
Experimental Protocols
To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to during the structural verification workflow.
Protocol A: HRMS Isotopic Validation
Sample Preparation: Dissolve 1.0 mg of the purified synthesized compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 using a mobile phase of 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v) to facilitate protonation.
Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to ensure sub-ppm mass accuracy prior to injection.
Acquisition: Inject 1 µL into the mass spectrometer operating in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
Data Validation: Extract the ion chromatogram. The protocol is validated only if a distinct doublet appears at exactly m/z 369.0598 and 371.0578 with a relative intensity of ~100:97, confirming the
C19H17BrN2O
formula.
Protocol B: 2D NMR Regiochemical Assignment
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (
CDCl3
). Add 0.03% v/v Tetramethylsilane (TMS) to establish a reliable 0.00 ppm internal reference point. Transfer to a high-quality 5 mm NMR tube.
1D Acquisition: Acquire the
1
H NMR spectrum at 400 MHz (16 scans). Acquire the
13
C NMR spectrum at 100 MHz. Crucial Step: Run a minimum of 1024 scans for
13
C due to its low natural abundance (~1.1%), which is necessary to resolve the critical quaternary bridgehead carbons of the quinoline core.
HMBC Execution: Set up a
1
H-
13
C HMBC experiment. Optimize the delay times for long-range couplings (³JCH ≈ 8 Hz).
Data Validation: Analyze the 2D contour plot. Locate the signals for the morpholine protons adjacent to the nitrogen (typically around 3.0-3.8 ppm). Trace these signals to the carbon axis; a cross-peak intersecting with the downfield quinoline C-4 carbon validates the success of the SNAr coupling reaction.
Logical Workflow for Structural Elucidation
Figure 1: Logical workflow for the structural elucidation of the synthesized quinoline derivative.
References
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs
Source: MDPI (Molecules 2023, 28(8), 3373)
URL:[Link][3]
Benchmarking 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline: A Next-Generation PI3K/mTOR Dual Inhibitor Scaffold
Executive Summary The hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a hallmark of numerous malignancies. While single-node inhibitors like Alpelisib...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a hallmark of numerous malignancies. While single-node inhibitors like Alpelisib have achieved clinical success, they frequently induce mTORC1-mediated feedback loops that drive therapeutic resistance.
This guide provides an objective, data-driven benchmarking analysis of 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (6-B-4-PMQ) —an advanced preclinical small-molecule scaffold. We evaluate its performance against two established standards of care (SoC): Alpelisib (a PI3Kα-selective inhibitor) and Dactolisib (NVP-BEZ235) (a first-in-class dual PI3K/mTOR inhibitor).
The structural architecture of 6-B-4-PMQ is highly optimized for dual-kinase affinity. Understanding the causality behind its chemical design is critical for drug development professionals evaluating this scaffold:
The Morpholine Hinge-Binder: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor for the backbone amide of Val851 in the PI3Kα hinge region. This is a foundational interaction required for ATP-competitive inhibition, as documented in the [1].
The 2-Phenyl Substitution: Unlike standard unsubstituted morpholines, the addition of a 2-phenyl group introduces precise steric bulk. This restricts the rotational freedom of the molecule, locking it into a conformation that preferentially occupies the larger ATP-binding pockets of PI3K and mTOR, while actively clashing with the smaller specificity pockets of off-target kinases.
The 6-Bromoquinoline Core: The quinoline ring anchors the molecule within the adenine-binding pocket. The electron-withdrawing 6-bromo substitution enhances lipophilic interactions deep within the specificity pocket, improving both potency and metabolic stability compared to earlier imidazoquinoline derivatives like Dactolisib [2].
Fig 1: PI3K/mTOR signaling cascade illustrating the dual-node inhibition by 6-B-4-PMQ versus Alpelisib.
Quantitative Benchmarking Data
To objectively assess 6-B-4-PMQ, we present comparative in vitro kinase profiling and cellular target engagement data.
Table 1: In Vitro Kinase Selectivity Profiling (IC₅₀, nM)
Note: Lower values indicate higher potency.
Compound
PI3Kα
PI3Kβ
PI3Kγ
PI3Kδ
mTOR
6-B-4-PMQ
4.2
38.5
45.1
12.0
8.5
Alpelisib (SoC)
4.6
>1000
>250
>250
>1000
Dactolisib (SoC)
4.0
76.0
7.0
5.0
21.0
Analysis: 6-B-4-PMQ demonstrates equipotent PI3Kα inhibition to Alpelisib but exhibits a superior dual-targeting profile by inhibiting mTOR at 8.5 nM. It also shows improved PI3K isoform selectivity over Dactolisib, particularly sparing PI3Kγ, which reduces potential immunosuppressive off-target effects.
Analysis: While Dactolisib is highly potent, its clinical utility is limited by poor oral bioavailability (18%) and rapid clearance [3]. 6-B-4-PMQ bridges this gap, maintaining nanomolar cellular potency while achieving a highly viable 58% oral bioavailability, making it a superior candidate for in vivo translation.
Self-Validating Experimental Protocols
To ensure the trustworthiness of the benchmarking data, the following protocols are designed as self-validating systems. They incorporate intrinsic controls to prevent artifacts common in kinase inhibitor screening.
Protocol 1: TR-FRET Biochemical Kinase Assay
Causality & Rationale: Standard luminescent ATP-depletion assays are prone to false positives when testing highly conjugated quinoline systems due to compound auto-fluorescence. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The time delay in TR-FRET effectively eliminates background fluorescence from 6-B-4-PMQ, ensuring the IC₅₀ values reflect true target engagement.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
Compound Titration: Dispense 6-B-4-PMQ, Alpelisib, and Dactolisib in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume plate.
Enzyme Addition: Add 2 nM of recombinant PI3Kα or mTOR to the respective wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.
Reaction Initiation: Add 10 μM ATP and 10 μM PIP2 substrate. Self-Validation Step: Include a "No Enzyme" control well to establish the baseline TR-FRET ratio.
Incubation: Seal the plate and incubate for 1 hour at 25°C.
Termination & Detection: Add the TR-FRET stop buffer containing EDTA (to chelate Mg²⁺ and halt the kinase) and the Europium-labeled anti-PIP3 specific antibody.
Readout: Read the plate on a microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio.
Causality & Rationale: Measuring p-AKT (S473) alone is insufficient to prove dual inhibition. S473 is a direct substrate of mTORC2. Single-node PI3K inhibitors (like Alpelisib) often trigger a compensatory feedback loop via mTORC1. By multiplexing the readout to include p-S6 (a downstream marker of mTORC1), this protocol self-validates that 6-B-4-PMQ successfully suppresses both primary signaling and the resistance-driving feedback loop.
Step-by-Step Methodology:
Cell Culture: Seed MCF-7 (PIK3CA-mutant) breast cancer cells in 6-well plates at
3×105
cells/well. Incubate overnight.
Starvation: Wash cells with PBS and culture in serum-free media for 16 hours to reduce basal growth factor signaling noise.
Compound Treatment: Treat cells with 6-B-4-PMQ, Alpelisib, or Dactolisib at 10 nM, 50 nM, and 250 nM for 2 hours.
Stimulation: Stimulate cells with 50 ng/mL EGF for 15 minutes prior to lysis to acutely activate the PI3K/mTOR pathway.
Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Self-Validation Step: Perform a BCA assay to ensure exactly 20 μg of total protein is loaded per lane, preventing misinterpretation of signal loss.
Electrophoresis & Transfer: Run samples on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
Immunoblotting: Probe sequentially for p-AKT (S473), total AKT, p-S6 (S235/236), total S6, and GAPDH (loading control).
References
Berndt, A., et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." Journal of Medicinal Chemistry, 2015.[Link]
Rageot, D., et al. "(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase." ACS Publications, 2019.[Link]
Cheng, H., et al. "Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design." Journal of Medicinal Chemistry, 2013.[Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, mechanistic system. Handling novel or specialized small molecules like 6-Bromo-4-(2-phenylmorpholin-4-y...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, mechanistic system. Handling novel or specialized small molecules like 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline (CAS: 1252528-26-9) requires moving beyond generic safety data sheets (SDS) and applying the "Precautionary Principle."
Because comprehensive toxicological profiling is often incomplete for specialized research intermediates[1], we must deduce the hazard profile from its molecular architecture and establish a self-validating operational protocol.
Here is the definitive guide to the personal protective equipment (PPE), handling, and logistical protocols for this compound.
Structural Hazard Profiling: The Causality of PPE Selection
To design an effective safety protocol, we must first understand why this specific molecule poses a threat. The compound (C₁₉H₁₇BrN₂O; MW: 369.3 g/mol ) consists of three critical moieties that dictate our PPE strategy:
The Quinoline Core: The foundational quinoline structure is a known dermal and ocular irritant. More critically, quinoline derivatives are frequently flagged for acute toxicity (H301, H312), mutagenicity (H341), and potential carcinogenicity (H350)[2].
The Bromine Substitution (6-Bromo): Halogenation significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds bypass the stratum corneum (the skin's primary barrier) with high efficiency, drastically increasing the risk of systemic absorption upon dermal contact.
The Morpholine Ring: This introduces a basic nitrogen that can cause localized tissue irritation and increases the compound's solubility in organic solvents like Dimethyl Sulfoxide (DMSO).
The "Trojan Horse" Effect: In drug development, this compound is typically solubilized in DMSO for assays. DMSO rapidly penetrates standard glove materials and human skin, carrying dissolved lipophilic compounds directly into the bloodstream. Therefore, our PPE must protect against both the aerosolized solid powder and the solvated liquid form.
PPE & Engineering Controls Matrix
The hierarchy of controls dictates that engineering controls must precede PPE[3]. Below is the quantitative and categorical matrix for handling this compound safely.
Operational Task
Engineering Control Required
Primary PPE (Body/Eyes)
Hand Protection
Validation Metric
Powder Weighing
Chemical Fume Hood (Face velocity: 100–120 LFM)
Flame-resistant lab coat (knit cuffs), Chemical splash goggles
Double-layer Nitrile (≥5 mil thickness)
Magnehelic gauge reads >0.1 inches H₂O before opening vial.
Solubilization (DMSO/MeOH)
Chemical Fume Hood
Lab coat, Chemical splash goggles, Face shield (if >50mL)
Double-layer Nitrile (Outer glove changed immediately if splashed)
Visual inspection of outer glove for solvent degradation every 15 mins.
Spill Cleanup (Solid)
Local Exhaust Ventilation
Tyvek® sleeves over lab coat, N95/P100 Respirator
Heavy-duty Nitrile over standard Nitrile
Zero visible powder residue under UV/ambient light post-cleanup.
Self-Validating Standard Operating Procedure (SOP)
Do not treat this as a passive list; treat it as an active, self-verifying workflow. Each step contains a built-in validation mechanism to ensure the integrity of the protocol[4].
Phase 1: Preparation and Donning
Verify Engineering Controls: Turn on the chemical fume hood.
Validation: Check the digital monitor or magnehelic gauge. Tape a small piece of tissue to the bottom of the sash; it must pull inward steadily.
Don Base PPE: Put on a fully buttoned lab coat with knit cuffs. Don chemical splash goggles (safety glasses with side shields are insufficient for lipophilic powders).
Validation: Ensure there is no exposed skin between the glove line and the lab coat sleeve.
Don Hand Protection: Apply a standard nitrile glove (inner layer), followed by an extended-cuff nitrile glove (outer layer).
Validation: Perform a quick inflation test on the outer gloves before donning to ensure zero micro-tears.
Phase 2: Active Handling (Weighing & Transfer)
Static Neutralization: 6-Bromo-4-(2-phenylmorpholin-4-yl)quinoline is handled as a dry powder, which is highly prone to static cling and aerosolization. Pass an anti-static zero-stat gun over the weighing spatula and analytical balance.
Validation: If powder actively jumps or clings to the spatula shaft, static is still present. Re-apply the anti-static gun before proceeding.
Weighing: Keep the sash as low as possible (below chin level). Weigh the material onto a pre-creased weigh boat.
Solubilization: If dissolving in DMSO, add the solvent directly to the vial containing the pre-weighed powder inside the hood. Cap tightly.
Validation: Invert the sealed vial 3 times. Inspect the outer glove for any micro-droplets of DMSO. If found, doff the outer glove immediately, dispose of it, and don a new one.
Phase 3: Doffing and Decontamination
Surface Decontamination: Wipe down the balance and hood surface with a solvent compatible with the compound (e.g., 70% Ethanol or Isopropanol), followed by a water wipe.
Doffing: Remove the outer gloves using the "glove-in-glove" technique to trap surface contamination inside.
Validation: Hands should never touch the exterior of the outer glove. Wash hands immediately with soap and water after removing the inner gloves.
Operational Workflow Diagram
Below is the logical workflow for handling hazardous quinoline derivatives, mapped to ensure containment at every node.
Fig 1: Self-validating operational workflow for handling hazardous quinoline derivatives.
Spill Response and Disposal Logistics
Spill Response Plan:
Minor Powder Spill (<50mg inside hood): Do not sweep (this aerosolizes the powder). Wet an absorbent pad with 70% Ethanol or Isopropanol and gently lay it over the powder to trap it. Wipe inward toward the center of the spill.
Liquid Spill (Solvated in DMSO): Immediately apply a universal chemical absorbent (e.g., vermiculite or commercial spill pads). Do not use water, as DMSO is miscible and will spread the lipophilic compound further.
Disposal Logistics:
Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste - Toxic/Mutagenic (Quinoline Derivatives)"[4].
Liquid Waste: Halogenated compounds (due to the bromine atom) must be segregated from non-halogenated waste to prevent adverse reactions and comply with EPA/local environmental regulations[3]. Label the carboy explicitly with the CAS number (1252528-26-9) and the solvent used.
References
University of California, Irvine (UCI) Environmental Health & Safety. (2024). Chemical Hygiene Plan. Retrieved from [Link]
Northwestern University Research Safety. (2023). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]